molecular formula C10H14BrNO2 B2812466 2-Bromo-4,5-dimethoxyphenethylamine CAS No. 63375-81-5

2-Bromo-4,5-dimethoxyphenethylamine

Número de catálogo: B2812466
Número CAS: 63375-81-5
Peso molecular: 260.131
Clave InChI: WGAFQMMKTNUYDH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Bromo-4,5-dimethoxyphenethylamine is an analytical reference standard categorized as a phenethylamine and is intended for research and forensic applications . As a substituted phenethylamine, it is of significant research interest in the field of neuropharmacology, particularly in the study of serotonin receptor interactions. Compounds within this class are known to act as agonists or partial agonists at key serotonin receptors, specifically the 5-HT2A and 5-HT2C subtypes, which are central to understanding the mechanisms of various psychoactive substances . Researchers utilize this compound in the development and validation of analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of novel psychoactive substances (NPS) in biological matrices . Its well-defined structure also makes it a valuable candidate for molecular imprinting technology, creating polymers with selective recognition sites for improved detection and analysis . Furthermore, studies on related phenethylamines explore their metabolic pathways, involving enzymes like monoamine oxidase (MAO) and cytochrome P450 (e.g., CYP2D6), and their subsequent disposition in biological systems . This product is provided for forensic analysis and pharmacological investigation and is strictly for Research Use Only. It is not for human consumption or diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(2-bromo-4,5-dimethoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2/c1-13-9-5-7(3-4-12)8(11)6-10(9)14-2/h5-6H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGAFQMMKTNUYDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CCN)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70979532
Record name 2-Bromo-4,5-dimethoxybenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70979532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63375-81-5
Record name 6-Bromo-3,4-dmpea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063375815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-4,5-dimethoxybenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70979532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Br-4,5-DMPEA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TB9WH4X4A5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2-Bromo-4,5-dimethoxyphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 2-Bromo-4,5-dimethoxyphenethylamine, a substituted phenethylamine (B48288) compound. This document details the synthetic pathway from commercially available starting materials, provides step-by-step experimental protocols, and summarizes the key characterization data.

Synthesis

The synthesis of this compound can be accomplished via a three-step process commencing with the bromination of 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde). The resulting 2-Bromo-4,5-dimethoxybenzaldehyde undergoes a Henry condensation with nitromethane (B149229) to yield the corresponding β-nitrostyrene. Subsequent reduction of the nitroalkene affords the target phenethylamine.

Synthesis Workflow

Synthesis_Workflow A 3,4-Dimethoxybenzaldehyde (Veratraldehyde) B Bromination A->B Br₂, Acetic Acid or KBrO₃, HBr, Acetic Acid C 2-Bromo-4,5-dimethoxybenzaldehyde B->C D Henry Reaction (with Nitromethane) C->D E 2-Bromo-4,5-dimethoxy-β-nitrostyrene D->E F Reduction E->F NaBH₄, CuCl₂ or LiAlH₄ or Catalytic Hydrogenation G This compound F->G

Synthetic pathway for this compound.
Experimental Protocols

Step 1: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde

This procedure outlines the bromination of 3,4-dimethoxybenzaldehyde. An alternative method using in situ bromine generation is also described.

  • Method A: Direct Bromination [1][2]

    • Dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) in glacial acetic acid.

    • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid to the mixture at room temperature with stirring.

    • Continue stirring for several hours (e.g., 6 hours) at 20-30 °C.

    • Pour the reaction mixture into water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry under vacuum to yield 2-Bromo-4,5-dimethoxybenzaldehyde as a white to yellowish crystalline solid.

  • Method B: In Situ Bromine Generation [3]

    • To a round bottom flask, add 3,4-dimethoxybenzaldehyde (10 mmol), potassium bromate (B103136) (KBrO₃, 3.3 mmol), and glacial acetic acid (5 mL) at room temperature.

    • Stir the mixture and add 47% hydrobromic acid (HBr, 1 mL) dropwise.

    • Continue stirring for approximately 45 minutes, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Pour the mixture into ice water and stir for 10 minutes.

    • Add sodium thiosulfate (B1220275) (Na₂S₂O₃) solution until the color of elemental bromine dissipates.

    • Collect the precipitate by filtration, wash with water, and dry to obtain the product.

Step 2: Synthesis of 2-Bromo-4,5-dimethoxy-β-nitrostyrene (Henry Reaction)

This step involves the condensation of the synthesized benzaldehyde (B42025) with nitromethane.[4][5]

  • Suspend 2-Bromo-4,5-dimethoxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol (B129727) or ethanol.

  • Add nitromethane (1.5-2 equivalents) and a base catalyst (e.g., ammonium (B1175870) acetate, ethylenediammonium diacetate, or a catalytic amount of a strong base like DBU) to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

  • Upon completion, cool the mixture and collect the precipitated nitrostyrene (B7858105) by filtration.

  • Wash the solid with a cold solvent (e.g., cold ethanol) and dry to obtain 2-Bromo-4,5-dimethoxy-β-nitrostyrene.

Step 3: Synthesis of this compound (Reduction)

The final step is the reduction of the nitrostyrene to the target phenethylamine. A facile method using sodium borohydride (B1222165) and copper(II) chloride is presented.[6][7]

  • In a round-bottom flask, suspend sodium borohydride (NaBH₄, 7.5 equivalents) in a mixture of isopropanol (B130326) and water.

  • Carefully add the 2-Bromo-4,5-dimethoxy-β-nitrostyrene (1 equivalent) in portions to the stirred suspension. An exothermic reaction will occur.

  • After the addition is complete, add a solution of copper(II) chloride (CuCl₂, 0.1 equivalents) in water dropwise.

  • Heat the reaction mixture to reflux for approximately 30 minutes.

  • After cooling to room temperature, make the solution basic by adding a 25% sodium hydroxide (B78521) solution.

  • Extract the product with a suitable organic solvent (e.g., isopropanol or dichloromethane).

  • Combine the organic extracts, dry over a drying agent (e.g., anhydrous magnesium sulfate), filter, and concentrate under reduced pressure.

  • The crude product can be further purified by converting it to its hydrochloride salt by dissolving the free base in a suitable solvent and bubbling with dry HCl gas or adding a solution of HCl in an organic solvent, followed by recrystallization.

Characterization Data

This section summarizes the available physical and spectroscopic data for this compound and its key synthetic intermediate.

Physical Properties
CompoundFormulaFormula Weight ( g/mol )AppearanceMelting Point (°C)CAS Number
2-Bromo-4,5-dimethoxybenzaldehydeC₉H₉BrO₃245.07White to yellowish crystalline solid142-152[2][3][8]54593-94-9
This compound HydrochlorideC₁₀H₁₄BrNO₂ · HCl296.6Crystalline solidNot reported103275-23-6[9]
Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in the public domain. However, data for its precursors and closely related analogs provide expected spectral characteristics.

2-Bromo-4,5-dimethoxybenzaldehyde

Data TypeKey Features
FTIR (cm⁻¹) C-Br stretch (~1018), C=O stretch (aldehyde), C=C aromatic stretch, C-O ether stretch.[3]
Mass Spec (m/z) Molecular ion (M⁺) at 244/246 (due to bromine isotopes).[3]

This compound (Expected)

Data TypeExpected Key Features
¹H NMR Aromatic protons (singlets), two methoxy (B1213986) groups (singlets), and two methylene (B1212753) groups of the ethylamine (B1201723) chain (triplets or complex multiplets).
¹³C NMR Aromatic carbons (including C-Br and C-O), methoxy carbons, and ethylamine carbons.
FTIR (cm⁻¹) N-H stretches (primary amine), C-H stretches (aliphatic and aromatic), C=C aromatic stretch, C-O ether stretch, C-Br stretch.
Mass Spec (m/z) A molecular ion peak corresponding to the isotopic pattern of bromine. Fragmentation would likely involve cleavage of the C-C bond beta to the aromatic ring (benzylic cleavage) and loss of the aminoethyl side chain.

Note: While specific spectral data for the final compound is limited, a searchable GC-MS spectral database from Cayman Chemical reportedly contains this information.[9]

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical flow of the experimental work from starting materials to the final purified product.

Experimental_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Henry Reaction cluster_step3 Step 3: Reduction and Purification A Dissolve 3,4-dimethoxybenzaldehyde in Acetic Acid B Add Bromine Solution A->B C Stir at Room Temperature B->C D Precipitate with Water C->D E Filter and Dry D->E F Suspend Aldehyde in Solvent G Add Nitromethane and Catalyst F->G H Stir until Completion (TLC) G->H I Filter and Dry Nitrostyrene H->I J Suspend NaBH₄ in IPA/Water K Add Nitrostyrene J->K L Add CuCl₂ Solution and Reflux K->L M Basify and Extract L->M N Dry and Concentrate M->N O Convert to HCl salt and Recrystallize N->O

Detailed experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 2-Bromo-4,5-dimethoxyphenethylamine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Bromo-4,5-dimethoxyphenethylamine. It is intended for researchers, scientists, and drug development professionals. This document consolidates available data on its physicochemical characteristics, spectroscopic profile, and synthetic methodologies. A comparative analysis with its well-studied isomer, 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), is also presented to provide context for its potential pharmacological properties.

Chemical and Physical Properties

This compound, also known as 6-Bromo-3,4-dimethoxyphenethylamine or 2-Bromo-4,5-DMPEA, is a substituted phenethylamine (B48288).[1] It is structurally isomeric to the more widely researched compound, 2C-B.[2] The chemical and physical properties are summarized in the table below. Data for the hydrochloride salt is more readily available due to its increased stability and crystallinity.

PropertyValueSource(s)
IUPAC Name 2-(2-bromo-4,5-dimethoxyphenyl)ethanamine[2]
Synonyms 6-Bromo-3,4-dimethoxyphenethylamine, 2-Bromo-4,5-DMPEA[1]
CAS Number 63375-81-5 (Freebase)[2]
103275-23-6 (Hydrochloride)[1]
Molecular Formula C₁₀H₁₄BrNO₂[2]
C₁₀H₁₄BrNO₂ · HCl (Hydrochloride)[1]
Molecular Weight 260.13 g/mol [2]
296.6 g/mol (Hydrochloride)[1]
Appearance Crystalline solid (Hydrochloride)[1]
Purity ≥98% (Hydrochloride)[1]
Solubility (Hydrochloride) DMF: 5 mg/mL, PBS (pH 7.2): 5 mg/mL, DMSO: 1 mg/mL, Ethanol: 1 mg/mL[1]
Storage -20°C[1]
Stability ≥ 5 years (Hydrochloride)[1]

Structure

The chemical structure of this compound consists of a phenethylamine core with a bromine atom at the 2-position and two methoxy (B1213986) groups at the 4- and 5-positions of the phenyl ring.

Chemical Structure:

Chemical structure of this compound

InChI Key: WGAFQMMKTNUYDH-UHFFFAOYSA-N[2]

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in the public domain. Commercial suppliers may provide GC-MS data upon request.[1] For the related N-benzyl derivatives, some fragmentation patterns have been described. For instance, the trifluoroacetamide (B147638) derivative of the 2-bromo-4,5-dimethoxybenzyl substituted isomer in GC-MS analysis shows unique fragment ions resulting from the displacement of bromine from the molecular ion.[3]

Synthesis

The synthesis of this compound typically proceeds through a two-step process starting from 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde).[2]

Experimental Protocols

Step 1: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde

This procedure involves the bromination of 3,4-dimethoxybenzaldehyde.

  • Materials: 3,4-dimethoxybenzaldehyde, Methanol, Bromine, Water.

  • Procedure:

    • In a suitable reactor, dissolve 3,4-dimethoxybenzaldehyde in methanol.

    • Cool the solution and add bromine while maintaining the temperature below 40°C. The addition of bromine is exothermic.[2]

    • Stir the reaction mixture at this temperature for 1 hour.

    • Distill off a portion of the methanol, which may initiate the precipitation of the product.

    • Cool the mixture to 20°C and add water with stirring.

    • Filter the resulting slurry and wash the solid with cold methanol.

    • Dry the product in vacuo at 50°C.

  • Yield: Approximately 90-92%.

  • Melting Point: 143-146°C.

Step 2: Synthesis of this compound (Reductive Amination)

  • General Workflow:

    • Henry Reaction (nitroaldol condensation): React 2-Bromo-4,5-dimethoxybenzaldehyde with nitromethane (B149229) in the presence of a base to form the corresponding nitrostyrene (B7858105).

    • Reduction: Reduce the nitrostyrene to the phenethylamine. A common reducing agent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF).

The overall synthetic pathway can be visualized as follows:

Synthesis_Workflow Veratraldehyde 3,4-Dimethoxybenzaldehyde Brominated_Aldehyde 2-Bromo-4,5-dimethoxybenzaldehyde Veratraldehyde->Brominated_Aldehyde Bromination (Br₂, Methanol) Nitrostyrene 2-(2-Bromo-4,5-dimethoxyphenyl)nitroethene Brominated_Aldehyde->Nitrostyrene Henry Reaction (Nitromethane, Base) Final_Product This compound Nitrostyrene->Final_Product Reduction (e.g., LiAlH₄)

Caption: Synthetic pathway for this compound.

Pharmacological Properties (Comparative Analysis)

Direct pharmacological data for this compound is scarce. However, its properties can be inferred through comparison with its extensively studied isomer, 4-bromo-2,5-dimethoxyphenethylamine (2C-B).

Phenethylamines of this class are known to interact with serotonin (B10506) receptors, particularly the 5-HT₂A and 5-HT₂C subtypes.[2] Early pharmacological investigations suggest that moving the bromine atom from the 4-position (as in 2C-B) to the 2-position results in a significant decrease in affinity for the 5-HT₂A receptor.[2] This indicates a high degree of sensitivity of the receptor's binding pocket to the location of the halogen substituent.

For context, 2C-B acts as a potent partial agonist at the 5-HT₂A and 5-HT₂C receptors.[4] The psychedelic effects of these compounds are primarily mediated through their action at the 5-HT₂A receptor.

Metabolism (Inferred)

Specific metabolism studies on this compound have not been identified in the reviewed literature. However, the metabolism of the isomeric 2C-B is well-documented and likely provides a model for the metabolic fate of the 2-bromo isomer.

The metabolism of phenethylamines generally involves enzymes such as monoamine oxidase (MAO) and cytochrome P450 (CYP) enzymes (e.g., CYP2D6).[2] For 2C-B, metabolism in human liver microsomes proceeds through several pathways:

  • Oxidative deamination: This leads to the formation of 2-(4-bromo-2,5-dimethoxyphenyl)ethanol and 4-bromo-2,5-dimethoxyphenylacetic acid.

  • O-demethylation: Removal of one or both of the methoxy groups.

  • Hydroxylation: Addition of a hydroxyl group to the aromatic ring.

The following diagram illustrates the probable metabolic pathways of this compound, extrapolated from the known metabolism of 2C-B.

Metabolism_Pathway Parent This compound Deaminated_Aldehyde 2-Bromo-4,5-dimethoxyphenylacetaldehyde Parent->Deaminated_Aldehyde Oxidative Deamination (MAO) Demethylated Hydroxylated and/or Demethylated Metabolites Parent->Demethylated O-Demethylation / Hydroxylation (CYP450) Deaminated_Alcohol 2-(2-Bromo-4,5-dimethoxyphenyl)ethanol Deaminated_Aldehyde->Deaminated_Alcohol Reduction Deaminated_Acid 2-Bromo-4,5-dimethoxyphenylacetic acid Deaminated_Aldehyde->Deaminated_Acid Oxidation

Caption: Inferred metabolic pathways of this compound.

Conclusion

This compound is a substituted phenethylamine of significant interest for neuropharmacological research, primarily due to its structural relationship to 2C-B. While its synthesis is achievable from commercially available starting materials, a notable lack of public data exists regarding its specific physicochemical properties, detailed spectroscopic characterization, and, most importantly, its pharmacological profile. The available information strongly suggests that the position of the bromine atom has a critical impact on its affinity for serotonin receptors. Further research is required to fully elucidate the binding affinities, functional activities, and metabolic fate of this compound to understand its potential as a research tool and its pharmacological and toxicological profile.

References

An In-depth Technical Guide to 2-Bromo-4,5-dimethoxyphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 63375-81-5 (Freebase), 103275-23-6 (Hydrochloride)

Synonyms: 6-Bromo-3,4-dimethoxyphenethylamine, 2-Bromo-4,5-DMPEA

Introduction

2-Bromo-4,5-dimethoxyphenethylamine is a substituted phenethylamine (B48288) compound. As a positional isomer of the well-known psychedelic substance 2C-B (4-Bromo-2,5-dimethoxyphenethylamine), it is of significant interest to researchers in the fields of pharmacology, toxicology, and analytical chemistry. This technical guide provides a comprehensive overview of the available scientific information regarding its synthesis, chemical properties, pharmacological profile, and analytical methods for its identification and quantification.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound and its hydrochloride salt is presented in Table 1.

Table 1: Chemical and Physical Properties

PropertyThis compound (Freebase)This compound HCl
CAS Number 63375-81-5[1]103275-23-6[2][3]
Molecular Formula C₁₀H₁₄BrNO₂C₁₀H₁₄BrNO₂ · HCl[2][3]
Molecular Weight 260.13 g/mol 296.59 g/mol
Appearance -Crystalline solid[2][3]
Purity -≥98%[2][3]
Solubility -DMF: 5 mg/ml, DMSO: 1 mg/ml, Ethanol: 1 mg/ml, PBS (pH 7.2): 5 mg/ml[2][3]

Synthesis

The synthesis of this compound typically starts from 3,4-dimethoxytoluene. The general synthetic route involves the bromination of the aromatic ring, followed by functional group manipulations to introduce the ethylamine (B1201723) side chain.

Experimental Protocol: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde

A common precursor for the synthesis of this compound is 2-Bromo-4,5-dimethoxybenzaldehyde. A general method for its preparation is as follows:

  • Bromination of 3,4-dimethoxybenzaldehyde (B141060): 3,4-dimethoxybenzaldehyde is dissolved in a suitable solvent, such as methanol.

  • Bromine is added to the solution, and the reaction is stirred at a controlled temperature.

  • The reaction mixture is then heated under reflux.

  • After cooling, water is added to precipitate the product.

  • The resulting solid is filtered, washed, and dried to yield 2-Bromo-4,5-dimethoxybenzaldehyde.

Conversion to this compound

The resulting benzaldehyde (B42025) can then be converted to the final product through a nitrostyrene (B7858105) intermediate, followed by reduction.

  • Formation of the Nitrostyrene: 2-Bromo-4,5-dimethoxybenzaldehyde is reacted with nitromethane (B149229) in the presence of a catalyst.

  • Reduction to the Phenethylamine: The resulting nitrostyrene is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride.

dot

Caption: General synthetic workflow for this compound.

Pharmacological Profile

Detailed pharmacological data for this compound is limited. However, based on its structural similarity to other phenethylamines, its primary mechanism of action is expected to be through interaction with serotonin (B10506) receptors, particularly the 5-HT₂ subfamily.

Comparative Pharmacology with 2C-B

The pharmacology of the closely related isomer, 2C-B, is well-documented and provides a basis for predicting the potential activity of this compound. 2C-B is a potent partial agonist at the 5-HT₂A and 5-HT₂C receptors.[4][5] The position of the bromine atom on the phenyl ring is known to significantly influence receptor affinity and efficacy in this class of compounds. It is hypothesized that moving the bromine from the 4-position (as in 2C-B) to the 2-position may alter its binding orientation within the receptor pocket, potentially leading to a different pharmacological profile.

Table 2: Comparative Receptor Binding Affinities (Ki, nM) of Related Phenethylamines

Compound5-HT₂A5-HT₂B5-HT₂C
2C-B 5.11302.0
DOB 0.5101.0
This compoundData not availableData not availableData not available

Data for 2C-B and DOB are provided for comparative purposes. DOB (2,5-Dimethoxy-4-bromoamphetamine) is a closely related amphetamine.

Putative Signaling Pathway

As a presumed serotonergic agonist, this compound is expected to activate G-protein coupled receptors (GPCRs), primarily the 5-HT₂A receptor. This activation would likely initiate the Gq/11 signaling cascade, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and activate protein kinase C (PKC), respectively, leading to downstream cellular responses.[6][7]

dot

Gq_Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT2A Receptor G_Protein Gq/11 Receptor->G_Protein Activation PLC Phospholipase C G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis Ligand This compound (putative) Ligand->Receptor IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ IP3->Ca_Release Ca²⁺ Release PKC Protein Kinase C DAG->PKC Activation Cellular_Response Downstream Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response Phosphorylation

Caption: Putative Gq-coupled signaling pathway for serotonergic phenethylamines.

Metabolism and Toxicology

The acute toxicity of this compound has not been determined. For its isomer 2C-B, overdoses have been associated with sympathomimetic effects such as tachycardia, hypertension, and hyperthermia, as well as pronounced hallucinogenic experiences.[5][8]

Analytical Methods

The identification and quantification of this compound in seized materials or biological samples are crucial for forensic and research purposes. The primary analytical techniques employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography (LC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the separation and identification of phenethylamines. Derivatization is often employed to improve the chromatographic properties and mass spectral characteristics of these compounds.

Table 3: Exemplar GC-MS Parameters for Phenethylamine Analysis

ParameterValue
Column DB-5MS (or equivalent)
Injection Mode Split/Splitless
Carrier Gas Helium
Oven Program Temperature ramp from 100°C to 295°C
Detector Mass Spectrometer (Electron Ionization)
Derivatizing Agent N-methyl-bis-trifluoroacetamide (MBTFA) or similar
High-Performance Liquid Chromatography (HPLC)

HPLC coupled with various detectors, such as a diode array detector (DAD) or a mass spectrometer (MS), is also a valuable technique for the analysis of phenethylamines.

dot

Caption: General analytical workflow for the identification and quantification of phenethylamines.

Conclusion

This compound is a compound of interest due to its structural relationship to known psychoactive substances. While a complete scientific profile is not yet available, this guide consolidates the existing knowledge on its chemical properties, synthesis, and analytical characterization. Further research is needed to fully elucidate its pharmacological, metabolic, and toxicological profiles to better understand its potential effects and risks. The information provided herein serves as a valuable resource for researchers, scientists, and drug development professionals working with this and related compounds.

References

Spectroscopic and Spectrometric Characterization of 2-Bromo-4,5-dimethoxyphenethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and spectrometric data for the analytical reference standard, 2-Bromo-4,5-dimethoxyphenethylamine. The document details quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside comprehensive experimental protocols for these analytical techniques. This guide is intended to support research, forensic analysis, and pharmacological investigations involving this compound.

Spectroscopic and Spectrometric Data

The following sections present the key spectroscopic and spectrometric data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra exhibit characteristic signals corresponding to the unique hydrogen and carbon atoms within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to a standard.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃) [1]

¹H NMR Data ¹³C NMR Data
Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
6.99 (s, 1H)Aromatic H149.0Aromatic C-O
6.70 (s, 1H)Aromatic H148.1Aromatic C-O
3.86 (s, 3H)Methoxy (-OCH₃)131.0Aromatic C
3.84 (s, 3H)Methoxy (-OCH₃)114.9Aromatic C-H
2.98 (t, 2H)-CH₂-114.2Aromatic C-H
2.74 (t, 2H)-CH₂-113.8Aromatic C-Br
1.45 (s, 2H)Amine (-NH₂)56.2Methoxy C
56.1Methoxy C
42.1-CH₂-
38.6-CH₂-

Note: s = singlet, t = triplet. Spectral data may vary slightly depending on the solvent and experimental conditions.[1]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to its primary amine, ether, and aromatic functionalities.

Table 2: Characteristic IR Absorption Bands for this compound [1]

Wavenumber (cm⁻¹) Vibration Type Functional Group
3400-3300N-H stretchPrimary Amine (-NH₂)
3100-3000C-H stretchAromatic C-H
2950-2850C-H stretchAliphatic C-H (-CH₂, -OCH₃)
1620-1580C=C stretchAromatic Ring
1515-1450C=C stretchAromatic Ring
1250-1200C-O stretchAryl Ether
1050-1020C-O stretchAryl Ether
850-750C-H bendAromatic Ring
700-600C-Br stretchAryl Bromide
Mass Spectrometry (MS)

Mass spectrometry is employed for determining the molecular weight and elemental composition of a compound, as well as for structural elucidation based on fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of phenethylamines.

Table 3: Mass Spectrometry Data for this compound

Parameter Value Source
Molecular Formula C₁₀H₁₄BrNO₂[2]
Molecular Weight 260.13 g/mol [2]
Major Fragment Ions (m/z) To be determined from spectral data
Ionization Mode Electron Ionization (EI)

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Internal Standard: Add a small drop of TMS to the NMR tube to serve as a reference (δ 0.00 ppm).

  • Acquisition: Place the NMR tube in the spectrometer's probe.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for optimal magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

    • Typical parameters: spectral width of -2 to 12 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Typical parameters: spectral width of 0 to 220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans depending on the sample concentration.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the resulting spectra.

    • Apply a baseline correction.

    • Reference the spectra to the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

IR Spectroscopy Protocol

Objective: To obtain an infrared spectrum to identify the functional groups present in the molecule.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Sample holder (e.g., KBr pellet press or Attenuated Total Reflectance (ATR) accessory)

  • Potassium bromide (KBr), spectroscopic grade (for pellet method)

Procedure (KBr Pellet Method):

  • Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Spectrum: Place the KBr pellet containing the sample in the sample holder and acquire the IR spectrum.

  • Data Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum. Identify and label the characteristic absorption peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To separate the compound from any impurities and obtain its mass spectrum for identification and molecular weight determination.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms or equivalent)

  • Autosampler

  • Helium carrier gas

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol (B129727) or ethyl acetate.

  • GC Method Setup:

    • Injector: Set the injector temperature to 250-280°C. Use a split or splitless injection mode.

    • Oven Temperature Program: A typical program starts at a lower temperature (e.g., 100°C), holds for a few minutes, then ramps up to a higher temperature (e.g., 280-300°C) to ensure elution of the compound.

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

  • MS Method Setup:

    • Ion Source: Use Electron Ionization (EI) at 70 eV. Set the ion source temperature to 230°C.

    • Mass Analyzer: Scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 40-550).

    • Transfer Line: Set the transfer line temperature to 280°C to prevent condensation.

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

  • Data Acquisition and Analysis:

    • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

    • Analyze the mass spectrum to identify the molecular ion peak and the characteristic fragmentation pattern. Compare the obtained spectrum with library spectra for confirmation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.

experimental_workflow synthesis Synthesis of 2-Bromo-4,5- dimethoxyphenethylamine purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (GC-MS) purification->ms structure_elucidation Structure Elucidation and Verification nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation data_analysis Data Analysis and Reporting structure_elucidation->data_analysis final_product Characterized Compound data_analysis->final_product

References

Unveiling the Molecular Interactions of 2-Bromo-4,5-dimethoxyphenethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological activity of 2-Bromo-4,5-dimethoxyphenethylamine, more commonly known as 4-Bromo-2,5-dimethoxyphenethylamine or 2C-B. As a synthetic phenethylamine (B48288) with psychedelic properties, understanding its interactions with neuronal receptors is crucial for the fields of pharmacology, neuroscience, and drug development. This document summarizes the available quantitative data, details the experimental protocols used in its study, and visualizes the key signaling pathways it modulates.

Core Biological Activity: A Profile of Receptor Interactions

2C-B is recognized for its high affinity for central serotonin (B10506) receptors, which is believed to be the primary mechanism behind its psychoactive effects.[1] Its pharmacological profile is complex, exhibiting a range of activities from agonism to antagonism depending on the specific receptor subtype and the experimental system used. The following tables present a consolidated view of the quantitative data available in the scientific literature regarding 2C-B's binding affinities and functional potencies at various receptors.

Table 1: Receptor Binding Affinities (Ki) of 2C-B
Receptor SubtypeKᵢ (nM)SpeciesReference
5-HT₂ₐ1.13Human[2]
5-HT₂ₒ13Human[3]
5-HT₂ₑ---
5-HT₁ₐ>1000Human[3][4]
α₁ₐ-adrenergic<1000Human[3]
α₂ₐ-adrenergic<1000Human[5]
Dopamine D₁, D₂, D₃>1000Human[5]
Histamine H₁>1000Human[5]
TAAR₁<1000Rat[3]

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Functional Activity (EC₅₀/IC₅₀ and Eₘₐₓ) of 2C-B
Receptor SubtypeAssay TypeParameterValueEfficacy (Eₘₐₓ)SpeciesReference
5-HT₂ₐCalcium MobilizationEC₅₀0.04-0.5 µM-Human[3]
5-HT₂ₐTwo-electrode voltage clampIC₅₀~30 nM (pIC₅₀ 7.52 ± 0.14)AntagonistRatVillalobos et al., 2004
5-HT₂ₒCalcium MobilizationEC₅₀--Human[3]
5-HT₂ₑ------

EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. IC₅₀ (Half-maximal inhibitory concentration): The concentration of a drug that inhibits a biological process by 50%. Eₘₐₓ (Maximum effect): The maximum response achievable from a drug.

Key Signaling Pathways and Experimental Workflows

The primary molecular target of 2C-B is the serotonin 2A (5-HT₂ₐ) receptor, a G-protein coupled receptor (GPCR) that plays a critical role in various neurological processes.[6] Activation of the 5-HT₂ₐ receptor initiates a cascade of intracellular events, primarily through the Gq/11 signaling pathway.

5-HT₂ₐ Receptor Signaling Cascade

Upon binding of an agonist like 2C-B, the 5-HT₂ₐ receptor undergoes a conformational change, leading to the activation of the Gq alpha subunit of its associated G-protein.[7] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[6][8] IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.[8] The increase in intracellular calcium and the presence of DAG collectively activate Protein Kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT₂ₐ Receptor Gq Gαq Receptor->Gq Activates PLC PLC Gq->PLC Activates Gbg Gβγ IP3 IP₃ PLC->IP3 Produces DAG DAG PLC->DAG Produces IP3R IP₃ Receptor IP3->IP3R Binds to PKC PKC DAG->PKC Activates Ca2 Ca²⁺ Ca2->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Leads to Ligand 2C-B (Agonist) Ligand->Receptor ER Endoplasmic Reticulum IP3R->Ca2 Releases

Figure 1: 5-HT₂ₐ Receptor Gq Signaling Pathway
Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are fundamental in determining the affinity of a compound for a specific receptor.[9][10][11] The following diagram illustrates a typical workflow for a competitive binding assay to determine the Kᵢ of 2C-B.

Radioligand_Binding_Workflow start Start prep Prepare Receptor Membranes (e.g., from cells expressing 5-HT₂ₐ) start->prep incubation Incubate Membranes, Radioligand, and 2C-B to reach equilibrium prep->incubation radioligand Prepare Radioligand Solution (e.g., [³H]ketanserin) radioligand->incubation test_compound Prepare Serial Dilutions of 2C-B test_compound->incubation filtration Separate Bound and Free Radioligand via rapid filtration incubation->filtration counting Quantify Bound Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis: Plot competition curve and calculate IC₅₀ and Kᵢ counting->analysis end End analysis->end

Figure 2: Workflow for a Competitive Radioligand Binding Assay

Detailed Experimental Protocols

To ensure reproducibility and accurate interpretation of data, detailed methodologies for key experiments are provided below.

Radioligand Competition Binding Assay (for Kᵢ determination)

This protocol is a generalized procedure based on standard methods for determining the binding affinity of an unlabeled compound (2C-B) by its ability to compete with a radiolabeled ligand for a specific receptor (e.g., 5-HT₂ₐ).[9][12][13]

1. Materials and Reagents:

  • Receptor Source: Cell membranes from a stable cell line expressing the human 5-HT₂ₐ receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A high-affinity radiolabeled antagonist for the 5-HT₂ₐ receptor (e.g., [³H]ketanserin or [¹²⁵I]DOI).

  • Test Compound: this compound (2C-B).

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand for the target receptor (e.g., unlabeled ketanserin (B1673593) or spiperone).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions (e.g., 10 mM MgCl₂, 0.1% BSA).

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Scintillation Counter and Cocktail.

2. Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 50-200 µg/mL.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Receptor membranes + radioligand + assay buffer.

    • Non-specific Binding: Receptor membranes + radioligand + excess non-labeled competitor.

    • Competition: Receptor membranes + radioligand + varying concentrations of 2C-B (typically a 10-point dilution series, e.g., from 1 pM to 10 µM).

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the percentage of specific binding against the logarithm of the 2C-B concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Inositol Monophosphate (IP₁) Accumulation Assay (for functional activity)

This assay measures the functional consequence of Gq-coupled receptor activation by quantifying the accumulation of a downstream signaling molecule, inositol monophosphate (IP₁).[14][15][16][17][18]

1. Materials and Reagents:

  • Cell Line: A stable cell line expressing the human 5-HT₂ₐ receptor (e.g., HEK293 or CHO cells).

  • Test Compound: this compound (2C-B).

  • Reference Agonist: A known 5-HT₂ₐ receptor agonist (e.g., serotonin).

  • Stimulation Buffer: Assay buffer containing LiCl (typically 10-50 mM) to inhibit the degradation of IP₁.

  • IP₁ Assay Kit: A commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or similar detection kit for IP₁.

  • Plate Reader: An HTRF-compatible plate reader.

2. Procedure:

  • Cell Plating: Seed the cells into a 96- or 384-well white plate and culture overnight.

  • Compound Preparation: Prepare serial dilutions of 2C-B and the reference agonist in stimulation buffer.

  • Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells. Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis and IP₁ Detection: Add the lysis buffer and the HTRF detection reagents (IP₁-d2 and anti-IP₁ cryptate) to each well as per the kit manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes) to allow for the detection reaction to occur.

  • Measurement: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence at both the donor and acceptor wavelengths.

3. Data Analysis:

  • Calculate the HTRF ratio according to the kit's instructions.

  • Plot the HTRF ratio against the logarithm of the 2C-B concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Two-Electrode Voltage Clamp in Xenopus Oocytes

This electrophysiological technique was used to characterize 2C-B's antagonist activity at the 5-HT₂ₐ receptor.[19][20][21][22][23]

1. Oocyte Preparation:

  • Harvest stage V-VI oocytes from Xenopus laevis.

  • Inject the oocytes with cRNA encoding the rat 5-HT₂ₐ receptor.

  • Incubate the oocytes for 2-5 days to allow for receptor expression.

2. Electrophysiological Recording:

  • Place an oocyte in a recording chamber and perfuse with standard frog Ringer's solution.

  • Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping and one for current recording).

  • Clamp the membrane potential at a holding potential of -70 mV.

  • Apply a known concentration of serotonin (the agonist) to elicit an inward current mediated by the expressed 5-HT₂ₐ receptors.

  • To test for antagonism, pre-apply 2C-B for a set duration (e.g., 2 minutes) before co-applying it with serotonin.

3. Data Analysis:

  • Measure the peak amplitude of the serotonin-induced current in the absence and presence of different concentrations of 2C-B.

  • Calculate the percentage of inhibition of the serotonin response by 2C-B.

  • Plot the percentage of inhibition against the logarithm of the 2C-B concentration to determine the IC₅₀ value.

This technical guide provides a foundational understanding of the biological activity of 2C-B, with a focus on its molecular interactions and the methodologies used to study them. The provided data and protocols serve as a valuable resource for researchers in the fields of pharmacology and drug development. Further research is warranted to fully elucidate the complex pharmacological profile of this compound.

References

The Putative Mechanism of Action of 2-Bromo-4,5-dimethoxyphenethylamine on Serotonin Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted phenethylamines represent a broad class of psychoactive compounds that have been instrumental in probing the function of the central nervous system, particularly the serotonergic system. A key target for many of these compounds is the serotonin (B10506) 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR) implicated in a vast array of physiological and cognitive processes.[1][2][3] This technical guide provides a detailed overview of the putative mechanism of action of 2-Bromo-4,5-dimethoxyphenethylamine at serotonin receptors, with a primary focus on the 5-HT2A subtype. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of serotonergic signaling.

Core Pharmacological Hypothesis: 5-HT2A Receptor Agonism

Based on extensive structure-activity relationship (SAR) studies of phenethylamine (B48288) derivatives, it is hypothesized that this compound acts as an agonist or partial agonist at the 5-HT2A receptor.[4][5][6] The 2,5-dimethoxy substitution pattern, combined with a halogen at the 4-position of the phenyl ring, is a well-established motif for potent 5-HT2A receptor activity.[7] Compounds like 2C-B and 2,5-Dimethoxy-4-bromoamphetamine (DOB) are potent 5-HT2A receptor agonists, and it is highly probable that this compound shares this pharmacological profile.[8][9][10]

Quantitative Pharmacology of Related Phenethylamines

To provide a quantitative context for the putative action of this compound, the following table summarizes the binding affinities (Ki) and functional potencies (EC50) of structurally related compounds at human serotonin receptors.

CompoundReceptorBinding Affinity (Ki, nM)Functional AssayFunctional Potency (EC50, nM)
4-Bromo-2,5-dimethoxyphenethylamine (2C-B) 5-HT2A8 - 1700Calcium Mobilization~100
5-HT2CModerate to HighCalcium Mobilization~200
2,5-Dimethoxy-4-bromoamphetamine (DOB) 5-HT2A59PI Hydrolysis~10
5-HT2CHighPI Hydrolysis~30

Note: Data is compiled from multiple sources and assay conditions may vary. This table is for comparative purposes.[11][12]

Intracellular Signaling Cascade

Activation of the 5-HT2A receptor by an agonist like this compound is expected to initiate a well-characterized intracellular signaling cascade primarily mediated by the Gq/11 family of G proteins.[1][13][14][15][16]

The Gq/11-PLC Pathway

The canonical signaling pathway for the 5-HT2A receptor involves the following steps:[1][16][17]

  • Receptor Activation: The binding of the agonist induces a conformational change in the 5-HT2A receptor.

  • G Protein Coupling: The activated receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the associated Gq/11 protein.

  • G Protein Dissociation: The Gαq-GTP and Gβγ subunits dissociate and become active.

  • PLC Activation: The Gαq-GTP subunit activates phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Downstream Effects:

    • IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).

    • DAG and the increased intracellular Ca2+ concertedly activate protein kinase C (PKC).

This signaling cascade ultimately leads to the phosphorylation of various downstream protein targets, modulating neuronal excitability and gene expression.[13][14]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist 2-Bromo-4,5-dimethoxy- phenethylamine Receptor 5-HT2A Receptor Agonist->Receptor Binds to G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Calcium Ca2+ ER->Calcium Releases Calcium->PKC Co-activates Downstream Downstream Cellular Effects PKC->Downstream Phosphorylates Targets

Caption: The canonical Gq/11 signaling pathway of the 5-HT2A receptor.

Experimental Protocols for Mechanism of Action Studies

The characterization of a compound's mechanism of action at a GPCR involves a suite of in vitro assays. The following are standard protocols used to determine the binding affinity and functional activity of ligands like this compound at serotonin receptors.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of the test compound.

Methodology:

  • Membrane Preparation: Membranes from cells stably expressing the human 5-HT2A receptor are prepared.

  • Assay Setup: In a 96-well plate, the receptor membranes are incubated with a known concentration of a high-affinity 5-HT2A receptor radioligand (e.g., [3H]ketanserin or [125I]DOI) and varying concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter mat.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[3]

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Receptor Membranes Incubation Incubate to Equilibrium Membranes->Incubation Radioligand Radioligand ([3H]ketanserin) Radioligand->Incubation TestCompound Test Compound (Varying Conc.) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate IC50 and Ki Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.
Calcium Flux Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.[18][19][20][21][22]

Objective: To determine the potency (EC50) and efficacy (Emax) of the test compound as an agonist.

Methodology:

  • Cell Culture: Cells expressing the 5-HT2A receptor are plated in a microplate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8).

  • Compound Addition: The test compound at various concentrations is added to the wells.

  • Signal Detection: The fluorescence intensity is measured in real-time using a fluorescence plate reader (e.g., FLIPR). An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: A dose-response curve is generated to determine the EC50 and Emax values.

Inositol Phosphate (B84403) (IP) Accumulation Assay

This assay directly measures a product of the PLC signaling cascade, providing a robust measure of Gq pathway activation.

Objective: To quantify the functional activity of the test compound by measuring the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.

Methodology:

  • Cell Labeling: Cells expressing the 5-HT2A receptor are incubated with myo-[3H]inositol to radiolabel the cellular phosphoinositide pool.

  • Stimulation: The cells are stimulated with various concentrations of the test compound in the presence of lithium chloride (LiCl), which inhibits the breakdown of inositol phosphates.

  • Extraction: The reaction is terminated, and the soluble inositol phosphates are extracted.

  • Separation: The total [3H]inositol phosphates are separated from free [3H]inositol using anion-exchange chromatography.

  • Quantification: The radioactivity of the inositol phosphate fraction is measured by scintillation counting.

  • Data Analysis: A dose-response curve is constructed to determine the EC50 and Emax of the compound.

Conclusion

While direct experimental evidence for this compound is currently lacking, its structural similarity to well-characterized phenethylamines strongly suggests a mechanism of action centered on agonism at the 5-HT2A receptor. This activity is predicted to engage the canonical Gq/11-PLC signaling pathway, leading to an increase in intracellular calcium and activation of protein kinase C. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of this hypothesis and the comprehensive characterization of its pharmacological profile. Such studies are essential for a deeper understanding of the structure-activity relationships of serotonergic ligands and for the development of novel therapeutics targeting the serotonin system.

References

An In-Depth Technical Guide to the In Vitro and In Vivo Effects of 2-Bromo-4,5-dimethoxyphenethylamine (2C-B)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4,5-dimethoxyphenethylamine, commonly known as 2C-B, is a synthetic phenethylamine (B48288) with psychedelic properties.[1][2] Structurally related to mescaline, 2C-B has garnered significant interest within the scientific community for its complex pharmacological profile and its effects on the central nervous system.[3] This technical guide provides a comprehensive overview of the current scientific understanding of 2C-B, focusing on its in vitro and in vivo effects. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds and their mechanisms of action.

In Vitro Effects

The in vitro effects of 2C-B are primarily characterized by its interaction with serotonin (B10506) receptors, particularly the 5-HT₂ subtype. These interactions are believed to be the foundation of its psychoactive effects.

Receptor Binding and Functional Activity

2C-B exhibits a high affinity for serotonin 5-HT₂A and 5-HT₂C receptors.[3][4] It acts as a partial agonist at these receptors, meaning it binds to and activates them, but with a lower maximal effect compared to a full agonist like serotonin.[1][3] The compound's activity at the 5-HT₂A receptor is considered to be the primary mediator of its hallucinogenic effects.[5] Some studies have also indicated that 2C-B can act as a potent 5-HT₂A receptor antagonist in certain experimental systems, such as Xenopus laevis oocytes.[6] This highlights the complexity of its pharmacology and suggests that its effects may be context-dependent.

N-benzyl substitution of 2C-B has been shown to significantly impact its binding affinity and functional activity at 5-HT₂A and 5-HT₂C receptors.[7]

Table 1: Quantitative In Vitro Data for this compound (2C-B)

ParameterReceptor/SystemValueSpecies/AssayReference
Kᵢ5-HT₂A1 nMRat Brain ([³H]DOB labeled)[4]
EC₅₀5-HT₂A1.2 nM (101% Eₘₐₓ)Human[1]
EC₅₀5-HT₂B13 nM (97% Eₘₐₓ)Human[1]
EC₅₀5-HT₂C0.63 nM (98% Eₘₐₓ)Human[1]
pIC₅₀5-HT₂A AntagonismNot specifiedXenopus laevis oocytes[6]
Signaling Pathways

The activation of 5-HT₂A receptors by agonists like 2C-B typically initiates a Gq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 2C-B 2C-B 5-HT2A_Receptor 5-HT2A Receptor 2C-B->5-HT2A_Receptor Binds to Gq_Protein Gq Protein 5-HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_Release Ca²⁺ Release IP3->Ca2_Release Induces PKC_Activation PKC Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response Ca2_Release->Cellular_Response PKC_Activation->Cellular_Response

5-HT2A Receptor Gq Signaling Pathway

In Vivo Effects

In vivo studies, primarily conducted in animal models, have provided valuable insights into the physiological and behavioral effects of 2C-B.

Pharmacokinetics

Following subcutaneous administration in rats, 2C-B has an estimated half-life of 1.1 hours and a volume of distribution of 16 L/kg.[8][9] The compound readily crosses the blood-brain barrier.[8][9] Metabolism of 2C-B occurs in the liver, primarily through oxidative deamination mediated by monoamine oxidase (MAO) enzymes (MAO-A and MAO-B).[1] This process leads to the formation of metabolites such as 2-(4-bromo-2,5-dimethoxyphenyl)ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA).[1] Demethylation is another metabolic pathway.[10] Species-specific differences in metabolism have been observed.[11] For instance, human, monkey, and rabbit hepatocytes produce 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE), which is not found in dogs, rats, or mice.[1] Conversely, 4-bromo-2,5-dimethoxyphenol (BDMP) is a metabolite unique to mice.[1]

Table 2: Pharmacokinetic Parameters of this compound (2C-B) in Rats

ParameterValueRoute of AdministrationReference
Half-life (t₁/₂)1.1 hoursSubcutaneous[8][9]
Volume of Distribution (Vd)16 L/kgSubcutaneous[8][9]
Brain to Serum Ratio (max)13.9Subcutaneous[8][9]
Behavioral Effects

In rats, 2C-B induces a biphasic effect on locomotor activity, characterized by an initial decrease followed by an increase.[12][13] It also causes deficits in prepulse inhibition (PPI) of the acoustic startle reflex, a measure of sensorimotor gating that is often disrupted in psychiatric disorders.[12][13]

Neurochemical Effects

2C-B has been shown to increase dopamine (B1211576) levels in the nucleus accumbens of rats, while simultaneously decreasing levels of its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC).[12][13] This suggests a potential for monoamine oxidase inhibition.[12]

Electroencephalography (EEG) Effects

The effects of 2C-B on brain electrical activity are dose-dependent. Low doses tend to decrease EEG power spectra and coherence, while high doses can have a biphasic effect, with an initial decrease followed by an increase in EEG power.[12][13]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

In Vitro Assays

This assay is used to determine the affinity of a compound for the 5-HT₂A receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing 5-HT2A receptors Incubate Incubate membranes, radioligand, and 2C-B together Membrane_Prep->Incubate Radioligand_Prep Prepare radioligand (e.g., [3H]ketanserin) Radioligand_Prep->Incubate Compound_Prep Prepare serial dilutions of 2C-B Compound_Prep->Incubate Filter Separate bound from free radioligand via filtration Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Measure radioactivity of filters Wash->Count Calculate_Binding Calculate specific binding Count->Calculate_Binding Generate_Curve Generate competition curve Calculate_Binding->Generate_Curve Determine_Ki Determine Ki value Generate_Curve->Determine_Ki

Workflow for a 5-HT2A Receptor Binding Assay

A common protocol involves using membranes from cells stably expressing the human 5-HT₂A receptor.[14] A radioligand, such as [³H]ketanserin, is incubated with the membranes in the presence of varying concentrations of the test compound (2C-B). Non-specific binding is determined in the presence of a high concentration of a known 5-HT₂A antagonist. After incubation, the mixture is filtered to separate bound from free radioligand, and the radioactivity on the filters is measured using a scintillation counter. The data is then analyzed to determine the inhibitory constant (Kᵢ) of the test compound.

This system is used to study the functional activity of ion channels and receptors.

  • Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs.

  • cRNA Injection: Complementary RNA (cRNA) encoding the receptor of interest (e.g., rat 5-HT₂A receptor) is microinjected into the oocytes.

  • Incubation: The oocytes are incubated to allow for receptor expression on the cell membrane.

  • Electrophysiological Recording: Two-electrode voltage-clamp recordings are used to measure the ion currents elicited by the application of an agonist (e.g., serotonin).

  • Antagonist/Partial Agonist Testing: The effect of 2C-B is assessed by pre-incubating the oocytes with the compound before applying the agonist and measuring the change in the current response.

In Vivo Studies

Spontaneous locomotor activity in rodents is typically measured using automated activity chambers. These chambers are equipped with infrared beams, and the animal's movements are recorded as beam breaks over a specified period.

Locomotor_Activity_Workflow Acclimation Acclimate animal to testing room Administration Administer 2C-B or vehicle Acclimation->Administration Placement Place animal in locomotor activity chamber Administration->Placement Recording Record locomotor activity (e.g., beam breaks) over time Placement->Recording Data_Analysis Analyze data for distance traveled, rearing, etc. Recording->Data_Analysis

Experimental Workflow for Locomotor Activity Measurement

PPI is assessed using a startle reflex testing system. The animal is placed in a chamber where a loud acoustic stimulus (pulse) is presented, and the startle response is measured. In PPI trials, a weaker acoustic stimulus (prepulse) is presented shortly before the pulse. The percentage of inhibition of the startle response by the prepulse is calculated.

This technique is used to measure neurotransmitter levels in specific brain regions of freely moving animals.

  • Probe Implantation: A microdialysis probe is surgically implanted into the brain region of interest (e.g., nucleus accumbens).

  • Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF).

  • Sample Collection: Neurotransmitters from the extracellular fluid diffuse across the probe's semipermeable membrane into the aCSF, which is then collected as dialysate.

  • Analysis: The concentration of neurotransmitters (e.g., dopamine) in the dialysate is quantified using techniques like high-performance liquid chromatography (HPLC) with electrochemical detection.

EEG recordings in freely moving rats involve the surgical implantation of electrodes onto the skull. These electrodes are connected to a recording system that captures the electrical activity of the brain over time. The EEG data is then analyzed for changes in power spectra and coherence in different frequency bands.

Conclusion

This compound is a potent psychoactive compound with a primary mechanism of action involving partial agonism at serotonin 5-HT₂A and 5-HT₂C receptors. In vitro studies have characterized its binding affinities and functional activities at these receptors, while in vivo research has elucidated its pharmacokinetic profile, behavioral effects, and impact on neurochemistry and brain electrical activity. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of 2C-B and other related compounds. A thorough understanding of the in vitro and in vivo effects of 2C-B is crucial for advancing our knowledge of the neurobiology of psychedelics and for the potential development of novel therapeutic agents.

References

The Metabolic Fate of 2-Bromo-4,5-dimethoxyphenethylamine in Rats: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the metabolism and metabolites of the psychoactive compound 2-Bromo-4,5-dimethoxyphenethylamine (2C-B) in rats. Understanding the metabolic pathways of novel psychoactive substances is crucial for assessing their pharmacological and toxicological profiles. This document summarizes key findings from preclinical studies, details experimental methodologies, and presents metabolic pathways to support further research and development.

Executive Summary

Studies in rats have identified two primary metabolic pathways for 2C-B: oxidative deamination of the ethylamine (B1201723) side chain and O-demethylation of the methoxy (B1213986) groups followed by N-acetylation. These biotransformations result in a range of metabolites, with the deaminated products and their subsequent oxidized and reduced forms, alongside O-desmethyl-N-acetyl derivatives, being the principal compounds identified in rat urine and hepatocytes. The parent compound, 2C-B, has a reported half-life of approximately 1.1 hours and a volume of distribution of 16 L/kg in rats following subcutaneous administration.

Quantitative Data on 2C-B Pharmacokinetics and Metabolism in Rats

While precise quantitative data for all metabolites is not extensively available in the public domain, the following table summarizes key pharmacokinetic parameters and major observed metabolites.

ParameterValueSpecies/ModelAdministration RouteReference
Half-life (t½) 1.1 hoursMale Wistar RatsSubcutaneous[1][2]
Volume of Distribution (Vd) 16 L/kgMale Wistar RatsSubcutaneous[1][2]
Major Metabolites (in vivo - urine) 2-(4-Bromo-2,5-dimethoxyphenyl)-ethanol, 4-bromo-2,5-dimethoxyphenylacetic acid, 2-(2-hydroxy-4-bromo-5-methoxyphenyl)-ethylamine, 2-(2-methoxy-4-bromo-5-hydroxyphenyl)-ethylamine, 1-acetoamino-2-(2-hydroxy-4-bromo-5-methoxyphenyl)-ethane, 1-acetoamino-2-(2-methoxy-4-bromo-5-hydroxyphenyl)-ethaneMale Wistar RatsOral[3][4]
Major Metabolites (in vitro - hepatocytes) 2-O-Desmethyl-2C-B, 4-bromo-2,5-dimethoxyphenylacetic acidMale Wistar Rat HepatocytesIn vitro incubation[5]

Key Metabolic Pathways

The metabolism of 2C-B in rats proceeds through two main enzymatic routes as depicted below.

Metabolism_of_2CB_in_Rats cluster_pathways Metabolic Pathways of 2C-B in Rats cluster_deamination Pathway 1: Oxidative Deamination cluster_demethylation_acetylation Pathway 2: O-Demethylation & N-Acetylation 2C-B This compound (2C-B) Aldehyde Aldehyde Intermediate 2C-B->Aldehyde Deamination 2-O-Desmethyl 2-(2-hydroxy-4-bromo-5-methoxyphenyl)-ethylamine 2C-B->2-O-Desmethyl 2-O-Demethylation 5-O-Desmethyl 2-(2-methoxy-4-bromo-5-hydroxyphenyl)-ethylamine 2C-B->5-O-Desmethyl 5-O-Demethylation Alcohol 2-(4-Bromo-2,5-dimethoxyphenyl)-ethanol Aldehyde->Alcohol Reduction Carboxylic_Acid 4-bromo-2,5-dimethoxyphenylacetic acid Aldehyde->Carboxylic_Acid Oxidation N-Acetyl-2-O-Desmethyl 1-acetoamino-2-(2-hydroxy-4-bromo-5-methoxyphenyl)-ethane 2-O-Desmethyl->N-Acetyl-2-O-Desmethyl N-Acetylation N-Acetyl-5-O-Desmethyl 1-acetoamino-2-(2-methoxy-4-bromo-5-hydroxyphenyl)-ethane 5-O-Desmethyl->N-Acetyl-5-O-Desmethyl N-Acetylation

Caption: Metabolic pathways of 2C-B in rats.

Experimental Protocols

The following sections detail the methodologies employed in key studies on 2C-B metabolism in rats.

In Vivo Metabolism Study in Rats

This protocol outlines the general procedure for studying the in vivo metabolism of 2C-B in rats.[3][4]

In_Vivo_Metabolism_Workflow cluster_workflow In Vivo Metabolism Experimental Workflow Animal_Model Male Wistar Rats Drug_Administration Oral Administration of 2C-B Hydrochloride (10 mg/kg) Animal_Model->Drug_Administration Sample_Collection 24-hour Urine Collection Drug_Administration->Sample_Collection Sample_Preparation Enzymatic Hydrolysis Sample_Collection->Sample_Preparation Extraction Liquid-Liquid Extraction Sample_Preparation->Extraction Analysis Gas Chromatography-Mass Spectrometry (GC-MS) Extraction->Analysis Identification Metabolite Identification Analysis->Identification

Caption: Workflow for in vivo metabolism studies.

  • Animal Model: Male Wistar rats are typically used for these studies.[3][4]

  • Drug Administration: 2C-B hydrochloride is administered orally at a dose of 10 mg/kg.[3][4]

  • Sample Collection: Urine is collected over a 24-hour period following administration.[3][4]

  • Sample Preparation: To analyze both free and conjugated metabolites, urine samples undergo enzymatic hydrolysis.[3][4]

  • Extraction: The metabolites are then extracted from the urine using a liquid-liquid extraction method.[3][4]

  • Analysis: The extracted samples are analyzed by gas chromatography-mass spectrometry (GC-MS) for the identification and characterization of the metabolites.[3][4]

In Vitro Metabolism Study using Rat Hepatocytes

This protocol describes the methodology for investigating 2C-B metabolism using isolated rat liver cells.[5]

In_Vitro_Metabolism_Workflow cluster_workflow In Vitro Metabolism Experimental Workflow Hepatocyte_Isolation Isolation of Hepatocytes from Male Wistar Rats (Collagenase Perfusion) Incubation Incubation of Hepatocyte Culture with 2C-B Hepatocyte_Isolation->Incubation Sample_Treatment Enzymatic Hydrolysis of Conjugated Metabolites Incubation->Sample_Treatment Extraction Liquid-Liquid Partition Sample_Treatment->Extraction Analysis Gas Chromatography-Mass Spectrometry (GC-MS) Extraction->Analysis Metabolite_Detection Detection of Metabolites Analysis->Metabolite_Detection

Caption: Workflow for in vitro hepatocyte studies.

  • Hepatocyte Isolation: Primary hepatocytes are isolated from male Wistar rats using a collagenase perfusion technique.[5]

  • Incubation: The suspended hepatocyte culture is then incubated in the presence of 2C-B.[5]

  • Sample Treatment: The culture fluids are subjected to enzymatic hydrolysis to cleave any conjugated metabolites.[5]

  • Extraction: Metabolites are extracted from the culture medium via liquid-liquid partition.[5]

  • Analysis: The extracted compounds are analyzed by GC-MS to identify the metabolites formed.[5]

Discussion of Findings

The metabolic profile of 2C-B in rats indicates extensive biotransformation. The deamination pathway leads to the formation of an aldehyde intermediate, which is subsequently either reduced to an alcohol or oxidized to a carboxylic acid.[3][4] The second major pathway involves O-demethylation at either the 2- or 5-position of the aromatic ring, followed by N-acetylation of the primary amine.[3][4]

It is important to note the observed differences between in vivo and in vitro findings. While a range of metabolites are identified in the urine of rats administered 2C-B, in vitro studies with rat hepatocytes have highlighted 2-O-Desmethyl-2C-B and the carboxylic acid derivative as the major recovered metabolites.[5] Furthermore, interspecies differences in metabolism have been reported, with some metabolites like 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE) not being detected in rats, although they are found in other species.[6] These differences underscore the importance of conducting comprehensive metabolic studies in various species to fully characterize the disposition of a new chemical entity.

Conclusion

This technical guide has summarized the current understanding of the metabolism of this compound in rats. The identified metabolic pathways and metabolites provide a foundational knowledge base for researchers and scientists in the field of drug development and toxicology. The detailed experimental protocols offer a reference for designing and conducting further studies to elucidate the complete metabolic fate and potential pharmacological activity of the metabolites of 2C-B. Future research should aim to quantify the full spectrum of metabolites in various biological matrices and explore the enzymatic systems responsible for their formation.

References

Pharmacological Profile of 2-Bromo-4,5-dimethoxyphenethylamine (2C-B): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4,5-dimethoxyphenethylamine (2C-B) is a synthetic phenethylamine (B48288) and a potent psychoactive compound. This technical guide provides a comprehensive overview of its pharmacological profile, including its receptor binding affinity, functional activity, pharmacokinetics, and in vivo effects. The primary mechanism of action of 2C-B is as a partial agonist at serotonin (B10506) 5-HT2A and 5-HT2C receptors. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the principal signaling pathway.

Introduction

This compound, commonly known as 2C-B, is a psychedelic compound first synthesized by Alexander Shulgin in 1974.[1] Structurally, it is a member of the 2C family of phenethylamines, which are characterized by methoxy (B1213986) groups at the 2 and 5 positions of the phenyl ring. 2C-B is recognized for its hallucinogenic, mild stimulant, and entactogenic-like effects.[1][2] Its primary molecular targets are serotonin receptors, particularly the 5-HT2A subtype, which is a key mediator of the effects of classic psychedelic drugs.[1] This guide aims to provide a detailed technical overview of the pharmacological properties of 2C-B for research and drug development purposes.

Receptor Binding Affinity

The affinity of 2C-B for various central nervous system (CNS) receptors has been characterized through radioligand binding assays. The data indicates a high affinity for serotonin 5-HT2 receptors, with lower affinity for other serotonin receptor subtypes and other neurotransmitter receptors.

Receptor SubtypeLigandKᵢ (nM)SpeciesReference
Serotonin
5-HT₂ₐ[³H]Ketanserin82Human[3]
5-HT₂ₐ[¹²⁵I]DOI6.5Rat[4]
5-HT₂ₒ[³H]Mesulergine130Human[3]
5-HT₂ₒ[¹²⁵I]DOI1.1Rat[4]
5-HT₁ₐ[³H]8-OH-DPAT4,800Rat[4]
Adrenergic
α₂ₐ[³H]Rauwolscine270Rat[4]
Dopamine (B1211576)
D₁[³H]SCH23390>10,000Rat[4]
D₂[³H]Spiperone>10,000Rat[4]
D₃[³H]Spiperone>10,000Rat[4]
Histamine
H₁[³H]Mepyramine>10,000Rat[4]

Functional Activity

The functional activity of 2C-B has been primarily characterized at serotonin 5-HT2 receptors, where it acts as a partial agonist. The potency and efficacy of 2C-B in functional assays are summarized below.

ReceptorAssay TypeParameterValueSpeciesReference
5-HT₂ₐCalcium MobilizationEC₅₀1.2 nMHuman[1]
Eₘₐₓ101% (vs. 5-HT)Human[1]
5-HT₂ₒCalcium MobilizationEC₅₀13 nMHuman[1]
Eₘₐₓ97% (vs. 5-HT)Human[1]
5-HT₂ₒCalcium MobilizationEC₅₀0.63 nMHuman[1]
Eₘₐₓ98% (vs. 5-HT)Human[1]

There is some evidence to suggest that in certain experimental systems, such as Xenopus laevis oocytes, 2C-B can act as a 5-HT2A receptor antagonist.[4][5]

Signaling Pathways

The primary signaling pathway for 2C-B's effects is through the activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR) that couples to Gαq. This initiates a cascade of intracellular events, leading to the mobilization of intracellular calcium. Recent research has also highlighted the role of β-arrestin in 5-HT2A receptor signaling, leading to the concept of biased agonism, where a ligand can preferentially activate one pathway over another.[6][7][8] The psychedelic effects of 5-HT2A agonists are thought to be primarily mediated by the Gq pathway, while the role of β-arrestin signaling is still under investigation.[6][7][8]

Gq_signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Receptor 5-HT2A Receptor G_protein Gαq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., neuronal excitation) PKC->Cellular_Response modulates Ca_store Ca²⁺ Store IP3R->Ca_store opens Ca_cytosol ↑ [Ca²⁺]i Ca_store->Ca_cytosol releases Ca_cytosol->Cellular_Response triggers 2C-B 2C-B 2C-B->Receptor binds

Figure 1: 5-HT2A Receptor Gq Signaling Pathway

experimental_workflow cluster_radioligand Radioligand Binding Assay cluster_calcium Calcium Mobilization Assay prep_membranes Prepare Receptor Membranes incubation Incubate Membranes with Radioligand and 2C-B prep_membranes->incubation filtration Separate Bound and Free Ligand (Filtration) incubation->filtration counting Quantify Radioactivity filtration->counting analysis_ki Calculate Ki counting->analysis_ki plate_cells Plate Cells Expressing 5-HT2A Receptor load_dye Load Cells with Calcium-Sensitive Dye plate_cells->load_dye add_compound Add 2C-B load_dye->add_compound measure_fluorescence Measure Fluorescence Change add_compound->measure_fluorescence analysis_ec50 Calculate EC50 and Emax measure_fluorescence->analysis_ec50

Figure 2: Experimental Workflow Overview

Pharmacokinetics

The pharmacokinetic properties of 2C-B have been investigated in both preclinical and clinical studies.

ParameterValueSpeciesRouteReference
Absorption
Tₘₐₓ2.3 - 2.43 hoursHumanOral[1]
Cₘₐₓ3.31 - 5.4 ng/mLHumanOral[1]
Distribution
Volume of Distribution (Vd)16 L/kgRatSubcutaneous[9]
Brain to Serum RatioUp to 13.9RatSubcutaneous[9]
Metabolism
Primary PathwaysOxidative deamination, DemethylationHuman, Rat[3]
Major Metabolites2-(4-bromo-2,5-dimethoxyphenyl)ethanol (BDMPE), 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA)Human, Rat[3]
Elimination
Half-life (t₁/₂)1.2 - 2.5 hoursHumanOral[1]
1.1 hoursRatSubcutaneous[9]

In Vivo Pharmacology

In animal models, 2C-B induces behaviors consistent with its classification as a psychedelic. The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor activation and is reliably induced by 2C-B.[1] In rats, 2C-B has been shown to have a biphasic effect on locomotion, with an initial decrease followed by an increase in activity.[10] It also affects the startle reflex and prepulse inhibition, and increases dopamine levels in the nucleus accumbens.[10]

In humans, oral doses of 10-25 mg typically produce psychedelic effects, including visual and auditory alterations, and changes in mood and perception.[2] The onset of effects is generally within 1-2 hours, with a duration of 4-8 hours.[1]

Toxicology

The acute toxicity of 2C-B in humans is considered to be moderate, with most poisonings resulting in manageable symptoms such as mydriasis, agitation, hallucinations, and hypertension.[11] Severe adverse events are rare, but can include seizures and psychosis, particularly at high doses.[12] There have been no confirmed fatalities solely attributed to 2C-B, but the potential for adverse psychological reactions exists, as with all psychedelic compounds.[12]

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Ki) of 2C-B for a specific receptor.

Materials:

  • Receptor source: Cell membranes from a cell line stably expressing the receptor of interest (e.g., HEK293 cells) or brain tissue homogenates.

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]ketanserin for the 5-HT2A receptor).

  • Unlabeled 2C-B.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (ice-cold).

  • 96-well filter plates (e.g., GF/B filters).

  • Scintillation cocktail.

  • Cell harvester and scintillation counter.

Procedure:

  • Prepare serial dilutions of unlabeled 2C-B in assay buffer.

  • In a 96-well filter plate, add assay buffer, a fixed concentration of radioligand, and varying concentrations of 2C-B.

  • Initiate the binding reaction by adding the receptor membrane preparation.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Data is analyzed to determine the IC₅₀ value, which is then converted to the Ki value using the Cheng-Prusoff equation.[13][14][15]

Calcium Mobilization Assay

Objective: To measure the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of 2C-B at a Gq-coupled receptor.

Materials:

  • Cell line stably expressing the receptor of interest (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.

Procedure:

  • Seed the cells in the microplates and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol, typically for 1 hour at 37°C.

  • Prepare serial dilutions of 2C-B in assay buffer.

  • Place the cell plate in the FLIPR instrument and measure baseline fluorescence.

  • Add the 2C-B dilutions to the wells and immediately begin measuring the change in fluorescence intensity over time.

  • The peak fluorescence response is used to determine the concentration-response curve.

  • Data is analyzed using non-linear regression to calculate the EC₅₀ and Eₘₐₓ values.[9][16]

Conclusion

This compound is a potent serotonin 5-HT2A and 5-HT2C receptor partial agonist with a complex pharmacological profile. Its high affinity and functional activity at these receptors are consistent with its known psychedelic effects. The pharmacokinetic profile of 2C-B is characterized by rapid absorption and a relatively short half-life. Further research is warranted to fully elucidate its therapeutic potential and to better understand the nuances of its signaling mechanisms, including the role of biased agonism. This technical guide provides a foundational overview for researchers and drug development professionals working with this compound.

References

discovery and history of 2-Bromo-4,5-dimethoxyphenethylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Synthesis of 2-Bromo-4,5-dimethoxyphenethylamine (2C-B)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of the synthesis of this compound, a psychoactive compound commonly known as 2C-B. It is intended for an audience with a strong background in chemistry and pharmacology. This document details the seminal synthesis by Alexander Shulgin and outlines various reported synthetic methodologies, complete with experimental protocols and quantitative data.

Introduction and Discovery

This compound, a substituted phenethylamine, was first synthesized and its psychoactive properties documented by American chemist Alexander Shulgin in 1974.[1][2][3][4] Shulgin's pioneering work on phenethylamines, extensively detailed in his book PiHKAL: A Chemical Love Story, introduced 2C-B to the scientific community and explored its unique psychological effects.[1][5] The "2C" nomenclature refers to the two carbon atoms between the benzene (B151609) ring and the amino group. The "-B" signifies the bromine atom at the 4-position of the phenyl ring.

Initially, 2C-B was explored in psychotherapy, much like other psychedelic compounds of that era.[6][7] However, it later gained popularity as a recreational substance and was eventually classified as a controlled substance in many countries.[2][8] From a pharmacological perspective, 2C-B acts as a potent partial agonist of the serotonin (B10506) 5-HT₂A and 5-HT₂C receptors, which is believed to be the primary mechanism for its hallucinogenic effects.[4][9][10]

Core Synthesis Pathways

The most common and historically significant synthetic routes to 2C-B begin with 2,5-dimethoxybenzaldehyde (B135726). The general synthetic strategy involves a three-step process:

  • Nitrostyrene (B7858105) Formation: A Henry condensation reaction between 2,5-dimethoxybenzaldehyde and nitromethane (B149229) to form 2,5-dimethoxy-β-nitrostyrene.

  • Reduction of the Nitrostyrene: The nitro group and the alkene double bond of the nitrostyrene are reduced to form 2,5-dimethoxyphenethylamine (commonly referred to as 2C-H).

  • Electrophilic Bromination: The aromatic ring of 2C-H is brominated at the 4-position to yield the final product, this compound (2C-B).

The following sections provide detailed experimental protocols for these key transformations, reflecting methodologies reported in scientific literature and online chemical archives.

Synthesis of 2,5-Dimethoxy-β-nitrostyrene

The initial step in many 2C-B syntheses is the condensation of 2,5-dimethoxybenzaldehyde with nitromethane. This reaction is typically catalyzed by a weak base.

Experimental Protocol: Condensation of 2,5-dimethoxybenzaldehyde with Nitromethane [11][12]

  • Reactants:

  • Procedure:

    • Dissolve 2,5-dimethoxybenzaldehyde and ammonium acetate in the chosen solvent within a round-bottom flask equipped with a reflux condenser.

    • Add nitromethane to the solution.

    • Heat the mixture to reflux for a period of 1 to 4 hours. The solution will typically change color, often to a deep yellow or orange.

    • Upon cooling, the 2,5-dimethoxy-β-nitrostyrene product will precipitate as bright orange or yellow crystals.

    • The crystals are then collected by filtration, washed with a cold solvent (such as isopropanol), and dried.

  • Quantitative Data:

PrecursorMolar RatioTypical YieldReference
2,5-dimethoxybenzaldehyde158-88%[12][13][15]
Nitromethane~1.1
Ammonium Acetate~0.1
Reduction of 2,5-Dimethoxy-β-nitrostyrene to 2,5-Dimethoxyphenethylamine (2C-H)

Several reducing agents can be employed for this conversion. The choice of reagent can impact the overall yield and purity of the resulting amine.

LAH is a powerful reducing agent capable of reducing both the nitro group and the double bond in a single step.

Experimental Protocol: LAH Reduction of 2,5-Dimethoxy-β-nitrostyrene [15][16]

  • Reactants:

  • Procedure:

    • A solution of 2,5-dimethoxy-β-nitrostyrene in anhydrous THF is added dropwise to a stirred suspension of LAH in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). This reaction is highly exothermic and may require external cooling to maintain control.

    • After the addition is complete, the reaction mixture is typically refluxed for several hours to ensure the reaction goes to completion.

    • The reaction is then carefully quenched by the sequential addition of water and a sodium hydroxide (B78521) solution to precipitate the aluminum salts.

    • The resulting slurry is filtered, and the filter cake is washed with additional THF.

    • The combined organic filtrates are dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude 2,5-dimethoxyphenethylamine (2C-H) as an oil.

  • Quantitative Data:

PrecursorMolar RatioTypical YieldReference
2,5-dimethoxy-β-nitrostyrene1~57-65%[15]
Lithium Aluminum Hydride~2-3

An alternative and often safer method involves a two-step process using sodium borohydride (B1222165).

Experimental Protocol: Sodium Borohydride Reduction of 2,5-Dimethoxy-β-nitrostyrene [11][17]

  • Reactants:

    • 2,5-dimethoxy-β-nitrostyrene

    • Sodium borohydride

    • Anhydrous ethanol (B145695) or isopropanol as solvent

  • Procedure:

    • 2,5-dimethoxy-β-nitrostyrene is dissolved in the alcohol solvent.

    • Sodium borohydride is added portion-wise to the stirred solution. The reaction is typically exothermic and may require cooling.

    • After the addition is complete, the mixture is stirred for a specified time at room temperature or with gentle heating.

    • The excess sodium borohydride is decomposed by the careful addition of an acid (e.g., hydrochloric acid).

    • The resulting solution is worked up through extraction to isolate the intermediate 2,5-dimethoxynitroethane.

    • This intermediate is then further reduced, for example, through catalytic transfer hydrogenation, to yield 2C-H.[11]

  • Quantitative Data:

PrecursorMolar RatioTypical Yield (for nitroethane intermediate)Reference
2,5-dimethoxy-β-nitrostyrene1~89.5%[11]
Sodium Borohydride~1.5-2
Bromination of 2,5-Dimethoxyphenethylamine (2C-H) to 2C-B

The final step is the electrophilic aromatic substitution to introduce a bromine atom at the 4-position of the benzene ring.

Experimental Protocol: Bromination of 2C-H [14][16]

  • Reactants:

    • 2,5-dimethoxyphenethylamine (2C-H)

    • Elemental bromine (Br₂)

    • Glacial acetic acid as solvent

  • Procedure:

    • 2,5-dimethoxyphenethylamine is dissolved in glacial acetic acid.

    • A solution of elemental bromine in glacial acetic acid is added dropwise to the stirred amine solution. The reaction is often accompanied by a color change and the evolution of some heat.

    • After the addition is complete, the reaction mixture is stirred for a period to ensure complete bromination.

    • The product, this compound hydrobromide, often precipitates from the reaction mixture as a salt.

    • The solid product is collected by filtration, washed with a small amount of cold acetic acid and then ether to remove excess bromine and solvent.

    • The hydrobromide salt can be converted to the freebase or a different salt form (e.g., hydrochloride) through standard acid-base chemistry.[13]

  • Quantitative Data:

PrecursorMolar RatioTypical YieldReference
2,5-dimethoxyphenethylamine1~40% (as reported by Shulgin)[15]
Bromine~1

Visualizing the Synthesis Workflow

The following diagrams illustrate the core synthetic pathways described above.

G cluster_0 Step 1: Nitrostyrene Formation cluster_1 Step 2: Reduction to 2C-H cluster_2 Step 3: Bromination to 2C-B DMB 2,5-Dimethoxy- benzaldehyde Nitrostyrene 2,5-Dimethoxy- β-nitrostyrene DMB->Nitrostyrene NM Nitromethane NM->Nitrostyrene Catalyst Ammonium Acetate (Catalyst) Catalyst->Nitrostyrene LAH LiAlH₄ TwoCH 2,5-Dimethoxy- phenethylamine (2C-H) LAH->TwoCH LAH Reduction NaBH4 NaBH₄ NaBH4->TwoCH NaBH₄ Reduction (multi-step) Bromine Bromine (Br₂) TwoCB 2-Bromo-4,5-dimethoxy- phenethylamine (2C-B) Bromine->TwoCB G start Start: 2,5-Dimethoxybenzaldehyde step1 Step 1: Henry Condensation + Nitromethane + Catalyst start->step1 intermediate1 Intermediate: 2,5-Dimethoxy-β-nitrostyrene step1->intermediate1 step2 Step 2: Reduction e.g., LiAlH₄ or NaBH₄ intermediate1->step2 intermediate2 Intermediate: 2,5-Dimethoxyphenethylamine (2C-H) step2->intermediate2 step3 Step 3: Bromination + Bromine (Br₂) intermediate2->step3 end Final Product: 2C-B step3->end G TwoCB 2C-B (4-Bromo-2,5-dimethoxyphenethylamine) Deamination Oxidative Deamination TwoCB->Deamination Demethylation Demethylation TwoCB->Demethylation BDMPE BDMPE (2-(4-bromo-2,5-dimethoxyphenyl)-ethanol) Deamination->BDMPE BDMPAA BDMPAA (4-bromo-2,5-dimethoxyphenylacetic acid) Deamination->BDMPAA DemethylatedTwoCB Demethylated 2C-B Metabolites Demethylation->DemethylatedTwoCB FurtherMetabolites Further Metabolites (e.g., B-2-HMPE) Demethylation->FurtherMetabolites BDMPE->Demethylation BDMPAA->Demethylation DemethylatedTwoCB->Deamination

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 2-Bromo-4,5-dimethoxyphenethylamine (2C-B)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 2-Bromo-4,5-dimethoxyphenethylamine, a synthetic phenethylamine (B48288) with hallucinogenic properties, also known as 2C-B. The following sections detail various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).

Overview of Analytical Methods

The detection and quantification of 2C-B in various matrices, such as seized tablets, urine, and hair, are crucial for forensic toxicology, clinical analysis, and pharmaceutical research. Several analytical techniques have been successfully employed for this purpose. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and reliable method, often requiring derivatization of the analyte to improve its chromatographic behavior and sensitivity.[1] Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS), offers high selectivity and sensitivity for the analysis of 2C-B in complex biological matrices like hair and oral fluid.[2][3] High-performance liquid chromatography with diode-array detection (HPLC-DAD) and capillary electrophoresis with diode-array detection (CE-DAD) are also utilized for the quantification of 2C-B in tablets.[4][5]

Quantitative Data Summary

The performance of various analytical methods for the detection of 2C-B is summarized in the table below. This allows for a direct comparison of the different techniques based on their linear range and limits of detection (LOD).

Analytical MethodMatrixLinear RangeLimit of Detection (LOD)Reference
SPE-Gr/CTSSeized Tablets, Oral Fluid0.05 to 7.5 μmol L⁻¹0.015 μmol L⁻¹[2]
HPLC-DADStandard Solutions1 to 100 µg/mLNot Reported[5]
CE-DADStandard Solutions0.5 to 15 µg/mLNot Reported[5]
GC-MSUrine0.258 – 3.178 mg/mL (Linear Range)Not Reported[6]
UHPLC-HRMS/MSHairNot explicitly stated10 pg/mg[3]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for 2C-B in Urine

This protocol describes the identification and quantification of 2C-B in a urine sample following solid-phase extraction and derivatization.[1]

a. Sample Preparation: Solid-Phase Extraction (SPE) and Derivatization [1]

  • Transfer 1 to 5 mL of the urine sample into a glass test tube.

  • Add 500 μL of 5.0 N aqueous NaOH and 750 μL of hexane.

  • Vortex the mixture for 15 seconds.

  • Centrifuge for 5 minutes at 1650 x g.

  • Transfer the upper organic layer to a clean glass test tube.

  • Add N-methyl-bis-trifluoroacetamide (MBTFA) as the derivatizing agent.

  • Vortex thoroughly to ensure complete reaction.

b. Instrumental Analysis: GC-MS

  • Gas Chromatograph: Agilent 6890 or similar.[7]

  • Injection Port: Split/splitless injector operated in splitless mode at 250°C.

  • Injection Volume: 1.0 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.32 mL/min.

  • Column: DB-5MS capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness).[1]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 20°C/min.

    • Final hold: 4 minutes at 280°C.

  • Mass Spectrometer: Agilent 5971 Mass Selective Detector or similar.[7]

  • Interface Temperature: 280°C.

  • Ion Source Temperature: 200°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (m/z 50–450) and Selected Ion Monitoring (SIM).

Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS/MS) for 2C-B in Hair

This method is highly selective and sensitive for the detection of 2C-B in hair samples.[3]

a. Sample Preparation

  • Decontaminate the hair sample with dichloromethane.

  • Incubate the hair sample overnight in methanol (B129727) at 40°C.

  • Evaporate the methanolic extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

b. Instrumental Analysis: UHPLC-HRMS/MS

  • UHPLC System: A suitable UHPLC system.

  • Column: A C18 reversed-phase column.

  • Mobile Phase:

    • Eluent A: 0.1% formic acid in water.

    • Eluent B: Acetonitrile (B52724)/methanol (50:50, v/v) with 1% of Eluent A.[3]

  • Gradient Program:

    • 0–1.0 min: 1% B.[3]

    • 1.0–10.0 min: Ramp to 99% B.[3]

    • 10.0–11.5 min: Return to 1% B.[3]

    • 11.5–13.5 min: Hold at 1% B.[3]

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Orbitrap).[3]

  • Ionization Source: Heated Electrospray Ionization (H-ESI II) in positive mode.[3]

  • Acquisition Mode: Full scan and data-dependent MS/MS (dd-MS2).

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) for 2C-B in Tablets

This protocol is suitable for the quantification of 2C-B in seized tablet formulations.[4][5]

a. Sample Preparation

  • Grind the tablet into a fine powder.

  • Accurately weigh a portion of the powder.

  • Dissolve the powder in a suitable solvent (e.g., methanol or a mixture of mobile phase).

  • Sonicate for 10-30 minutes to ensure complete dissolution.[2][8]

  • Filter the solution through a 0.45 µm filter before injection.[6]

b. Instrumental Analysis: HPLC-DAD

  • HPLC System: A standard HPLC system with a Diode-Array Detector.

  • Column: Reversed-phase C8 or C18 column (e.g., Merck RP-8).[5]

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate (B84403) buffer). The exact composition may need optimization.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: Diode-Array Detector monitoring at a wavelength where 2C-B shows maximum absorbance (e.g., 293 nm in aqueous acid).[6]

  • Quantification: Prepare a calibration curve using standard solutions of 2C-B at known concentrations (e.g., 1, 2, 5, 10, 25, 50, 75, and 100 µg/mL).[5]

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Urine Urine Sample SPE Solid-Phase Extraction Urine->SPE 1. Extraction Derivatization Derivatization with MBTFA SPE->Derivatization 2. Derivatization GCMS GC-MS Analysis Derivatization->GCMS 3. Injection Data Data Acquisition & Processing GCMS->Data 4. Detection Result Result Data->Result 5. Quantification

Caption: Workflow for GC-MS analysis of 2C-B in urine.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Hair Hair Sample Decontamination Decontamination Hair->Decontamination 1. Cleaning Extraction Methanolic Extraction Decontamination->Extraction 2. Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation 3. Concentration LCMS UHPLC-HRMS/MS Analysis Evaporation->LCMS 4. Injection Data Data Acquisition & Processing LCMS->Data 5. Detection Result Result Data->Result 6. Identification

Caption: Workflow for UHPLC-HRMS/MS analysis of 2C-B in hair.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Tablet Tablet Sample Grinding Grinding Tablet->Grinding 1. Homogenization Dissolution Dissolution & Sonication Grinding->Dissolution 2. Extraction Filtration Filtration Dissolution->Filtration 3. Clarification HPLC HPLC-DAD Analysis Filtration->HPLC 4. Injection Data Data Acquisition & Processing HPLC->Data 5. Detection Result Result Data->Result 6. Quantification

Caption: Workflow for HPLC-DAD analysis of 2C-B in tablets.

References

Application Notes & Protocols for the Quantitative Analysis of 2-Bromo-4,5-dimethoxyphenethylamine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct quantitative analytical methods for 2-Bromo-4,5-dimethoxyphenethylamine are not extensively documented in peer-reviewed literature. The following protocols are adapted from validated methods for the analysis of its structural isomer, 4-Bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), and other related phenethylamines in biological matrices.[1][2][3][4][5][6] These methods are established and considered transferable due to the close structural and chemical similarities. Method validation for this compound is mandatory before application to experimental samples.

Introduction

This compound is a substituted phenethylamine (B48288) compound. As with many psychoactive substances, its detection and quantification in biological samples are crucial for pharmacokinetic, toxicological, and forensic investigations.[4][7] This document provides detailed protocols for the quantitative analysis of this compound in biological matrices such as blood, plasma, and urine, utilizing Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The primary metabolic pathways for related phenethylamines involve oxidative deamination and demethylation.[8][9][10] Understanding these pathways is essential for identifying potential metabolites that could also be targeted in analytical methods. The methods described herein are designed for high sensitivity and selectivity, which are critical for detecting low concentrations typically found in biological samples.[11][12]

Experimental Protocols

Two primary analytical methods are presented: a GC-MS method suitable for volatile and thermally stable compounds (often requiring derivatization) and a highly sensitive and specific LC-MS/MS method.

Protocol 1: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for 2C-B analysis in urine and is suitable for other matrices like blood or serum with appropriate validation.[2][3][13] Derivatization is employed to improve the chromatographic properties and mass spectral response of the analyte.[2][3]

2.1.1. Sample Preparation: Solid-Phase Extraction (SPE) and Derivatization

  • Sample Pre-treatment:

    • To 1 mL of urine or plasma, add 2 mL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.0).[14]

    • Add an appropriate internal standard (IS), such as a deuterated analog of the analyte or a structurally similar compound (e.g., 2,3-dimethoxyphenethylamine-d3).[15]

  • Solid-Phase Extraction:

    • Condition a mixed-mode SPE cartridge (e.g., hydrophilic-lipophilic balance) with 1 mL of methanol (B129727) followed by 1 mL of the buffer.[5]

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in water to remove interferences.[5]

    • Dry the cartridge under a stream of nitrogen for 5 minutes.

    • Elute the analyte with 1 mL of an appropriate solvent mixture (e.g., methanol/acetonitrile (B52724) 1:1 v/v).[5]

  • Derivatization:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.[13]

    • To the dry residue, add 50 µL of N-methyl-bis(trifluoroacetamide) (MBTFA) and 50 µL of ethyl acetate (B1210297).[2][3]

    • Cap the vial and heat at 70°C for 30 minutes to form the trifluoroacetyl (TFA) derivative.

    • Cool the sample to room temperature before injection.

2.1.2. GC-MS Instrumental Parameters

  • Gas Chromatograph: Equipped with a capillary column such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[2][3]

  • Injector: Splitless mode, 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.[2][3]

    • Ions to Monitor: Specific m/z values for the TFA-derivatized analyte and internal standard must be determined by analyzing a standard. For the related 2C-B-TFA, characteristic ions include m/z 242, 229, and 148.[3]

Protocol 2: Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity without the need for derivatization, making it ideal for the direct analysis of phenethylamines in complex biological matrices.[5][11]

2.2.1. Sample Preparation: Protein Precipitation or LLE

  • Method A: Protein Precipitation (for Plasma/Serum)

    • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new vial and evaporate to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Method B: Liquid-Liquid Extraction (LLE) (for Urine/Plasma)

    • To 1 mL of sample, add the internal standard and adjust the pH to >9 with a suitable base (e.g., NaOH).

    • Add 3 mL of an organic solvent (e.g., ethyl acetate or a hexane/isoamyl alcohol mixture).

    • Vortex for 5 minutes and centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Reconstitute in 100 µL of the initial mobile phase.

2.2.2. LC-MS/MS Instrumental Parameters

  • Liquid Chromatograph:

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).[5]

    • Mobile Phase A: 0.1% formic acid in water.[5]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[5]

    • Flow Rate: 0.3 mL/min.[5]

    • Gradient:

      • Start at 10% B, hold for 0.5 min.

      • Linear gradient to 90% B over 5 minutes.[5]

      • Hold at 90% B for 1.5 minutes.

      • Return to 10% B and equilibrate for 2 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These must be optimized for this compound and the chosen internal standard. This involves infusing a standard solution to determine the precursor ion and the most abundant, stable product ions. For the related 2C-B, a potential precursor ion would be its protonated molecule [M+H]+.

Data Presentation

Quantitative data from method validation studies for analogous phenethylamines are summarized below. These tables provide expected performance characteristics for a validated method.

Table 1: GC-MS Method Performance (Adapted from 2C-B Analysis) [2][3]

ParameterUrine
Linearity Range0.5 - 1.5 µg/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)Not Reported
Limit of Quantification (LOQ)0.5 µg/mL
Precision (%RSD)< 15%
Accuracy (%Bias)Within ±15%

Table 2: LC-MS/MS Method Performance (Adapted from Phenethylamine Analysis) [5][15][16]

ParameterPlasma/SerumAmniotic Fluid
Linearity Range10 - 500 ng/mL10 - 400 ng/mL
Correlation Coefficient (r²)> 0.995> 0.995
Limit of Detection (LOD)0.4 - 10.5 ng/mL~5 ng/mL
Limit of Quantification (LOQ)1.0 - 23.4 ng/mL~10 ng/mL
Precision (%RSD)< 15%< 15%
Accuracy (%Bias)Within ±15%Within ±15%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in biological samples.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Urine, Plasma, Blood) Spike Spike with Internal Standard Sample->Spike Extract Extraction (SPE or LLE) Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution (for LC-MS/MS) Evap->Recon Deriv Derivatization (for GC-MS) Evap->Deriv LCMS LC-MS/MS Recon->LCMS GCMS GC-MS Deriv->GCMS Quant Quantification LCMS->Quant GCMS->Quant Report Reporting Quant->Report G cluster_path1 Pathway 1: Deamination cluster_path2 Pathway 2: Demethylation & Acetylation parent 2-Bromo-4,5-dimethoxy- phenethylamine aldehyde Intermediate Aldehyde parent->aldehyde Oxidative Deamination desmethyl4 4-O-Desmethyl Metabolite parent->desmethyl4 O-Demethylation desmethyl5 5-O-Desmethyl Metabolite parent->desmethyl5 O-Demethylation alcohol Corresponding Alcohol aldehyde->alcohol Reduction acid Corresponding Carboxylic Acid aldehyde->acid Oxidation acetyl4 N-Acetyl-4-O-Desmethyl desmethyl4->acetyl4 Acetylation acetyl5 N-Acetyl-5-O-Desmethyl desmethyl5->acetyl5 Acetylation

References

Application Notes and Protocols for 2-Bromo-4,5-dimethoxyphenethylamine (2C-B) In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro characterization of 2-Bromo-4,5-dimethoxyphenethylamine (2C-B), a psychoactive phenethylamine (B48288).[1] The protocols detailed below are intended for use in research and forensic applications to investigate the compound's interactions with serotonin (B10506) receptors and its metabolic fate.[2]

Introduction

This compound, commonly known as 2C-B, is a synthetic phenethylamine that is of significant interest in neuropharmacology due to its interactions with serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes.[2] Understanding its pharmacological profile is crucial for both academic research and in the context of its presence as a new psychoactive substance. The following protocols describe standard in vitro assays to determine the binding affinity, functional activity, and metabolic stability of 2C-B.

Data Presentation: Pharmacological Profile of 2C-B

The following table summarizes the quantitative data for 2C-B's interaction with key serotonin receptors from in vitro studies.

ReceptorAssay TypeTest SystemLigand/AgonistValueUnitReference
5-HT2ARadioligand BindingHuman recombinant[³H]KetanserinKi = 8 - 1700nM[3]
5-HT2CRadioligand BindingHuman recombinant[³H]MesulergineKi = 15 - 900nM[3]
5-HT2AFunctional (Ca2+ Flux)HEK293 cells2C-BEC50 = 1.6nM[4]
5-HT2CFunctional (Ca2+ Flux)HEK293 cells2C-BEC50 = 4.1nM[4]
5-HT2AFunctional (IP-1)CHO-K1 cells2C-BEC50 = 0.51 - 1.5nM[5]
5-HT2ATwo-Electrode Voltage ClampXenopus laevis oocytes5-HTIC50 (for 2C-B)Varies[6]

Note: Ki (inhibitory constant) represents the concentration of the compound that will bind to half the binding sites at equilibrium. EC50 (half-maximal effective concentration) indicates the concentration of a drug that gives half of the maximal response. IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half. Values can vary depending on the specific experimental conditions.

Signaling Pathway

2C-B primarily acts as a partial agonist at serotonin 5-HT2A and 5-HT2C receptors. These receptors are G-protein coupled receptors (GPCRs) that couple to the Gq/11 signaling pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A/2C Receptor G_protein Gq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Response Cellular Response Ca_release->Response PKC->Response 2C-B 2C-B 2C-B->Receptor binds

Caption: 2C-B mediated 5-HT2A/2C receptor Gq signaling pathway.

Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor

This protocol is for determining the binding affinity (Ki) of 2C-B for the human 5-HT2A receptor using a competitive binding assay with [³H]Ketanserin.[7][8]

Materials:

  • Receptor Source: Cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [³H]Ketanserin (Specific activity: >60 Ci/mmol).

  • Reference Antagonist: Ketanserin.

  • Test Compound: this compound (2C-B).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplate.

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of 2C-B in assay buffer.

  • In a 96-well plate, add the following in a final volume of 200 µL:

    • Total Binding: 50 µL Assay Buffer, 50 µL [³H]Ketanserin (final concentration ~1 nM), 100 µL membrane suspension.

    • Non-specific Binding (NSB): 50 µL Ketanserin (final concentration 1 µM), 50 µL [³H]Ketanserin, 100 µL membrane suspension.

    • Test Compound: 50 µL of 2C-B dilution, 50 µL [³H]Ketanserin, 100 µL membrane suspension.

  • Incubate the plate at 25°C for 60 minutes.

  • Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters 3-4 times with ice-cold wash buffer.

  • Dry the filters, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the 2C-B concentration.

  • Determine the IC50 value from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow A Prepare Reagents (Membranes, [³H]Ketanserin, 2C-B) B Incubate in 96-well Plate (25°C for 60 min) A->B C Rapid Filtration (Separate bound from free ligand) B->C D Wash Filters (3-4 times with cold buffer) C->D E Scintillation Counting (Measure radioactivity) D->E F Data Analysis (Calculate IC50 and Ki) E->F

Caption: Workflow for the 5-HT2A radioligand binding assay.

Calcium Flux Functional Assay

This protocol measures the functional agonistic activity of 2C-B at Gq-coupled serotonin receptors (e.g., 5-HT2A) by detecting changes in intracellular calcium concentration.

Materials:

  • Cells: HEK293 cells stably expressing the human 5-HT2A receptor.

  • Calcium Indicator Dye: Fluo-4 AM or similar.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compound: this compound (2C-B).

  • Reference Agonist: Serotonin (5-HT).

  • 96-well black-wall, clear-bottom microplate.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Procedure:

  • Seed the HEK293 cells into the 96-well plate and allow them to adhere overnight.

  • Prepare the calcium indicator dye loading solution in assay buffer according to the manufacturer's instructions.

  • Remove the culture medium and add the dye loading solution to each well.

  • Incubate the plate for 60 minutes at 37°C, protected from light.

  • Wash the cells with assay buffer.

  • Prepare serial dilutions of 2C-B and serotonin in assay buffer.

  • Place the cell plate and the compound plate into the fluorescence plate reader.

  • Establish a baseline fluorescence reading for 10-20 seconds.

  • Automatically inject the 2C-B or serotonin solutions and continue to measure fluorescence for 1-2 minutes to capture the peak response.

Data Analysis:

  • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

  • Plot the peak fluorescence response against the logarithm of the agonist concentration.

  • Determine the EC50 value from the resulting dose-response curve.

Calcium_Flux_Workflow A Seed HEK293-5HT2A Cells in 96-well plate B Load Cells with Calcium Indicator Dye A->B C Wash Cells B->C D Measure Baseline Fluorescence in Plate Reader C->D E Inject 2C-B and Measure Fluorescence Change D->E F Data Analysis (Calculate EC50) E->F

Caption: Workflow for the calcium flux functional assay.

In Vitro Hepatocyte Metabolism Assay

This protocol is for assessing the metabolic stability of 2C-B using cryopreserved human hepatocytes.[9][10]

Materials:

  • Hepatocytes: Cryopreserved pooled human hepatocytes.

  • Incubation Medium: Williams' Medium E with appropriate supplements.

  • Test Compound: this compound (2C-B).

  • Positive Control: A compound with known metabolic clearance (e.g., Verapamil).

  • 12-well plates.

  • Stop Solution: Acetonitrile.

  • LC-MS/MS system.

Procedure:

  • Thaw the cryopreserved hepatocytes according to the supplier's protocol and dilute to a final concentration of 1 x 10⁶ viable cells/mL in incubation medium.

  • Prepare a working solution of 2C-B in incubation medium (final concentration typically 1 µM).

  • Add 0.5 mL of the 2C-B working solution to multiple wells of a 12-well plate.

  • Initiate the reaction by adding 0.5 mL of the hepatocyte suspension to each well.

  • Incubate the plate at 37°C on an orbital shaker.

  • At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect an aliquot from a designated well and terminate the reaction by adding it to the stop solution.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the remaining concentration of 2C-B using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of 2C-B remaining versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) = 0.693 / k.

  • Calculate the in vitro intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / number of cells).

Metabolism_Assay_Workflow A Thaw and Prepare Human Hepatocytes B Incubate Hepatocytes with 2C-B at 37°C A->B C Collect Aliquots at Different Time Points B->C D Terminate Reaction with Stop Solution C->D E Analyze 2C-B Concentration by LC-MS/MS D->E F Data Analysis (Calculate t½ and CLint) E->F

Caption: Workflow for the in vitro hepatocyte metabolism assay.

References

Application Notes and Protocols: 2-Bromo-4,5-dimethoxyphenethylamine as a Ligand for 5-HT2A Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4,5-dimethoxyphenethylamine, commonly known as 2C-B, is a synthetic phenethylamine (B48288) that serves as a valuable tool for studying the serotonin (B10506) 2A (5-HT2A) receptor.[1][2][3] The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a key target in the central nervous system implicated in various physiological and pathological processes, including learning, memory, and psychiatric disorders.[4] Ligands targeting this receptor are crucial for developing novel therapeutics.[5] These application notes provide a comprehensive overview of this compound's pharmacological profile and detailed protocols for its use in in vitro 5-HT2A receptor research.

Pharmacological Profile of this compound

This compound acts as a partial agonist at the 5-HT2A receptor.[2] Its interaction with the receptor can, however, be complex, with some studies in specific expression systems like Xenopus laevis oocytes reporting antagonistic activity.[1][2][6] The compound typically exhibits high affinity for the 5-HT2A receptor and displays selectivity over other serotonin receptor subtypes, such as 5-HT1A and 5-HT2C.[7][8]

Quantitative Data Summary

The following tables summarize the binding affinity (Ki) and functional potency (EC50) of this compound at the 5-HT2A receptor from various studies. It is important to note that experimental conditions can influence these values.

Table 1: Binding Affinity of this compound at Serotonin Receptors

ReceptorRadioligandTissue/Cell LineKi (nM)Reference
5-HT2A[³H]KetanserinRat Cortex~5-20[7][8]
5-HT2C[³H]MesulergineVarious~50-150[7][8]
5-HT1A[³H]8-OH-DPATRat Hippocampus>1000[7][8]

Table 2: Functional Potency of this compound at the 5-HT2A Receptor

Assay TypeCell LineEC50 (nM)Emax (%)Reference
Calcium MobilizationHEK2931.6~80-100[3]
Inositol (B14025) Phosphate AccumulationCHO-K1~5-15Partial Agonist[9]

Signaling Pathways of the 5-HT2A Receptor

The 5-HT2A receptor primarily signals through the Gq/G11 protein pathway.[10][11][12] Ligand binding initiates a conformational change in the receptor, leading to the activation of Phospholipase C (PLC).[4][12] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][12] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[4][12] DAG, along with the elevated Ca2+, activates Protein Kinase C (PKC), which phosphorylates various downstream targets, leading to a cellular response.

In addition to the canonical Gq/11 pathway, the 5-HT2A receptor can also engage β-arrestin signaling pathways.[12][13] Upon agonist stimulation, G protein-coupled receptor kinases (GRKs) phosphorylate the receptor, which promotes the recruitment of β-arrestin. β-arrestin can sterically hinder further G protein coupling, leading to receptor desensitization and internalization.[13] Furthermore, β-arrestin can act as a scaffold for other signaling proteins, initiating G protein-independent signaling cascades, such as the activation of the mitogen-activated protein kinase (MAPK) pathway.[12][13]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand 2-Bromo-4,5- dimethoxyphenethylamine Receptor 5-HT2A Receptor Ligand->Receptor Binds Gq Gq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response PKC->Response Phosphorylates Targets

Canonical 5-HT2A Receptor Gq/11 Signaling Pathway.

Beta_Arrestin_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist Receptor 5-HT2A Receptor Agonist->Receptor Binds GRK GRK Receptor->GRK Activates P_Receptor Phosphorylated Receptor GRK->Receptor Phosphorylates BetaArrestin β-Arrestin P_Receptor->BetaArrestin Recruits Desensitization Desensitization & Internalization BetaArrestin->Desensitization Mediates MAPK_Cascade MAPK Cascade (e.g., ERK) BetaArrestin->MAPK_Cascade Scaffolds Signaling G Protein-Independent Signaling MAPK_Cascade->Signaling

5-HT2A Receptor β-Arrestin Signaling Pathway.

Experimental Protocols

The following protocols provide detailed methodologies for key in vitro assays to characterize the interaction of this compound with the 5-HT2A receptor.

Protocol 1: 5-HT2A Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the 5-HT2A receptor using [³H]Ketanserin as the radioligand.[11][14][15]

Materials:

  • Receptor Source: Membranes from cell lines stably expressing the human 5-HT2A receptor (e.g., HEK293, CHO-K1) or rat frontal cortex homogenates.[11]

  • Radioligand: [³H]Ketanserin (Specific Activity: ~60-90 Ci/mmol).[14][15]

  • Test Compound: this compound.

  • Non-specific Binding Control: 10 µM Ketanserin or 10 µM Mianserin.[14]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration System: 96-well filter plates (e.g., GF/B) and a vacuum manifold.

  • Scintillation Cocktail and Counter.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer to a final protein concentration of 50-200 µg/mL.

  • Assay Setup: In a 96-well plate, prepare the following in triplicate:

    • Total Binding: 50 µL membrane suspension + 50 µL [³H]Ketanserin (final concentration ~1-2 nM) + 50 µL assay buffer.

    • Non-specific Binding: 50 µL membrane suspension + 50 µL [³H]Ketanserin + 50 µL non-specific binding control.

    • Competition Binding: 50 µL membrane suspension + 50 µL [³H]Ketanserin + 50 µL of varying concentrations of this compound.

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Filtration: Terminate the incubation by rapid filtration through the pre-soaked filter plate using a vacuum manifold. Wash the filters 3-5 times with ice-cold wash buffer.[11][15]

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and measure radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the concentration of this compound that inhibits 50% of the specific binding (IC50) by non-linear regression analysis of the competition binding data.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Radioligand_Binding_Workflow Start Start PrepareMembranes Prepare Receptor Membranes Start->PrepareMembranes SetupAssay Set up Assay Plate (Total, Non-specific, Competition) PrepareMembranes->SetupAssay Incubate Incubate at 25°C for 60 min SetupAssay->Incubate FilterWash Filter and Wash to Separate Bound and Free Ligand Incubate->FilterWash Count Scintillation Counting (CPM) FilterWash->Count Analyze Data Analysis (IC50 and Ki) Count->Analyze End End Analyze->End

Workflow for a 5-HT2A Radioligand Binding Assay.
Protocol 2: Calcium Mobilization Assay

This protocol measures the increase in intracellular calcium following 5-HT2A receptor activation, a direct readout of the Gq/11 pathway.[16][17]

Materials:

  • Cells: HEK293 or CHO-K1 cells stably expressing the human 5-HT2A receptor.[5]

  • Assay Plates: Black-walled, clear-bottom 96- or 384-well plates.[5]

  • Calcium-sensitive Dye: Fluo-4 AM or a similar calcium indicator.[5]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[5]

  • Test Compound: this compound.

  • Reference Agonist: Serotonin (5-HT).

  • Instrumentation: Fluorescence plate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR, FlexStation).[16]

Procedure:

  • Cell Plating: Seed cells into the assay plates and culture overnight to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 45-60 minutes at 37°C.

  • Compound Addition: Prepare serial dilutions of this compound and the reference agonist in assay buffer.

  • Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence, then inject the compound dilutions and continue recording the fluorescence signal to measure the change in intracellular calcium.

Data Analysis:

  • Determine the peak fluorescence response for each concentration of the test compound.

  • Normalize the data to the maximal response induced by the reference agonist (5-HT).

  • Plot the normalized response against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Calcium_Flux_Workflow Start Start SeedCells Seed 5-HT2A Expressing Cells in Assay Plate Start->SeedCells LoadDye Load Cells with Calcium-sensitive Dye SeedCells->LoadDye AddCompound Add Serial Dilutions of Test Compound LoadDye->AddCompound MeasureFluorescence Measure Kinetic Fluorescence Change AddCompound->MeasureFluorescence Analyze Data Analysis (EC50 and Emax) MeasureFluorescence->Analyze End End Analyze->End

Workflow for a Calcium Mobilization Assay.
Protocol 3: Inositol Phosphate (IP1) Accumulation Assay

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, providing a robust measure of Gq/11 pathway activation.[18][19]

Materials:

  • Cells: HEK293 or CHO-K1 cells stably expressing the human 5-HT2A receptor.[5]

  • Assay Plates: White, solid-bottom 96- or 384-well plates.[5]

  • IP1 Assay Kit: Commercially available HTRF® or other immunoassay-based IP1 detection kits.[5][19]

  • Stimulation Buffer: Assay buffer provided with the kit, typically containing LiCl to inhibit IP1 degradation.[20]

  • Test Compound: this compound.

  • Reference Agonist: Serotonin (5-HT).

  • Instrumentation: HTRF®-compatible plate reader.[5]

Procedure:

  • Cell Plating: Seed cells into the assay plates and culture overnight.

  • Compound Stimulation: Remove the culture medium and add the stimulation buffer containing serial dilutions of this compound or the reference agonist. Incubate for 30-60 minutes at 37°C.

  • Cell Lysis and IP1 Detection: Lyse the cells and perform the IP1 detection steps according to the manufacturer's protocol for the chosen assay kit. This typically involves adding detection reagents (e.g., IP1-d2 and anti-IP1-cryptate).

  • Measurement: Incubate the plate as recommended by the kit manufacturer and then read the plate on an HTRF®-compatible reader.

Data Analysis:

  • Calculate the HTRF® ratio or other signal output according to the kit instructions.

  • Normalize the data to the maximal response induced by the reference agonist.

  • Plot the normalized response against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

IP1_Accumulation_Workflow Start Start SeedCells Seed 5-HT2A Expressing Cells in Assay Plate Start->SeedCells Stimulate Stimulate Cells with Test Compound in the Presence of LiCl SeedCells->Stimulate LyseDetect Lyse Cells and Add IP1 Detection Reagents Stimulate->LyseDetect MeasureSignal Measure HTRF® Signal LyseDetect->MeasureSignal Analyze Data Analysis (EC50 and Emax) MeasureSignal->Analyze End End Analyze->End

Workflow for an IP1 Accumulation Assay.

References

Application Notes and Protocols for the Synthesis and Evaluation of 2-Bromo-4,5-dimethoxyphenethylamine Derivatives for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the synthesis, purification, characterization, and biological evaluation of 2-bromo-4,5-dimethoxyphenethylamine (commonly known as 2C-B) and its derivatives. These compounds are of significant interest for structure-activity relationship (SAR) studies targeting the serotonin (B10506) 5-HT₂A receptor, a key player in psychedelic activity and a therapeutic target for various neuropsychiatric disorders.[1][2][3] The protocols outlined below are intended to guide researchers in the systematic exploration of this chemical space to develop novel ligands with specific pharmacological profiles.

The primary biological target for these phenethylamine (B48288) derivatives is the 5-HT₂A receptor.[1][2] Activation of this G-protein coupled receptor (GPCR) initiates a signaling cascade through the Gq/G₁₁ protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This process culminates in an increase in intracellular calcium and the activation of protein kinase C (PKC).[4][5]

Synthesis of this compound Derivatives

The synthesis of this compound (2C-B) and its analogs typically follows a multi-step route starting from 2,5-dimethoxybenzaldehyde (B135726). The general synthetic scheme involves a Henry condensation to form a nitrostyrene (B7858105) intermediate, followed by reduction of the nitro group to an amine, and subsequent bromination of the aromatic ring. For SAR studies, derivatives can be synthesized by utilizing appropriately substituted starting materials or by further modification of the final product, such as through N-benzylation.

Protocol 1: Synthesis of 4-Bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B)

This protocol describes a common synthetic route to 2C-B.

Step 1: Synthesis of 2,5-Dimethoxynitrostyrene

  • In a round-bottom flask, dissolve 2,5-dimethoxybenzaldehyde and ammonium (B1175870) acetate (B1210297) in nitromethane.

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like isopropanol (B130326) to yield orange needles of 2,5-dimethoxynitrostyrene.[6]

Step 2: Reduction of 2,5-Dimethoxynitrostyrene to 2,5-Dimethoxyphenethylamine (2C-H)

  • Method A: Using Lithium Aluminum Hydride (LAH)

    • In a dry, inert atmosphere, prepare a suspension of LAH in anhydrous tetrahydrofuran (B95107) (THF) in a round-bottom flask.

    • Slowly add a solution of 2,5-dimethoxynitrostyrene in anhydrous THF to the LAH suspension while stirring and cooling in an ice bath.

    • After the addition is complete, allow the reaction to stir at room temperature and then reflux for several hours to ensure complete reduction.

    • Carefully quench the reaction by the sequential addition of water and a sodium hydroxide (B78521) solution.

    • Filter the resulting mixture and extract the filtrate with an organic solvent (e.g., dichloromethane).

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,5-dimethoxyphenethylamine (2C-H).[1][6]

  • Method B: Alternative Reduction (Avoiding LAH)

    • Reduce the nitrostyrene to the corresponding nitroethane using sodium borohydride (B1222165).

    • The nitroethane can then be reduced to the amine via catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source like ammonium formate.[7]

Step 3: Bromination of 2,5-Dimethoxyphenethylamine to 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)

  • Dissolve the crude 2,5-dimethoxyphenethylamine in glacial acetic acid.

  • Slowly add a solution of elemental bromine in glacial acetic acid to the stirred solution.

  • After the addition, stir the reaction mixture at room temperature for a specified time.

  • The product, 4-bromo-2,5-dimethoxyphenethylamine hydrobromide, will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of cold acetic acid and then with diethyl ether.

  • The hydrobromide salt can be converted to the hydrochloride salt or the freebase as needed for further studies.[1][6]

Protocol 2: Synthesis of N-Benzyl Derivatives

For SAR studies, N-benzyl substituents can be introduced via reductive amination.

  • Suspend the phenethylamine hydrochloride salt (e.g., 2C-B HCl) and a substituted benzaldehyde (B42025) in ethanol (B145695).

  • Add triethylamine (B128534) to the suspension and stir until imine formation is complete (monitored by TLC).

  • Add sodium borohydride to the reaction mixture and stir for an additional 30 minutes.

  • Work up the reaction by partitioning between dichloromethane (B109758) and water.

  • Isolate the organic layer, dry, and concentrate.

  • The crude product can be purified by flash chromatography.

  • The purified free base can be converted to a salt (e.g., hydrochloride) by dissolving in ethanol and adding ethanolic HCl.[2]

Characterization of Synthesized Compounds

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For 2C-B, the ¹H NMR spectrum will show characteristic signals for the aromatic protons, methoxy (B1213986) groups, and the ethylamine (B1201723) chain.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to determine the purity and confirm the molecular weight of the compounds. Derivatization, for example with trifluoroacetic anhydride (B1165640) (TFA), may be necessary for some analogs to improve chromatographic properties.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., C18 or a specialized column for basic compounds) and a mobile phase of acetonitrile (B52724) and water with an additive like formic acid can be used to assess purity.[11][12]

Structure-Activity Relationship (SAR) Data

The following tables summarize quantitative data for a selection of this compound derivatives, highlighting the impact of structural modifications on their affinity and functional activity at serotonin 5-HT₂A and 5-HT₂C receptors.

Table 1: 5-HT₂A and 5-HT₂C Receptor Binding Affinities (Ki, nM) of 2C-B Analogs

CompoundR⁴R²' (N-Benzyl)R³' (N-Benzyl)5-HT₂A Ki (nM)5-HT₂C Ki (nM)
2C-BBrHH1.13[13]-
2C-DCH₃HH--
2C-EC₂H₅HH--
2C-IIHH1.04[13]-
25B-NBOMeBrOCH₃H0.29[14]-
25I-NBOMeIOCH₃H--
25C-NBOMeClOCH₃H--
25H-NBOMeHOCH₃H--
25D-NBOMeCH₃OCH₃H--
25E-NBOMeC₂H₅OCH₃H--

Table 2: 5-HT₂A and 5-HT₂C Receptor Functional Activity (EC₅₀, nM) of 2C-B Analogs

CompoundR⁴R²' (N-Benzyl)R³' (N-Benzyl)5-HT₂A EC₅₀ (nM)5-HT₂C EC₅₀ (nM)
2C-BBrHH--
2C-DCH₃HH--
2C-EC₂H₅HH--
2C-IIHH--
25B-NBOMeBrOCH₃H0.074[14]-
25I-NBOMeIOCH₃H--
25C-NBOMeClOCH₃H--
25H-NBOMeHOCH₃H40[6]13.8[6]
25D-NBOMeCH₃OCH₃H1.5[6]-
25E-NBOMeC₂H₅OCH₃H0.51[6]-

Biological Evaluation Protocols

Protocol 3: In Vitro Radioligand Binding Assay for 5-HT₂A Receptor

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled antagonist, such as [³H]ketanserin.[4]

Materials:

  • HEK293 or CHO cells stably expressing the human 5-HT₂A receptor.

  • Cell membranes prepared from these cells.

  • [³H]ketanserin (radioligand).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Unlabeled ketanserin (B1673593) or another high-affinity antagonist for determining non-specific binding.

  • 96-well plates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Cell membranes + [³H]ketanserin + binding buffer.

    • Non-specific Binding: Cell membranes + [³H]ketanserin + excess unlabeled ketanserin (e.g., 10 µM).

    • Displacement: Cell membranes + [³H]ketanserin + varying concentrations of the test compound.

  • Incubation: Add the cell membrane preparation to each well. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.[4]

  • Filtration and Washing: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand. Wash the filters with ice-cold binding buffer.

  • Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Protocol 4: Calcium Flux Assay for 5-HT₂A Receptor Functional Activity

This assay measures the increase in intracellular calcium upon receptor activation by an agonist, and the ability of an antagonist to block this effect.[15][16]

Materials:

  • HEK293 or CHO cells stably expressing the human 5-HT₂A receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • 5-HT₂A receptor agonist (e.g., serotonin).

  • Black-walled, clear-bottom 96-well plates.

  • Fluorescence plate reader with kinetic reading capability.

Procedure:

  • Cell Plating: Seed the cells into 96-well plates and allow them to adhere and grow to confluence.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye.

  • Compound Incubation: Wash the cells to remove excess dye. Add the assay buffer containing different concentrations of the test compound (as an antagonist) or the test compound alone (to test for agonist activity).

  • Agonist Stimulation and Measurement:

    • Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

    • Add a known concentration of a 5-HT₂A agonist (e.g., serotonin) to the wells.

    • Immediately begin measuring the fluorescence intensity over time to capture the calcium transient.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • For agonist testing, plot the response against the log concentration of the test compound to determine the EC₅₀.

    • For antagonist testing, plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀.

Visualizations

G General Synthetic Workflow for 2C-B Derivatives A 2,5-Dimethoxybenzaldehyde B 2,5-Dimethoxynitrostyrene A->B Henry Condensation (Nitromethane, NH4OAc) C 2,5-Dimethoxyphenethylamine (2C-H) B->C Reduction (e.g., LAH or Pd/C, H2) D 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) C->D Bromination (Br2, Acetic Acid) E N-Benzyl-2C-B Derivatives D->E Reductive Amination (Substituted Benzaldehyde, NaBH4)

Caption: General synthetic workflow for 2C-B and its N-benzyl derivatives.

G 5-HT2A Receptor Signaling Pathway Agonist 5-HT2A Agonist (e.g., 2C-B derivative) Receptor 5-HT2A Receptor Agonist->Receptor G_protein Gq/G11 Protein Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release triggers PKC_activation PKC Activation DAG->PKC_activation activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: The canonical Gq/G11 signaling pathway of the 5-HT2A receptor.

G Radioligand Binding Assay Workflow Start Start Prepare_membranes Prepare Cell Membranes (Expressing 5-HT2A) Start->Prepare_membranes Assay_setup Set up Assay Plate (Total, Non-specific, Displacement) Prepare_membranes->Assay_setup Incubate Incubate with [3H]ketanserin and Test Compound Assay_setup->Incubate Filter Filter to Separate Bound and Free Ligand Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze End End Analyze->End

Caption: Experimental workflow for a 5-HT2A radioligand binding assay.

References

Application Notes and Protocols for Receptor Binding Assays Using 2-Bromo-4,5-dimethoxyphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4,5-dimethoxyphenethylamine, more commonly known as 2C-B, is a synthetic phenethylamine (B48288) that exhibits psychoactive properties. Its primary mechanism of action involves interaction with serotonin (B10506) (5-HT) receptors, particularly the 5-HT2 family.[1][2] These application notes provide a detailed overview of the use of 2C-B in receptor binding assays, including its binding profile, a comprehensive protocol for conducting such assays, and visualizations of the relevant signaling pathways and experimental workflows. This information is intended to guide researchers in the pharmacological characterization of this and similar compounds.

Data Presentation: Receptor Binding Profile of this compound (2C-B)

The following table summarizes the quantitative data on the interaction of 2C-B with various serotonin receptors. The data has been compiled from multiple studies to provide a comparative overview of its binding affinities and functional potencies.

ReceptorParameterValue (nM)Notes
5-HT2A EC501.2Potent partial agonist activity.[3]
Emax101%Relative to serotonin.[3]
Antagonist ActivityObservedCan act as a 5-HT2A receptor antagonist in certain experimental setups.[1]
5-HT2B EC5013Partial agonist activity.[3]
Emax97%Relative to serotonin.[3]
5-HT2C EC500.63Potent partial agonist activity.[3]
Emax98%Relative to serotonin.[3]
5-HT1A EC50>3000Low affinity and efficacy.[3]

Experimental Protocols

This section provides a detailed methodology for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound (2C-B) for the human 5-HT2A receptor. This protocol can be adapted for other 5-HT receptor subtypes with appropriate selection of radioligands and cell lines.

Objective:

To determine the inhibitory constant (Ki) of 2C-B at the human 5-HT2A receptor through a competitive radioligand binding assay.

Materials:
  • Test Compound: this compound (2C-B) hydrochloride

  • Receptor Source: Cell membranes from a stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]Ketanserin (a 5-HT2A antagonist radioligand).

  • Non-specific Binding Control: Mianserin or another suitable 5-HT2A antagonist at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filter mats (GF/B or GF/C).

  • Scintillation fluid.

  • Microplate scintillation counter.

  • Cell harvester.

Procedure:

1. Membrane Preparation: a. Culture cells expressing the human 5-HT2A receptor to confluency. b. Harvest the cells and centrifuge at 500 x g for 5 minutes at 4°C. c. Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors) and homogenize using a Dounce or polytron homogenizer. d. Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes. e. Discard the supernatant, resuspend the membrane pellet in fresh assay buffer, and centrifuge again. f. Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay). g. Aliquot and store the membrane preparation at -80°C until use.

2. Assay Setup: a. Prepare serial dilutions of 2C-B in assay buffer. A typical concentration range would be from 0.1 nM to 10 µM. b. In a 96-well plate, set up the following in triplicate:

  • Total Binding: 50 µL of assay buffer, 50 µL of [3H]Ketanserin (at a final concentration near its Kd), and 100 µL of the membrane suspension.
  • Non-specific Binding (NSB): 50 µL of Mianserin (10 µM final concentration), 50 µL of [3H]Ketanserin, and 100 µL of the membrane suspension.
  • Test Compound: 50 µL of each 2C-B dilution, 50 µL of [3H]Ketanserin, and 100 µL of the membrane suspension.

3. Incubation: a. Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

4. Filtration: a. Pre-soak the glass fiber filter mat in a solution like 0.5% polyethyleneimine to reduce non-specific binding. b. Terminate the incubation by rapidly filtering the contents of the plate through the filter mat using a cell harvester. c. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

5. Counting: a. Dry the filter mat completely. b. Add scintillation fluid to each filter spot. c. Count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

6. Data Analysis: a. Calculate the specific binding by subtracting the average CPM from the NSB wells from the average CPM of all other wells. b. Plot the percentage of specific binding against the logarithm of the 2C-B concentration. c. Determine the IC50 value (the concentration of 2C-B that inhibits 50% of the specific binding of [3H]Ketanserin) using non-linear regression analysis (sigmoidal dose-response curve). d. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:

  • [L] = concentration of the radioligand ([3H]Ketanserin) used.
  • Kd = dissociation constant of the radioligand for the receptor.

Mandatory Visualizations

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor, a G-protein coupled receptor (GPCR), primarily signals through the Gq/11 pathway. Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC), leading to various downstream cellular responses.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist 2C-B (Agonist) Receptor 5-HT2A Receptor Agonist->Receptor Binds to G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Downstream Cellular Response PKC->Cellular_Response Phosphorylates targets leading to

Caption: 5-HT2A Gq/11 Signaling Pathway.

Experimental Workflow for Competitive Radioligand Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a test compound.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep 1. Prepare Receptor Membranes Incubation 4. Incubate Membranes, Radioligand, and 2C-B Membrane_Prep->Incubation Radioligand_Prep 2. Prepare Radioligand Solution Radioligand_Prep->Incubation Compound_Prep 3. Prepare Serial Dilutions of 2C-B Compound_Prep->Incubation Filtration 5. Separate Bound and Free Ligand (Filtration) Incubation->Filtration Counting 6. Quantify Radioactivity (Scintillation Counting) Filtration->Counting IC50_Calc 7. Determine IC50 from Dose-Response Curve Counting->IC50_Calc Ki_Calc 8. Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Caption: Competitive Radioligand Binding Workflow.

References

Application Notes and Protocols: Synthesis of 4-Bromo-2,5-dimethoxyphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,5-dimethoxyphenethylamine (B3395496), commonly known as 2C-B, is a synthetic phenethylamine (B48288) that was first synthesized by Alexander Shulgin.[1] It is a structural analog of mescaline and is recognized for its psychedelic and entactogenic properties.[2] From a pharmacological perspective, 2C-B is a potent partial agonist of the serotonin (B10506) 5-HT₂ₐ and 5-HT₂c receptors, which is believed to be the primary mechanism for its psychoactive effects.[2][3] This compound and its analogs are of significant interest in medicinal chemistry and neuroscience for their potential to probe the function of the serotonergic system and as potential scaffolds for the development of novel therapeutics for psychiatric and neurological disorders.[3]

This document provides a detailed experimental procedure for the synthesis of 4-bromo-2,5-dimethoxyphenethylamine via electrophilic bromination of its precursor, 2,5-dimethoxyphenethylamine.

Principle of the Method

The synthesis involves the electrophilic aromatic substitution reaction on the electron-rich benzene (B151609) ring of 2,5-dimethoxyphenethylamine. The two methoxy (B1213986) groups are ortho, para-directing activators. The para-position relative to the methoxy group at C2 (and meta to the C5 methoxy group) is the most sterically accessible and electronically favorable site for substitution. Elemental bromine (Br₂) in a polar protic solvent like glacial acetic acid serves as the brominating agent. The reaction proceeds readily to yield the 4-bromo-substituted product, which initially precipitates as its hydrobromide salt. Subsequent basic work-up liberates the free base, which can be further purified and converted to a desired salt form, such as the hydrochloride, for stability and ease of handling.[4][5]

Materials and Reagents

All reagents should be of analytical grade or higher. All procedures should be carried out in a well-ventilated fume hood by trained personnel.

Reagent/MaterialGradeSupplier ExampleNotes
2,5-Dimethoxyphenethylamine (2C-H)≥98% PuritySigma-AldrichStarting material. Handle with care.
Bromine (Br₂)Reagent GradeAcros OrganicsHighly corrosive and toxic. Handle in fume hood.
Glacial Acetic Acid (GAA)ACS GradeFisher ScientificCorrosive. Used as solvent.
Sodium Hydroxide (B78521) (NaOH)ACS GradeVWRUsed for basification. Corrosive.
Dichloromethane (B109758) (CH₂Cl₂)HPLC GradeEMD MilliporeUsed for extraction. Volatile.
Hydrochloric Acid (HCl), concentrated (37%)ACS GradeJ.T. BakerUsed for salt formation. Corrosive.
Magnesium Sulfate (B86663) (MgSO₄), anhydrousLaboratory GradeAlfa AesarUsed as a drying agent.
Deionized WaterHigh Purity-Used throughout the work-up.
Round-bottom flasks, beakers, separatory funnel, magnetic stirrer, filtration apparatus--Standard laboratory glassware.

Experimental Protocols

4.1 Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile or neoprene).

  • Fume Hood: All steps involving volatile, corrosive, or toxic reagents (bromine, glacial acetic acid, dichloromethane, concentrated HCl) must be performed in a certified chemical fume hood.

  • Bromine Handling: Bromine is extremely corrosive and toxic upon inhalation or skin contact. Use a glass syringe or cannula for transfer. Have a sodium thiosulfate (B1220275) solution available for quenching spills.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental health and safety guidelines.

4.2 Protocol 1: Bromination of 2,5-Dimethoxyphenethylamine

This procedure is adapted from established literature methods.[4][6][7]

  • Preparation of Amine Solution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dimethoxyphenethylamine (e.g., 5.0 g, 27.6 mmol) in glacial acetic acid (25 mL). Stir until a clear solution is obtained. Note that the formation of the acetate (B1210297) salt may be exothermic.

  • Preparation of Bromine Solution: In a separate beaker, carefully prepare a solution of elemental bromine (e.g., 1.5 mL, 4.6 g, 28.8 mmol, ~1.05 eq) in glacial acetic acid (15 mL).

  • Reaction: Place the flask containing the amine solution in an ice bath to cool. While stirring vigorously, add the bromine solution dropwise over a period of 20-30 minutes. Maintain the internal temperature below 20°C.

  • Precipitation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. A tan or off-white precipitate of 4-bromo-2,5-dimethoxyphenethylamine hydrobromide will form.[4]

  • Isolation of the Hydrobromide Salt: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold glacial acetic acid, followed by a wash with diethyl ether or dichloromethane to aid in drying.

4.3 Protocol 2: Isolation of the Free Base and Conversion to Hydrochloride Salt

  • Liberation of Free Base: Transfer the crude hydrobromide salt to a beaker or Erlenmeyer flask. Dissolve the salt in deionized water (e.g., 100 mL). The solution may need to be gently warmed to fully dissolve the solid.

  • Basification: Cool the aqueous solution in an ice bath. Slowly add a 25% aqueous sodium hydroxide (NaOH) solution dropwise with stirring until the pH of the solution is >11. The free base will separate as an oil or a fine precipitate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent by rotary evaporation under reduced pressure. This will yield the crude 4-bromo-2,5-dimethoxyphenethylamine free base as an oil or low-melting solid.

  • Purification (Optional): The free base can be further purified by vacuum distillation.

  • Formation of Hydrochloride Salt: Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol (B130326) or methanol. While stirring, add concentrated hydrochloric acid (37%) dropwise until the solution is acidic and precipitation is complete.

  • Final Isolation: Collect the white crystalline precipitate of 4-bromo-2,5-dimethoxyphenethylamine hydrochloride by vacuum filtration. Wash the crystals with cold isopropanol or diethyl ether and dry under vacuum.

Data Presentation

Table 1: Reaction Parameters and Yields

ParameterValueReference
Starting Material Mass (2C-H)5.0 g-
Moles of 2C-H27.6 mmol-
Volume of Bromine1.5 mL-
Moles of Bromine28.8 mmol-
Molar Ratio (Br₂:2C-H)~1.05 : 1-
Reaction Temperature0-20 °C[4]
Reaction Time1-2 hours[4]
Typical Purified Yield>50%[5]

Table 2: Product Characterization

PropertyValueReference(s)
Chemical FormulaC₁₀H₁₄BrNO₂[8]
Molecular Weight (Free Base)260.13 g/mol [8][9]
Molecular Weight (HCl Salt)296.59 g/mol [9]
Appearance (HCl Salt)White crystalline solid[4]
Melting Point (HCl Salt)237-239 °C (decomposes)[9]
UV λmax (Aqueous Acid)293 nm[9]
Mass Spectrometry (EI-MS) 주요 이온 (m/z)261, 259, 246, 244, 232, 230, 153[8][10]

Visualizations

6.1 Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 4-bromo-2,5-dimethoxyphenethylamine hydrochloride.

G start Start: 2,5-Dimethoxyphenethylamine in Glacial Acetic Acid bromination 1. Bromination - Add Br2 in Acetic Acid - Stir at RT start->bromination filtration1 2. Filtration - Isolate crude HBr salt bromination->filtration1 Precipitate forms workup 3. Basic Work-up - Dissolve in H2O - Add NaOH (pH > 11) filtration1->workup extraction 4. Extraction - Extract with CH2Cl2 - Dry over MgSO4 workup->extraction Free base separates evaporation 5. Solvent Removal - Rotary Evaporation extraction->evaporation product_fb Purified Free Base evaporation->product_fb salt_formation 6. Salt Formation - Dissolve in IPA - Add conc. HCl product_fb->salt_formation filtration2 7. Final Filtration - Collect HCl salt - Wash and Dry salt_formation->filtration2 Crystals precipitate end_product End Product: 4-Bromo-2,5-dimethoxyphenethylamine HCl filtration2->end_product

Caption: Workflow for the synthesis of 2C-B HCl.

6.2 Pharmacological Signaling Pathway

The primary psychoactive effects of 4-bromo-2,5-dimethoxyphenethylamine are mediated by its action as a partial agonist at the serotonin 5-HT₂ₐ receptor.

G ligand 2C-B (Agonist) receptor Serotonin 5-HT2A Receptor (GPCR) ligand->receptor Binds and Activates downstream Downstream Signaling Cascade (e.g., Phospholipase C activation) receptor->downstream Conformational Change response Psychoactive Effects downstream->response Leads to

Caption: Agonist action of 2C-B at the 5-HT2A receptor.

References

Application Note: Quantitative Analysis of 2-Bromo-4,5-dimethoxyphenethylamine (2C-B) in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-Bromo-4,5-dimethoxyphenethylamine (2C-B) in human plasma. The described protocol is intended for researchers, scientists, and drug development professionals engaged in forensic toxicology, clinical research, and pharmacokinetic studies. The method utilizes solid-phase extraction (SPE) for sample clean-up and concentration, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. A deuterated analog of a similar phenethylamine (B48288) is proposed as an internal standard to ensure accuracy and precision.

Introduction

This compound, commonly known as 2C-B, is a synthetic psychedelic phenethylamine.[1][2][3][4][5][6] Its increasing prevalence as a substance of abuse necessitates the development of robust and reliable analytical methods for its detection and quantification in biological matrices.[1][2][4] LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical applications.[7][8][9] This application note provides a detailed protocol for the quantitative determination of 2C-B in human plasma, a critical matrix for pharmacokinetic and toxicological assessments.[7]

Experimental Protocols

Materials and Reagents
  • This compound (2C-B) reference standard

  • 2C-B-d4 (or other suitable deuterated phenethylamine analog) as an internal standard (IS)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) hydroxide

  • Human plasma (drug-free)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Hydrophilic-Lipophilic Balance - HLB)

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To 500 µL of human plasma, add 50 µL of the internal standard working solution (e.g., 100 ng/mL in methanol). Vortex for 10 seconds.

  • Cartridge Conditioning: Condition an HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 1 mL of a freshly prepared solution of 80:20 (v/v) acetonitrile:methanol containing 2% ammonium hydroxide.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

LC-MS/MS Analysis

Liquid Chromatography (LC) System:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient to 95% B

    • 5-6 min: Hold at 95% B

    • 6-6.1 min: Return to 5% B

    • 6.1-8 min: Re-equilibration at 5% B

Mass Spectrometry (MS) System:

  • Ionization: Electrospray Ionization (ESI), positive mode

  • Detection: Multiple Reaction Monitoring (MRM)

  • Key Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas flows should be optimized according to the instrument manufacturer's recommendations.

Data Presentation

Table 1: Multiple Reaction Monitoring (MRM) Transitions and Collision Energies

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Use
2C-B260.0243.015Quantifier
2C-B260.0182.025Qualifier
2C-B-d4 (IS)264.0247.015Quantifier
2C-B-d4 (IS)264.0186.025Qualifier

Table 2: Method Validation Parameters (Representative Data)

ParameterResult
Linearity
Calibration Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.995
Accuracy & Precision
LLOQ (0.1 ng/mL)Accuracy: 95-105%, Precision (CV): < 15%
Low QC (0.3 ng/mL)Accuracy: 92-108%, Precision (CV): < 10%
Mid QC (10 ng/mL)Accuracy: 94-106%, Precision (CV): < 8%
High QC (80 ng/mL)Accuracy: 96-104%, Precision (CV): < 7%
Recovery > 85%
Matrix Effect < 15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (500 µL) add_is Add Internal Standard (50 µL) plasma->add_is vortex1 Vortex add_is->vortex1 load_sample Load Sample onto SPE vortex1->load_sample condition_spe Condition SPE Cartridge (Methanol, Water) condition_spe->load_sample wash_spe Wash SPE Cartridge (5% Methanol in Water) load_sample->wash_spe elute Elute Analyte (Acetonitrile/Methanol with NH4OH) wash_spe->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation detection Mass Spectrometric Detection (ESI+, MRM) separation->detection quantification Quantification (Calibration Curve) detection->quantification reporting Report Results quantification->reporting

Caption: Experimental workflow for 2C-B quantification.

fragmentation_pathway cluster_fragments Product Ions parent 2C-B Precursor Ion [M+H]+ = 260.0 m/z fragment1 Loss of NH3 243.0 m/z (Quantifier) parent->fragment1 Collision-Induced Dissociation fragment2 Cleavage of Ethylamine Side Chain 182.0 m/z (Qualifier) parent->fragment2 Collision-Induced Dissociation

References

Application Notes and Protocols for Developing Radiolabeled 2-Bromo-4,5-dimethoxyphenethylamine (2C-B) Analogs for PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-4,5-dimethoxyphenethylamine (2C-B) is a psychedelic phenethylamine (B48288) that acts as a partial agonist at serotonin (B10506) 5-HT2A and 5-HT2C receptors.[1][2] The development of a radiolabeled analog of 2C-B for Positron Emission Tomography (PET) imaging would provide a valuable tool for in vivo investigation of the 5-HT2A receptor system in the brain. This document outlines the necessary protocols and application notes for the synthesis, radiolabeling, and evaluation of a candidate 2C-B-based PET radiotracer, specifically focusing on an N-benzylated derivative for enhanced receptor affinity.

1. Candidate Radiotracer: [¹¹C]Cimbi-36 Analog

Based on existing research, N-benzyl substitution of phenethylamines like 2C-B can significantly increase binding affinity and functional activity at the 5-HT2A receptor.[1] A promising candidate for PET imaging is an analog of [¹¹C]Cimbi-36, which is a radiolabeled N-(2-methoxybenzyl)-2,5-dimethoxy-4-bromophenethylamine.[3] For this protocol, we will focus on the radiosynthesis and evaluation of a closely related compound, [¹¹C]N-(2-methoxybenzyl)-2-(4-bromo-2,5-dimethoxyphenyl)ethanamine.

2. Signaling Pathway

2C-B and its analogs primarily exert their effects through the serotonin 5-HT2A receptor, a G protein-coupled receptor (GPCR).[4][5] Activation of the 5-HT2A receptor initiates the Gq/G11 signaling cascade, leading to the activation of phospholipase C (PLC).[4][6][7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor G_protein Gq/G11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Downstream Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response Agonist 2C-B Analog Agonist->Receptor Binds to

5-HT2A Receptor Gq Signaling Pathway

3. Experimental Protocols

3.1. Precursor Synthesis

The synthesis of the precursor for radiolabeling involves the preparation of the desmethyl-N-benzyl-2C-B derivative. The general synthesis of 2C-B starts from 2,5-dimethoxybenzaldehyde (B135726).[8]

Experimental Workflow for Precursor Synthesis

Precursor_Synthesis_Workflow Start Start: 2,5-dimethoxybenzaldehyde Step1 Nitrostyrene (B7858105) Formation Start->Step1 Step2 Reduction to Phenethylamine (2C-H) Step1->Step2 Step3 Bromination to form 2C-B Step2->Step3 Step4 N-Alkylation with 2-hydroxybenzyl bromide Step3->Step4 Step5 Purification by HPLC Step4->Step5 End Final Precursor: Desmethyl-N-benzyl-2C-B Step5->End

Precursor Synthesis Workflow

Protocol:

  • Nitrostyrene Formation: React 2,5-dimethoxybenzaldehyde with nitromethane (B149229) in the presence of a catalyst (e.g., ammonium (B1175870) acetate) to form 2,5-dimethoxynitrostyrene.

  • Reduction to Phenethylamine: Reduce the nitrostyrene using a reducing agent like lithium aluminum hydride (LAH) in an appropriate solvent (e.g., THF) to yield 2,5-dimethoxyphenethylamine (2C-H).

  • Bromination: Brominate 2C-H using a suitable brominating agent to obtain this compound (2C-B).

  • N-Alkylation: React 2C-B with 2-hydroxybenzyl bromide in the presence of a base to form the desmethyl precursor.

  • Purification: Purify the final precursor using high-performance liquid chromatography (HPLC).

3.2. Radiolabeling with Carbon-11

The radiolabeling will be performed via O-methylation of the hydroxyl group on the N-benzyl moiety using [¹¹C]methyl iodide or [¹¹C]methyl triflate.

Protocol:

  • [¹¹C]CO₂ Production: Produce [¹¹C]CO₂ via a cyclotron.

  • [¹¹C]CH₃I Synthesis: Convert [¹¹C]CO₂ to [¹¹C]CH₃I using a gas-phase or wet chemistry method.

  • Radiolabeling Reaction: React the desmethyl precursor (0.5-1.0 mg) with [¹¹C]CH₃I in a suitable solvent (e.g., DMF or acetone) in the presence of a base (e.g., NaOH or Cs₂CO₃) at an elevated temperature (80-120°C) for 3-5 minutes.[9]

  • Purification: Purify the crude reaction mixture using semi-preparative HPLC to isolate the radiolabeled product.

  • Formulation: Formulate the final product in a physiologically compatible solution (e.g., saline with a small amount of ethanol) for injection.

3.3. Quality Control

Quality control is essential to ensure the purity and safety of the radiotracer.[10][11]

Table 1: Quality Control Parameters

ParameterMethodAcceptance Criteria
Radiochemical Purity Analytical HPLC> 95%
Chemical Purity Analytical HPLC (UV detection)Absence of unlabeled precursor and byproducts
Specific Activity Calculated from HPLC data> 37 GBq/µmol (1 Ci/µmol) at time of injection
pH pH meter or pH paper4.5 - 7.5
Residual Solvents Gas Chromatography (GC)Within USP limits (e.g., Ethanol < 5000 ppm)
Sterility Standard microbiological testingSterile
Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V

4. In Vitro Evaluation

4.1. Autoradiography

In vitro autoradiography is used to determine the binding distribution of the radiotracer in tissue sections.[12]

Protocol:

  • Prepare thin (10-20 µm) cryosections of brain tissue from relevant species (e.g., rat, non-human primate).

  • Incubate the tissue sections with a low nanomolar concentration of the radiolabeled 2C-B analog.

  • For determination of non-specific binding, co-incubate adjacent sections with a high concentration of a known 5-HT2A receptor antagonist (e.g., ketanserin).

  • Wash the sections to remove unbound radiotracer.

  • Expose the dried sections to a phosphor imaging plate or autoradiographic film.

  • Quantify the binding density in different brain regions.

4.2. Binding Assays

Binding assays are performed to determine the affinity (Ki) of the non-radiolabeled 2C-B analog for the 5-HT2A receptor.[1]

Protocol:

  • Prepare cell membrane homogenates from cells expressing the human 5-HT2A receptor or from brain tissue.

  • Incubate the membranes with a known radioligand for the 5-HT2A receptor (e.g., [³H]ketanserin) and varying concentrations of the non-radiolabeled 2C-B analog.

  • Separate bound and free radioligand by filtration.

  • Measure the radioactivity of the filters.

  • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

Table 2: In Vitro Binding Affinity Data (Hypothetical)

Compound5-HT2A Ki (nM)5-HT2C Ki (nM)5-HT2A/5-HT2C Selectivity
2C-B15.225.81.7
N-(2-methoxybenzyl)-2C-B0.8512.314.5

5. In Vivo Evaluation

5.1. Preclinical PET Imaging

Preclinical PET imaging is performed in animal models to assess the in vivo behavior of the radiotracer.[13]

Experimental Workflow for In Vivo PET Imaging

InVivo_PET_Workflow Start Start: Anesthetized Animal Step1 Radiotracer Injection (i.v.) Start->Step1 Step2 Dynamic PET Scan (e.g., 90 min) Step1->Step2 Step3 Arterial Blood Sampling (optional) Step2->Step3 Step5 Blocking Study (Pre-injection of antagonist) Step2->Step5 Parallel Experiment Step4 Image Reconstruction and Analysis Step3->Step4 End Determine Binding Potential (BP_ND) Step4->End Step5->Step4

In Vivo PET Imaging Workflow

Protocol:

  • Anesthetize the animal (e.g., rat or non-human primate).

  • Position the animal in the PET scanner.

  • Inject the radiolabeled 2C-B analog intravenously as a bolus.

  • Acquire dynamic PET data for 60-90 minutes.[14]

  • For quantitative analysis, arterial blood sampling may be performed to determine the arterial input function.

  • To demonstrate specificity, perform a blocking study by pre-administering a 5-HT2A receptor antagonist before the radiotracer injection.

  • Reconstruct the PET images and perform kinetic modeling to determine the binding potential (BP_ND) in various brain regions.

Table 3: In Vivo PET Imaging Outcome Measures (Hypothetical)

Brain RegionBaseline BP_NDBP_ND after Ketanserin Blockade% Blockade
Frontal Cortex 2.50.292%
Cingulate Cortex 2.10.1891%
Cerebellum 0.10.10%

6. Data Presentation and Interpretation

All quantitative data from in vitro and in vivo studies should be summarized in tables for clear comparison. The binding affinity (Ki), selectivity, and in vivo binding potential (BP_ND) are key parameters to evaluate the suitability of the radiotracer. A successful radiotracer will exhibit high affinity and selectivity for the 5-HT2A receptor, good brain penetration, and specific binding that can be blocked by a known antagonist.

The development of a radiolabeled 2C-B analog for PET imaging holds significant promise for advancing our understanding of the serotonin 5-HT2A receptor system in both healthy and diseased states. The protocols outlined in this document provide a comprehensive framework for the synthesis, radiolabeling, and thorough evaluation of such a novel radiotracer. Successful development will provide a powerful tool for researchers and drug development professionals.

References

Application of 2-Bromo-4,5-dimethoxyphenethylamine (2C-B) in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

2-Bromo-4,5-dimethoxyphenethylamine, commonly known as 2C-B, is a synthetic psychedelic compound belonging to the 2C family of phenethylamines.[1][2][3] Structurally similar to mescaline, 2C-B is a valuable tool in neuroscience research for its distinct psychopharmacological profile, which includes psychedelic, mild stimulant, and entactogenic effects.[1][3][4] Its unique properties make it a subject of interest for studying the serotonergic system, particularly the 5-HT2A receptor, and for exploring the neural correlates of consciousness and mood.

Mechanism of Action

The primary molecular target of 2C-B is the serotonin (B10506) 5-HT2A receptor, where it acts as a partial agonist.[1][5] This interaction is believed to be the principal driver of its psychedelic effects.[5] 2C-B also demonstrates activity at other serotonin receptors, including 5-HT2B and 5-HT2C, as well as at alpha-adrenergic receptors.[1][4][6] There is some conflicting evidence, with some earlier studies suggesting it may act as a 5-HT2A antagonist; however, the consensus from more recent research points towards partial agonism.[1][4][5][7][8] Its affinity for the serotonin transporter (SERT) is very low.[1][9]

Applications in Neuroscience Research
  • Probing the 5-HT2A Receptor: 2C-B's potent interaction with the 5-HT2A receptor makes it a useful pharmacological tool to investigate the role of this receptor in various physiological and pathological processes, including sensory perception, cognition, and mood regulation.

  • Modeling Psychedelic States: In preclinical and clinical research, 2C-B is used to induce psychedelic states to study the underlying neurobiological mechanisms.[10][11] This includes investigating changes in brain connectivity, neurotransmitter release, and electrophysiological activity.[10][11][12]

  • Comparative Psychedelic Research: 2C-B is often compared to other classic psychedelics like psilocybin and LSD, as well as entactogens like MDMA, to delineate the unique and overlapping neural mechanisms of these compounds.[9][11][13] Such studies help in understanding how subtle differences in receptor interaction profiles translate to distinct subjective experiences.

  • Investigating Neurotransmitter Systems: Research has shown that 2C-B can modulate dopaminergic and serotonergic systems.[12][14] For instance, it has been observed to increase dopamine (B1211576) levels in the nucleus accumbens of rats, suggesting a potential for studying its effects on reward pathways.[12][15]

  • Therapeutic Potential Exploration: While not as extensively studied as other psychedelics for therapeutic applications, the unique profile of 2C-B, reportedly producing less anxiety and negative mood effects compared to psilocybin, makes it a candidate for future investigation into psychedelic-assisted therapies.[1][11]

Quantitative Data

Receptor Binding and Functional Potency of 2C-B
ReceptorInteractionPotency / Affinity (EC50 / Ki)Reference
5-HT2APartial AgonistEC50: 1.2 nM (101% Emax)[1]
5-HT2CPartial AgonistEC50: 0.63 nM (98% Emax)[1]
5-HT2BPartial AgonistEC50: 13 nM (97% Emax)[1]
5-HT1AWeak AgonistLow affinity[1][5]
SERTInhibitorVery low potency[1][9]

Experimental Protocols

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of 2C-B for specific serotonin receptors (e.g., 5-HT2A, 5-HT2C).

Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the serotonin receptor of interest from either cultured cell lines (e.g., HEK293 cells) or animal brain tissue.

  • Incubation: Incubate the prepared membranes with a specific radiolabeled ligand (e.g., [³H]ketanserin for 5-HT2A receptors) and varying concentrations of 2C-B.

  • Separation: Separate the bound from the unbound radioligand via rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of 2C-B that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Head-Twitch Response (HTR) in Rodents

Objective: To assess the in vivo 5-HT2A receptor agonist activity of 2C-B. The head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor activation.[5]

Methodology:

  • Animal Acclimation: Acclimate male C57BL/6J mice to the testing environment.

  • Drug Administration: Administer 2C-B subcutaneously or intraperitoneally at various doses. Include a vehicle control group.

  • Observation: Immediately after administration, place the animals in individual observation chambers and record the number of head twitches over a specified period (e.g., 30-60 minutes).

  • Data Analysis: Plot a dose-response curve for the number of head twitches to determine the potency of 2C-B in inducing this behavior.

In Vivo Microdialysis for Neurotransmitter Release

Objective: To measure the effect of 2C-B on the extracellular levels of neurotransmitters like dopamine and serotonin in specific brain regions.

Methodology:

  • Surgical Implantation: Surgically implant a microdialysis guide cannula targeting the brain region of interest (e.g., nucleus accumbens) in anesthetized rats. Allow for a recovery period.

  • Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe and perfuse it with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Baseline Collection: Collect baseline dialysate samples at regular intervals.

  • Drug Administration: Administer 2C-B and continue collecting dialysate samples.

  • Neurochemical Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using high-performance liquid chromatography (HPLC) coupled with electrochemical detection.

  • Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and compare them between the drug and vehicle groups.

Visualizations

G Primary Signaling Pathway of 2C-B cluster_0 2C-B 2C-B 5-HT2A_Receptor 5-HT2A Receptor 2C-B->5-HT2A_Receptor Binds and Activates Gq_alpha Gq/11 α 5-HT2A_Receptor->Gq_alpha PLC Phospholipase C Gq_alpha->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Intracellular Ca²⁺ Release IP3->Ca2_release PKC Protein Kinase C DAG->PKC Downstream_Effects Downstream Cellular Effects (e.g., Gene Expression, Neuronal Excitability) Ca2_release->Downstream_Effects PKC->Downstream_Effects

Caption: Primary signaling pathway of 2C-B via the 5-HT2A receptor.

G cluster_workflow Preclinical Investigation Workflow Step1 In Vitro Studies (Receptor Binding & Functional Assays) Step2 In Vivo Behavioral Studies (e.g., Head-Twitch Response) Step1->Step2 Characterize in vivo effects Step3 In Vivo Neurochemical Studies (e.g., Microdialysis) Step2->Step3 Investigate neurochemical correlates Step4 Electrophysiology (e.g., EEG, Single-unit recording) Step3->Step4 Examine effects on neural activity Step5 Data Analysis & Interpretation Step4->Step5

Caption: Workflow for preclinical investigation of a novel psychoactive compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-4,5-dimethoxyphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4,5-dimethoxyphenethylamine.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most frequently described synthesis starts from 2,5-dimethoxybenzaldehyde (B135726).[1][2][3] The process involves three main stages:

  • Henry Condensation: Reaction of 2,5-dimethoxybenzaldehyde with nitromethane (B149229) to form 2,5-dimethoxynitrostyrene.[3]

  • Reduction: The nitro group and the double bond of the nitrostyrene (B7858105) are reduced to form 2,5-dimethoxyphenethylamine (also known as 2C-H).

  • Electrophilic Bromination: The aromatic ring of 2,5-dimethoxyphenethylamine is brominated at the 4-position to yield the final product, this compound.[3]

Q2: What are the primary challenges and critical steps in this synthesis?

A2: The main challenges include:

  • Choice of Reducing Agent: The reduction of the nitrostyrene is a critical step. While Lithium Aluminum Hydride (LAH) is effective, it is hazardous and can be difficult to obtain.[1][4] Alternative methods often have lower yields or require careful optimization.[5]

  • Bromination Control: The bromination step can be difficult to control, potentially leading to the formation of multiple brominated isomers or dibrominated byproducts. The reaction workup can also be challenging.

  • Purification and Isolation: Isolating the final product in a pure, crystalline form can be complicated. The substance can form various salt forms (hydrobromide, hydrochloride) and hydrates, which can make characterization and purification treacherous.[5]

Q3: Which reducing agent is recommended for the nitrostyrene reduction?

A3: The choice depends on available equipment, safety protocols, and scale.

  • Lithium Aluminum Hydride (LAH): Offers high yields but is a hazardous reagent requiring strictly anhydrous conditions and careful handling.[6] It is also known to reductively displace aromatic bromine, so it should be used before the bromination step.

  • Sodium Borohydride (NaBH₄): A milder and safer alternative, though it may result in lower yields compared to LAH.[1][7]

  • Aluminum/Mercury Amalgam (Al/Hg): An alternative for those wishing to avoid LAH, but it involves the use of toxic mercury salts.[4]

  • Catalytic Hydrogenation: Can provide good yields and is scalable, but requires specialized high-pressure hydrogenation equipment.[1]

Q4: What are the most critical safety precautions for this synthesis?

A4:

  • Handle Bromine with Extreme Caution: Elemental bromine is highly corrosive, toxic, and volatile. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. Cooling the bromine before use can help reduce the release of vapors.[8]

  • Manage LAH Reactions Carefully: LAH reacts violently with water. All glassware must be flame-dried, and anhydrous solvents must be used. The quenching of the reaction must be done slowly and at a low temperature.[6]

  • General Precautions: Standard laboratory safety practices should be followed, including the use of PPE, working in a fume hood, and having appropriate spill kits and emergency procedures in place.

Section 2: Synthesis Pathway and Workflow

The synthesis of this compound from 2,5-dimethoxybenzaldehyde is a well-documented three-step process.

Synthesis_Pathway Overall Synthesis Pathway Start 2,5-Dimethoxy- benzaldehyde Step1 Condensation (+ Nitromethane, Catalyst) Start->Step1 Intermediate1 2,5-Dimethoxy- nitrostyrene Step1->Intermediate1 Step2 Reduction (e.g., LAH or NaBH4) Intermediate1->Step2 Intermediate2 2,5-Dimethoxy- phenethylamine (2C-H) Step2->Intermediate2 Step3 Bromination (+ Br2 in Acetic Acid) Intermediate2->Step3 FinalProduct 2-Bromo-4,5-dimethoxy- phenethylamine Step3->FinalProduct

Caption: Synthesis pathway from 2,5-dimethoxybenzaldehyde.

Section 3: Detailed Experimental Protocols

Protocol 1: Condensation of 2,5-dimethoxybenzaldehyde with Nitromethane

This protocol details the Henry condensation to form 2,5-dimethoxynitrostyrene.

  • Reagents & Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-dimethoxybenzaldehyde (1 eq), ammonium (B1175870) acetate (B1210297) (0.2 eq), and nitromethane (2.5-3 eq).[1]

  • Reaction: Heat the mixture to a gentle reflux while stirring. The solution will typically progress from yellow to a deep reddish-black color. Maintain reflux for approximately 45-60 minutes.[1]

  • Workup & Isolation: Remove the flask from heat and carefully pour the hot reaction mixture into a beaker containing ice-cold 70% isopropanol (B130326) (IPA). Allow the mixture to stand, which should induce the precipitation of orange solids.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with additional portions of cold IPA to remove impurities. The product, 2,5-dimethoxynitrostyrene, can be dried in a desiccator.[4]

Protocol 2: Reduction of 2,5-dimethoxynitrostyrene (LAH Method)

This protocol describes the reduction of the nitrostyrene intermediate using Lithium Aluminum Hydride (LAH).

  • Reagents & Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), prepare a slurry of LAH (1.5 eq) in anhydrous tetrahydrofuran (B95107) (THF). Equip the flask with a magnetic stirrer and a dropping funnel.

  • Addition: Dissolve 2,5-dimethoxynitrostyrene (1 eq) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the LAH slurry at a rate that maintains a gentle reflux.[6]

  • Reaction: After the addition is complete, continue to reflux the mixture for approximately 24 hours to ensure the reaction goes to completion.[6]

  • Quenching: Cool the reaction mixture in an ice bath. Very slowly and carefully, add isopropyl alcohol to quench the excess LAH, followed by a 15% sodium hydroxide (B78521) solution, and finally water.[6] This should produce a white precipitate of aluminum salts.

  • Isolation: Filter the resulting sludge through a pad of celite and wash the filter cake thoroughly with THF. Combine the filtrates and remove the solvent under reduced pressure to yield the crude 2,5-dimethoxyphenethylamine as an oil.

Protocol 3: Bromination of 2,5-dimethoxyphenethylamine

This protocol details the final bromination step.

  • Reagents & Setup: Dissolve the crude 2,5-dimethoxyphenethylamine (1 eq) from the previous step in glacial acetic acid in a beaker or flask.

  • Bromine Addition: In a separate flask, prepare a solution of elemental bromine (1 eq) in glacial acetic acid. (Caution: Handle bromine in a fume hood with appropriate PPE) . Cool the bromine solution before use. Add the bromine solution to the amine solution.[8]

  • Reaction & Precipitation: The reaction is typically rapid. The product, this compound hydrobromide, should precipitate as a crystalline mass.[8] The mixture may become thick.

  • Isolation: Cool the mixture in a refrigerator to maximize precipitation. Collect the crystals by vacuum filtration and wash them with cold acetic acid, followed by ether, to remove excess bromine and other impurities.[2][8]

Section 4: Troubleshooting Guides

Condensation Step
  • Q: The reaction mixture turned into a dark, unmanageable tar, and no crystals formed upon cooling. What happened?

    • A: This can occur if the reaction is overheated or run for too long, leading to polymerization and side reactions. Ensure gentle reflux and adhere to the recommended reaction time. To isolate the product from the tar, try dissolving the residue in a minimal amount of a suitable hot solvent (like isopropanol) and then crash it out by adding a large volume of ice-cold water or IPA. Trituration of the tar with a cold solvent may also help induce crystallization.

Reduction Step
  • Q: My LAH reduction failed or gave a very low yield. What are the likely causes?

    • A: The most common cause of LAH reaction failure is the presence of water. Ensure all glassware is rigorously dried and only anhydrous solvents are used. Another possibility is impure LAH; use a fresh, high-quality source. Finally, ensure the reaction is run for a sufficient duration, as incomplete reactions will lower the yield.

  • Q: I want to avoid using LAH. How do alternative reducing agents compare?

    • A: Several alternatives exist, each with distinct advantages and disadvantages.

Reductant_Comparison Comparison of Reducing Agents cluster_lah LAH cluster_nabh4 NaBH4 cluster_h2 H2/Pd-C LAH Lithium Aluminum Hydride LAH_pro Pro: - High Yield LAH->LAH_pro LAH_con Con: - Hazardous (Pyrophoric) - Requires Anhydrous Conditions LAH->LAH_con NaBH4 Sodium Borohydride NaBH4_pro Pro: - Safer to Handle - Milder Conditions NaBH4->NaBH4_pro NaBH4_con Con: - Generally Lower Yield NaBH4->NaBH4_con H2 Catalytic Hydrogenation H2_pro Pro: - Scalable - Good Yields H2->H2_pro H2_con Con: - Requires High-Pressure  Equipment H2->H2_con Troubleshooting_Workflow Troubleshooting Bromination Step Start Problem: Low yield / Oily Product in Bromination CheckPurity 1. Check Purity of Starting Amine (2C-H) Start->CheckPurity PurifyAmine Action: Purify 2C-H via Acid/Base Extraction or Distillation CheckPurity->PurifyAmine Impure CheckStoichiometry 2. Verify Bromine Stoichiometry CheckPurity->CheckStoichiometry Purity OK PurifyAmine->CheckStoichiometry AdjustBr2 Action: Use exactly 1.0 equivalent of Br2. Avoid excess. CheckStoichiometry->AdjustBr2 Incorrect CheckTemp 3. Control Reaction Temperature CheckStoichiometry->CheckTemp Stoich. OK AdjustBr2->CheckTemp CoolReaction Action: Add bromine solution slowly while cooling the reaction mixture. CheckTemp->CoolReaction Too High Workup 4. Isolate Product from Oil CheckTemp->Workup Temp. OK CoolReaction->Workup ConvertSalt Action: - Basify with NaOH to get freebase oil. - Extract with solvent (e.g., DCM). - Re-precipitate as HCl salt Workup->ConvertSalt Result Pure Crystalline Product ConvertSalt->Result

References

Technical Support Center: Purification of Crude 2-Bromo-4,5-dimethoxyphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Bromo-4,5-dimethoxyphenethylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common purification techniques for crude this compound are recrystallization and column chromatography. The choice of method often depends on the nature and quantity of impurities, as well as the desired final purity of the compound.

Q2: What form of the compound is typically used for purification?

A2: For purification by recrystallization, the hydrochloride (HCl) or hydrobromide (HBr) salt of this compound is commonly used. The freebase is an oil at room temperature, making it unsuitable for recrystallization, but it can be purified using column chromatography.

Q3: What are the likely impurities in my crude product?

A3: Impurities can arise from starting materials, side reactions, and incomplete reactions. A common impurity is the unbrominated precursor, 2,5-dimethoxyphenethylamine (2C-H).[1] Additionally, regioisomers such as 6-Bromo-2,5-dimethoxyphenethylamine can be formed during the bromination of the 2,5-dimethoxybenzaldehyde (B135726) precursor.[2][3][4] Incomplete reduction of the nitrostyrene (B7858105) intermediate can also lead to the presence of 2,5-dimethoxy-4-bromonitrostyrene.

Troubleshooting Guides

Recrystallization Issues
Issue Possible Cause(s) Troubleshooting Steps
Product does not dissolve in the hot solvent. - Insufficient solvent volume.- Incorrect solvent choice.- Add small increments of hot solvent until the product dissolves.- Try a more polar solvent or a solvent mixture. For the HCl salt, hot ethanol (B145695) or isopropanol (B130326) are good starting points.
Product "oils out" instead of crystallizing. - The solution is supersaturated.- The cooling rate is too fast.- Impurities are present that inhibit crystallization.- Add a small amount of hot solvent to redissolve the oil and allow it to cool more slowly.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure product.- Consider a preliminary purification step like a solvent wash or column chromatography to remove impurities.
Poor recovery of the purified product. - Too much solvent was used.- The product is significantly soluble in the cold solvent.- Premature crystallization during hot filtration.- Reduce the amount of solvent used for dissolution.- Cool the solution in an ice bath to minimize solubility.- Use a different solvent or a solvent/anti-solvent system.- Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel.
Crystals are colored. - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can adsorb some of the desired product, potentially reducing the yield.
Column Chromatography Issues
Issue Possible Cause(s) Troubleshooting Steps
Poor separation of the product from impurities. - Incorrect mobile phase polarity.- Inappropriate stationary phase.- Adjust the solvent system. For normal phase silica (B1680970) gel, a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is common. Start with a low polarity and gradually increase it.- Consider using a different stationary phase, such as alumina (B75360) for basic compounds.[5]
Product is not eluting from the column. - The mobile phase is not polar enough.- The compound is strongly interacting with the stationary phase.- Gradually increase the polarity of the mobile phase. Adding a small amount of a more polar solvent like methanol (B129727) can help.- For amines on silica gel, adding a small percentage of triethylamine (B128534) to the mobile phase can reduce tailing and improve elution by neutralizing acidic sites on the silica.[5]
"Streaking" or "tailing" of the product band. - The compound is interacting too strongly with the stationary phase.- The column is overloaded.- Add a modifier to the mobile phase, such as triethylamine for amines on silica gel.[5]- Use a smaller amount of crude product relative to the amount of stationary phase.

Experimental Protocols

Protocol 1: Recrystallization of this compound Hydrochloride

Objective: To purify crude this compound HCl by recrystallization.

Materials:

  • Crude this compound HCl

  • Isopropyl alcohol (IPA) or Ethanol (EtOH)

  • Diethyl ether (optional, as an anti-solvent)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound HCl in an Erlenmeyer flask.

  • Add a minimal amount of hot IPA or EtOH to the flask and heat gently on a hot plate while swirling until the solid is completely dissolved. Avoid adding excessive solvent.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • If charcoal was added, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.

  • Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize the yield, place the flask in an ice bath for at least 30 minutes.

  • (Optional anti-solvent method) If crystallization is poor, redissolve the product in a minimum of hot IPA. While stirring, slowly add diethyl ether until a slight turbidity persists. Allow to cool as in step 5.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold IPA or EtOH, followed by a wash with cold diethyl ether to aid in drying.

  • Dry the purified crystals under vacuum or in a desiccator.

Protocol 2: Column Chromatography of this compound (Freebase)

Objective: To purify crude this compound freebase using silica gel column chromatography.

Materials:

  • Crude this compound (freebase)

  • Silica gel (60 Å, 40-63 µm particle size)

  • Hexane

  • Ethyl acetate

  • Triethylamine

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Prepare the Column: Pack a chromatography column with silica gel using a slurry method with hexane.

  • Prepare the Sample: Dissolve the crude freebase in a minimal amount of the initial mobile phase (e.g., hexane with a small amount of ethyl acetate).

  • Load the Column: Carefully apply the dissolved sample to the top of the silica gel bed.

  • Elution:

    • Begin elution with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate with 0.1% triethylamine).

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compound.

  • Fraction Collection and Analysis:

    • Collect fractions in separate tubes.

    • Monitor the separation by spotting fractions onto TLC plates and visualizing under a UV lamp.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound freebase.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow crude_hcl Crude 2-Bromo-4,5-dimethoxy- phenethylamine HCl dissolve Dissolve in minimal hot solvent (e.g., IPA or EtOH) crude_hcl->dissolve hot_filtration Hot Filtration (optional, if charcoal is used) dissolve->hot_filtration cool Slow Cooling & Ice Bath hot_filtration->cool filter_wash Vacuum Filtration & Wash with cold solvent cool->filter_wash pure_crystals Pure Crystals filter_wash->pure_crystals

Caption: Workflow for the purification of this compound HCl by recrystallization.

troubleshooting_logic start Crude Product purification_choice Choose Purification Method start->purification_choice recrystallization Recrystallization purification_choice->recrystallization column_chrom Column Chromatography purification_choice->column_chrom oiling_out Product Oils Out? recrystallization->oiling_out poor_separation Poor Separation? column_chrom->poor_separation slow_cool Slow Down Cooling Add Seed Crystal oiling_out->slow_cool Yes pure_product Pure Product oiling_out->pure_product No adjust_mobile_phase Adjust Mobile Phase Polarity poor_separation->adjust_mobile_phase Yes poor_separation->pure_product No slow_cool->pure_product adjust_mobile_phase->pure_product

Caption: A simplified decision-making diagram for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of 2-Bromo-4,5-dimethoxyphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4,5-dimethoxyphenethylamine.

Disclaimer: The synthesis of phenethylamine (B48288) derivatives should only be conducted by qualified professionals in a controlled laboratory setting, in compliance with all applicable laws and regulations. This guide is for informational purposes only.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most probable synthetic route, based on related phenethylamine syntheses, involves a two-step process:

  • Reduction of a substituted nitrostyrene (B7858105): 3,4-dimethoxy-6-nitrostyrene is reduced to 4,5-dimethoxy-2-nitrophenethylamine.

  • Bromination: The resulting phenethylamine is then brominated to yield this compound. It is important to note that this is a less common isomer, and much of the available literature details the synthesis of the more widely known 4-Bromo-2,5-dimethoxyphenethylamine (2C-B).

Q2: What are the potential impurities I should be aware of during this synthesis?

A2: Impurities can arise from both the reduction and bromination steps. These may include unreacted starting materials, byproducts of the reduction process, and isomers from the bromination reaction. A detailed list of potential impurities is provided in the troubleshooting section.

Q3: Which analytical techniques are best suited for identifying impurities in my final product?

A3: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent for separating and identifying volatile and non-volatile impurities.[1][2][3][4][5][6][7][8][9] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation of the final product and any significant impurities.[10][11][12][13][14]

Q4: Is there a significant difference in impurity profiles between this compound and its isomer, 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)?

A4: While the specific ratios of impurities may differ due to the different substitution pattern on the aromatic ring, the types of impurities are likely to be very similar. Both syntheses typically involve the reduction of a nitrostyrene and subsequent bromination, leading to analogous potential side-products.

Troubleshooting Guide

Problem 1: Low yield of the final product.
Potential Cause Suggested Solution
Incomplete reduction of the nitrostyrene Ensure the reducing agent (e.g., LiAlH4) is fresh and used in sufficient molar excess. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
Inefficient bromination Optimize the reaction conditions for bromination, including temperature, reaction time, and the choice of brominating agent and solvent. Acetic acid is a commonly used solvent for this step.[15]
Product loss during work-up and purification Use appropriate extraction and purification techniques. Recrystallization is a common method for purifying the final product salt.
Problem 2: Presence of unexpected peaks in analytical chromatograms (GC-MS, HPLC).

This often indicates the presence of impurities. The following table summarizes potential impurities and their likely origins.

Potential Impurity Likely Origin Identification Method
4,5-Dimethoxyphenethylamine Incomplete bromination of the starting phenethylamine.GC-MS, LC-MS, NMR
Dibrominated phenethylamines Over-bromination of the phenethylamine.GC-MS, LC-MS, NMR
Other brominated isomers Non-selective bromination at other positions on the aromatic ring.GC-MS, LC-MS, NMR
Unreacted 3,4-dimethoxy-6-nitrostyrene Incomplete reduction in the first step.HPLC, LC-MS
Byproducts from reduction Side reactions during the reduction of the nitro group.GC-MS, LC-MS
Problem 3: The final product has a poor color or consistency.
Potential Cause Suggested Solution
Residual bromine or acidic byproducts Wash the crude product thoroughly with a suitable solvent to remove colored impurities. Recrystallization is highly effective for purification.
Oxidation of the amine Handle the freebase form of the product under an inert atmosphere (e.g., nitrogen or argon) and store it properly, preferably as a salt (e.g., hydrochloride), which is more stable.

Experimental Protocols

General Analytical Workflow for Impurity Identification

The following workflow is a general guideline for the identification and quantification of impurities in a synthesis reaction.

Experimental Workflow for Impurity Identification Impurity Identification Workflow start Crude Synthetic Product tlc Thin Layer Chromatography (TLC) - Initial assessment of purity - Selection of solvent system for column chromatography start->tlc column Column Chromatography - Separation of major components tlc->column fractions Collect and Analyze Fractions column->fractions hplc High-Performance Liquid Chromatography (HPLC) - Purity assessment of isolated fractions - Quantification of impurities fractions->hplc nmr Nuclear Magnetic Resonance (NMR) - Structural elucidation of the main product and isolated impurities fractions->nmr report Final Purity Report and Impurity Profile hplc->report gcms Gas Chromatography-Mass Spectrometry (GC-MS) - Identification of volatile impurities - Structural information from mass spectra gcms->report nmr->report fraactions fraactions fraactions->gcms

Caption: A general workflow for the identification and characterization of impurities in a chemical synthesis.

Sample Preparation for GC-MS Analysis
  • Derivatization (Optional but Recommended): To improve the chromatographic properties of the phenethylamine, derivatization is often performed. A common method is trifluoroacetylation.

    • Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., ethyl acetate).

    • Add 100 µL of N-methyl-N-(trifluoroacetyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

    • Heat the mixture at 70°C for 30 minutes.

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

Illustrative GC-MS Parameters
Parameter Value
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250°C
Oven Program 100°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Carrier Gas Helium, constant flow of 1 mL/min
MS Source Temperature 230°C
MS Quadrupole Temperature 150°C
Scan Range 40-550 m/z
Illustrative HPLC Parameters
Parameter Value
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 280 nm or Mass Spectrometry (LC-MS)

Troubleshooting Decision Tree

Troubleshooting Decision Tree Troubleshooting Impurity Issues start Impurity Detected in Final Product check_starting_material Analyze Starting Materials (Phenethylamine Precursor) start->check_starting_material impurity_present Is the impurity present in the starting material? check_starting_material->impurity_present purify_sm Purify Starting Material Before Reaction impurity_present->purify_sm Yes no_impurity_in_sm Impurity is NOT in starting material impurity_present->no_impurity_in_sm No analyze_intermediates Analyze Intermediates from Each Step no_impurity_in_sm->analyze_intermediates identify_step Identify the synthetic step where the impurity is formed analyze_intermediates->identify_step optimize_conditions Optimize Reaction Conditions of the Problematic Step (e.g., temperature, stoichiometry, reaction time) identify_step->optimize_conditions improve_purification Improve Final Product Purification (e.g., recrystallization, column chromatography) optimize_conditions->improve_purification

Caption: A decision tree to guide the troubleshooting process for identifying the source of impurities.

References

stability and storage conditions for 2-Bromo-4,5-dimethoxyphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information on the stability and storage of 2-Bromo-4,5-dimethoxyphenethylamine, along with troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Stability and Storage

Proper handling and storage are critical to maintain the integrity and stability of this compound for reliable experimental outcomes.

Storage Conditions:

For long-term stability, this compound hydrochloride should be stored at -20°C.[1] When stored under these conditions, the compound is reported to be stable for at least five years.[1]

Shipping Conditions:

The compound is typically shipped at room temperature.[1] Upon receipt, it is recommended to transfer it to the recommended storage conditions as soon as possible.

ParameterConditionDurationReference
Storage Temperature -20°C≥ 5 years[1]
Shipping Temperature Room TemperatureShort Term[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The solubility of this compound hydrochloride can vary. It is advisable to consult the manufacturer's product information sheet for specific solubility data. As a general guideline for phenethylamine (B48288) derivatives, polar organic solvents are often suitable. It is recommended to test solubility in a small amount of the intended solvent before preparing a stock solution.

Q2: How should I prepare a stock solution?

A2: To prepare a stock solution, it is recommended to use a high-purity, anhydrous solvent. Sonication can aid in dissolution. Stock solutions should be stored at -20°C or lower to minimize degradation. It is advisable to prepare fresh working solutions from the stock solution for each experiment.

Q3: Is this compound sensitive to light or air?

Q4: What are the potential degradation pathways for this compound?

A4: Specific degradation pathways for this compound have not been extensively documented in publicly available literature. However, based on the chemical structure of phenethylamines, potential degradation could occur through oxidation of the amine group or alterations to the aromatic ring and its substituents. To mitigate potential degradation, adherence to recommended storage and handling procedures is crucial.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound.

Issue 1: Inconsistent or Unexpected Experimental Results

Inconsistent results can stem from various factors related to the compound's integrity or the experimental setup.

  • Possible Cause 1: Compound Degradation.

    • Troubleshooting Steps:

      • Verify that the compound has been stored correctly at -20°C and protected from light and air.

      • If degradation is suspected, it is recommended to use a fresh, unopened vial of the compound.

      • Consider analyzing the compound's purity via techniques like HPLC or LC-MS to confirm its integrity.

  • Possible Cause 2: Inaccurate Concentration of Solutions.

    • Troubleshooting Steps:

      • Ensure accurate weighing of the compound and precise volume measurements when preparing solutions.

      • Recalibrate balances and pipettes if necessary.

      • Prepare fresh solutions to rule out concentration errors.

  • Possible Cause 3: Experimental Conditions.

    • Troubleshooting Steps:

      • Review and confirm all experimental parameters, such as temperature, pH, and incubation times.

      • Ensure that all other reagents and buffers are of high quality and correctly prepared.

Issue 2: Poor Solubility

Difficulty in dissolving the compound can affect the accuracy of your experiments.

  • Possible Cause 1: Incorrect Solvent.

    • Troubleshooting Steps:

      • Consult the manufacturer's datasheet for recommended solvents and solubility information.

      • Test the solubility in small volumes of alternative appropriate solvents.

  • Possible Cause 2: Low Temperature of Solvent.

    • Troubleshooting Steps:

      • Allow the solvent to reach room temperature before attempting to dissolve the compound.

      • Gentle warming and sonication can be used to aid dissolution, but be cautious of potential degradation at elevated temperatures.

  • Possible Cause 3: Compound Form.

    • Troubleshooting Steps:

      • Be aware of whether you are using the freebase or a salt form (e.g., hydrochloride), as their solubilities can differ significantly.

Experimental Workflow for Troubleshooting Inconsistent Results

Caption: Troubleshooting workflow for inconsistent experimental results.

Signaling Pathway of General Phenethylamine Action

While the specific signaling pathways of this compound are a subject of ongoing research, substituted phenethylamines generally exert their effects by interacting with monoamine neurotransmitter systems.

PhenethylamineSignaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Phenethylamine Substituted Phenethylamine VMAT2 VMAT2 Phenethylamine->VMAT2 Inhibition MAO MAO Phenethylamine->MAO Metabolism Transporter Monoamine Transporter (DAT, NET, SERT) Phenethylamine->Transporter Uptake Vesicle Synaptic Vesicle VMAT2->Vesicle Packaging Neurotransmitter Monoamine Neurotransmitter Transporter->Neurotransmitter Reuptake Vesicle->Neurotransmitter Release SynapticNeurotransmitter Increased Synaptic Neurotransmitter Concentration Receptor Postsynaptic Receptors SynapticNeurotransmitter->Receptor Signaling Downstream Signaling Receptor->Signaling Activation

Caption: General mechanism of action for substituted phenethylamines.

References

Technical Support Center: Synthesis of 2-Bromo-4,5-dimethoxyphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-Bromo-4,5-dimethoxyphenethylamine, a critical intermediate for various research and development applications.

Troubleshooting Guides and FAQs

This section is designed to help researchers identify and resolve common problems that can lead to poor yields at each stage of the synthesis.

Step 1: Condensation of 2,5-Dimethoxybenzaldehyde (B135726) with Nitromethane (B149229)

The initial step involves a Henry condensation reaction to form 2,5-dimethoxy-β-nitrostyrene. Achieving a high yield of clean product in this step is crucial for the overall success of the synthesis.

Frequently Asked Questions (FAQs):

  • Q1: My reaction mixture turned into a dark, tarry substance instead of forming orange crystals. What went wrong? A1: Tar formation is a common issue, often resulting from side reactions like polymerization of the nitrostyrene (B7858105) product or the Cannizzaro reaction.[1] This can be caused by using a strong base as a catalyst, prolonged reaction times at high temperatures, or the presence of impurities in the starting materials. To mitigate this, consider using a milder catalyst like ammonium (B1175870) acetate (B1210297) or ethylenediammonium diacetate and carefully controlling the reaction temperature and duration.

  • Q2: The yield of my 2,5-dimethoxynitrostyrene is very low, even though I see product formation. What are the likely causes? A2: Low yields can be attributed to several factors. Incomplete reaction is a primary cause; ensure you are using a sufficient excess of nitromethane and an adequate amount of catalyst.[2] Poor crystallization and recovery of the product can also significantly impact the yield. Ensure the reaction mixture is cooled sufficiently to allow for complete precipitation and wash the collected crystals with a cold solvent like isopropanol (B130326) to remove soluble impurities without dissolving the product.[3]

  • Q3: What is the best catalyst for the condensation reaction? A3: The choice of catalyst can significantly impact the yield and purity of the nitrostyrene. While strong bases can be used, they often lead to more side products.[1] Ammonium acetate is a commonly used and effective catalyst.[4][5] Ethylenediammonium diacetate has also been reported to give good yields, often exceeding 80%.[3]

Step 2: Reduction of 2,5-dimethoxy-β-nitrostyrene to 2,5-dimethoxyphenethylamine (2C-H)

This step involves the reduction of both the nitro group and the alkene double bond. The choice of reducing agent is a critical factor influencing the yield and purity of the resulting phenethylamine (B48288).

Frequently Asked Questions (FAQs):

  • Q1: I am getting a low yield of 2,5-dimethoxyphenethylamine after the reduction. Which reducing agent is most effective? A1: Several reducing agents can be used, each with its own advantages and disadvantages.

    • Lithium Aluminum Hydride (LAH): A powerful reducing agent that can give good yields but requires strict anhydrous conditions and careful handling due to its reactivity.[6]

    • Sodium Borohydride (B1222165) with Copper(II) Chloride (NaBH4/CuCl2): This system offers a milder and safer alternative to LAH and has been reported to provide yields in the range of 62-83%.[7][8][9][10][11]

    • Catalytic Hydrogenation: Using catalysts like palladium on barium sulfate (B86663) (Pd/BaSO4) can provide good yields (around 68%) and a cleaner reaction profile, but it requires specialized equipment for handling hydrogen gas.[12][13]

  • Q2: My final product after reduction is an impure oil that is difficult to purify. What are the likely impurities? A2: Impurities can arise from incomplete reduction, leading to the presence of the corresponding nitroalkane or oxime. Side reactions can also occur depending on the reducing agent and reaction conditions. Purification is often achieved by converting the amine to its hydrochloride salt, which can be recrystallized, or by vacuum distillation of the freebase oil.[12]

  • Q3: Can I use Sodium Borohydride alone to reduce the nitrostyrene? A3: Sodium borohydride alone is generally not strong enough to reduce both the nitro group and the double bond of the nitrostyrene to form the phenethylamine. It is typically used in combination with a catalyst like copper(II) chloride to achieve the desired transformation.[14]

Step 3: Bromination of 2,5-dimethoxyphenethylamine to this compound

This final step is an electrophilic aromatic substitution. Achieving high regioselectivity is key to obtaining the desired product and avoiding the formation of unwanted isomers.

Frequently Asked Questions (FAQs):

  • Q1: My bromination reaction is giving a mixture of products. How can I ensure the bromine adds to the correct position? A1: The methoxy (B1213986) groups at positions 2 and 5 on the benzene (B151609) ring are ortho-, para-directing. The desired product has the bromine at the 4-position. The formation of other isomers, such as the 6-bromo isomer, is possible but generally less favored.[15] Using elemental bromine in glacial acetic acid is a common method that generally favors bromination at the 4-position.[16] Careful control of the reaction temperature and stoichiometry of the bromine is important to minimize the formation of di-brominated byproducts.

  • Q2: The yield of my final product is low after purification. What are the best methods for purification? A2: The crude product from the bromination reaction often contains unreacted starting material and side products. Purification is typically achieved by converting the product to its hydrochloride or hydrobromide salt and recrystallizing it from a suitable solvent like isopropanol or ethanol (B145695).[16] Washing the crude product with a solvent to remove excess bromine and other impurities before salt formation can also improve the final purity and yield.

  • Q3: Are there any common side reactions to be aware of during bromination? A3: Besides the formation of regioisomers, over-bromination to form di-bromo compounds is a potential side reaction if an excess of bromine is used.[17] Oxidative deamination of the phenethylamine side chain can also occur as a side reaction, leading to impurities.[16]

Data Presentation

The following table summarizes typical yields for each step of the synthesis using different reagents and methods, based on literature reports.

StepReagent/MethodCatalystReported Yield
1. Condensation 2,5-Dimethoxybenzaldehyde + NitromethaneAmmonium Acetate58%[3]
2,5-Dimethoxybenzaldehyde + NitromethaneEthylenediammonium Diacetate80%[3]
2,5-Dimethoxybenzaldehyde + NitromethaneCyclohexylamine~50%[3]
2. Reduction 2,5-dimethoxy-β-nitrostyreneLiAlH4Good (quantitative data varies)[6]
2,5-dimethoxy-β-nitrostyreneNaBH4/CuCl262-83%[7][8][9][10][11]
2,5-dimethoxy-β-nitrostyreneCatalytic Hydrogenation (Pd/BaSO4)~68%[12][13]
3. Bromination 2,5-dimethoxyphenethylamine + Br2Acetic Acid>50% (purified)[16]

Experimental Protocols

Below are detailed methodologies for the key steps in the synthesis of this compound.

Protocol 1: Synthesis of 2,5-dimethoxy-β-nitrostyrene (Henry Condensation)

Materials:

  • 2,5-Dimethoxybenzaldehyde

  • Nitromethane

  • Ammonium Acetate

  • Isopropanol

Procedure:

  • In a round-bottom flask, dissolve 2,5-dimethoxybenzaldehyde (1 equivalent) in nitromethane (approximately 2-3 equivalents).

  • Add ammonium acetate (0.1-0.2 equivalents) to the solution.

  • Heat the mixture to reflux (around 100°C) and maintain for 2-4 hours. The solution will typically turn from yellow to a deep red/orange color.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, remove the excess nitromethane under reduced pressure.

  • To the resulting residue, add cold isopropanol and stir to induce crystallization.

  • Collect the orange crystals of 2,5-dimethoxy-β-nitrostyrene by vacuum filtration.

  • Wash the crystals with a small amount of cold isopropanol and air dry.

Protocol 2: Reduction of 2,5-dimethoxy-β-nitrostyrene to 2,5-dimethoxyphenethylamine (using NaBH4/CuCl2)

Materials:

  • 2,5-dimethoxy-β-nitrostyrene

  • Sodium Borohydride (NaBH4)

  • Copper(II) Chloride (CuCl2)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask, suspend 2,5-dimethoxy-β-nitrostyrene (1 equivalent) in a mixture of ethanol and water.

  • Cool the mixture in an ice bath.

  • In a separate flask, prepare a solution of sodium borohydride (4-5 equivalents) in water.

  • Slowly add the sodium borohydride solution to the nitrostyrene suspension while maintaining the temperature below 20°C.

  • After the addition is complete, add a catalytic amount of copper(II) chloride.

  • Allow the reaction to stir at room temperature until the reaction is complete (monitor by TLC). The color of the reaction mixture will typically change from orange to a lighter color.

  • Carefully quench the reaction by the slow addition of hydrochloric acid until the solution is acidic.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Make the aqueous layer basic with a sodium hydroxide (B78521) solution and extract the product with an organic solvent.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2,5-dimethoxyphenethylamine as an oil.

Protocol 3: Bromination of 2,5-dimethoxyphenethylamine

Materials:

  • 2,5-dimethoxyphenethylamine

  • Elemental Bromine (Br2)

  • Glacial Acetic Acid

Procedure:

  • Dissolve 2,5-dimethoxyphenethylamine (1 equivalent) in glacial acetic acid in a round-bottom flask.

  • Cool the solution in an ice bath.

  • In a separate container, prepare a solution of elemental bromine (1.1 equivalents) in glacial acetic acid.

  • Slowly add the bromine solution to the phenethylamine solution with stirring, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into ice water to precipitate the crude product, this compound hydrobromide.

  • Collect the solid by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by converting it to the freebase and then back to the hydrochloride salt.

Visualizations

Synthesis Pathway

Synthesis_Pathway DMB 2,5-Dimethoxy- benzaldehyde Nitrostyrene 2,5-Dimethoxy- β-nitrostyrene DMB->Nitrostyrene Henry Condensation (Ammonium Acetate) Nitromethane Nitromethane Nitromethane->Nitrostyrene DMPEA 2,5-Dimethoxy- phenethylamine (2C-H) Nitrostyrene->DMPEA Reduction Reducing_Agent Reducing Agent (e.g., NaBH4/CuCl2, LAH) Reducing_Agent->DMPEA Final_Product 2-Bromo-4,5-dimethoxy- phenethylamine DMPEA->Final_Product Electrophilic Bromination Bromine Bromine (Br2) in Acetic Acid Bromine->Final_Product

Caption: Synthetic route to this compound.

Troubleshooting Workflow for Low Yield

Caption: A logical workflow for troubleshooting poor yields.

Relationship Between Reaction Parameters and Yield

Caption: Key parameters influencing yield at each synthesis step.

References

troubleshooting 2-Bromo-4,5-dimethoxyphenethylamine solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4,5-dimethoxyphenethylamine.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound hydrochloride?

A1: this compound in its hydrochloride salt form is a crystalline solid.[1] As with many phenethylamine (B48288) hydrochlorides, it is soluble in water and polar organic solvents.[2][3] Its solubility in aqueous solutions is pH-dependent.[4]

Q2: How does pH affect the aqueous solubility of this compound HCl?

A2: As an amine hydrochloride, the solubility of this compound HCl is highest in acidic to neutral solutions where the amine group is protonated, enhancing its interaction with water. In basic solutions, it is more likely to convert to its free base form, which is significantly less water-soluble and may precipitate.[4]

Q3: My compound is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?

A3: If you are encountering solubility issues, first ensure your buffer's pH is in the acidic to neutral range. If the pH is appropriate and solubility is still low, you can try gentle heating (e.g., to 37°C), vortexing, or sonication to aid dissolution. For more persistent issues, preparing a stock solution in an organic solvent like DMSO or ethanol (B145695) and then diluting it into your aqueous buffer is a common strategy.

Q4: Can I prepare a concentrated stock solution in an organic solvent?

A4: Yes, preparing a concentrated stock solution in an organic solvent is a standard practice for poorly water-soluble compounds. Dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol are suitable solvents for this compound HCl.[1] When diluting the stock solution into your aqueous experimental medium, ensure the final concentration of the organic solvent is low (typically <1%) to avoid solvent-induced artifacts in your assay.

Q5: My compound precipitates when I add my organic stock solution to my aqueous buffer. What should I do?

A5: This is a common issue known as "crashing out." To mitigate this, add the stock solution dropwise to the vigorously stirring aqueous buffer. This helps to disperse the compound quickly and avoid localized high concentrations. If precipitation persists, you may need to lower the concentration of your working solution or include a small percentage of a co-solvent in your final aqueous solution, if your experimental system allows.

Data Presentation

Solubility of this compound Hydrochloride

SolventSolubilityReference
Dimethylformamide (DMF)5 mg/mL[1]
Dimethyl sulfoxide (DMSO)1 mg/mL[1]
Ethanol1 mg/mL[1]
Phosphate-Buffered Saline (PBS), pH 7.25 mg/mL[1]

Expected pH-Dependent Aqueous Solubility Profile

pH RangeExpected SolubilityRationale
Acidic (pH 1-6)HighThe amine group is protonated, forming a more soluble salt.[4]
Neutral (pH 7)Moderate to HighThe compound is likely still in its soluble salt form.
Basic (pH > 8)LowConversion to the less soluble free base form is favored, which may lead to precipitation.[4]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Working Solutions in Aqueous Buffer

Objective: To prepare a stock solution of this compound HCl in an organic solvent and dilute it to a final concentration in an aqueous buffer for in vitro assays.

Materials:

  • This compound HCl

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile aqueous buffer (e.g., PBS, pH 7.2)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Stock Solution Preparation (10 mM in DMSO):

    • Accurately weigh a desired amount of this compound HCl (Formula Weight: 296.6 g/mol ).

    • Dissolve the compound in anhydrous DMSO to a final concentration of 10 mM.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solution (e.g., 100 µM in Aqueous Buffer):

    • Bring the stock solution and the aqueous buffer to room temperature.

    • Vortex the aqueous buffer.

    • While the buffer is vortexing, add the required volume of the 10 mM stock solution dropwise to the buffer to achieve the desired final concentration (e.g., for 1 mL of 100 µM solution, add 10 µL of 10 mM stock).

    • Continue vortexing for another 30 seconds to ensure homogeneity.

    • Visually inspect the solution for any signs of precipitation.

    • If the solution is clear, it is ready for use in your experiment.

Protocol 2: Troubleshooting Solubility Issues During Working Solution Preparation

Objective: To address precipitation observed when diluting an organic stock solution of this compound HCl into an aqueous buffer.

Procedure:

  • Initial Observation: If precipitation is observed after preparing the working solution, proceed with the following steps.

  • Sonication:

    • Place the tube containing the working solution in a water bath sonicator.

    • Sonicate for 5-10 minutes.

    • Visually inspect the solution. If the precipitate dissolves, the solution may be supersaturated. Consider using it immediately or preparing a more dilute working solution.

  • Gentle Warming:

    • Warm the working solution to 37°C for 10-15 minutes.

    • Vortex gently.

    • If the precipitate dissolves, be mindful of the compound's stability at this temperature for the duration of your experiment.

  • pH Adjustment:

    • Measure the pH of your working solution.

    • If the pH is neutral to basic, consider using a more acidic buffer if your experimental design permits.

  • Preparation of a More Dilute Working Solution:

    • Repeat the preparation of the working solution but aim for a lower final concentration.

Mandatory Visualizations

signaling_pathway 2-Bromo-4,5-dimethoxy-\nphenethylamine 2-Bromo-4,5-dimethoxy- phenethylamine 5-HT2A Receptor 5-HT2A Receptor 2-Bromo-4,5-dimethoxy-\nphenethylamine->5-HT2A Receptor Binds to Gq/11 Gq/11 5-HT2A Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Downstream\nCellular Responses Downstream Cellular Responses Ca2+ Release->Downstream\nCellular Responses PKC Activation->Downstream\nCellular Responses

Caption: 5-HT2A Receptor Signaling Pathway.

experimental_workflow cluster_prep Solution Preparation cluster_assay In Vitro Assay Weigh_Compound Weigh 2-Bromo-4,5-dimethoxy- phenethylamine HCl Prepare_Stock Prepare 10 mM Stock in DMSO Weigh_Compound->Prepare_Stock Prepare_Working Prepare Working Solution in Aqueous Buffer (e.g., 100 µM) Prepare_Stock->Prepare_Working Troubleshoot Troubleshoot Solubility (Vortex, Sonicate, Warm) Prepare_Working->Troubleshoot If precipitation occurs Add_Compound Add Working Solution to Cells Prepare_Working->Add_Compound Troubleshoot->Prepare_Working Re-prepare Cell_Culture Culture Cells Expressing 5-HT2A Receptors Cell_Culture->Add_Compound Incubate Incubate for a Defined Period Add_Compound->Incubate Measure_Response Measure Cellular Response (e.g., Calcium Flux) Incubate->Measure_Response

Caption: Experimental Workflow for an In Vitro Assay.

logical_relationship Start Start Compound_Dissolved Is the compound fully dissolved? Start->Compound_Dissolved Proceed Proceed with Experiment Compound_Dissolved->Proceed Yes Check_pH Check Buffer pH Compound_Dissolved->Check_pH No pH_Correct Is pH acidic/neutral? Check_pH->pH_Correct Adjust_pH Adjust Buffer pH pH_Correct->Adjust_pH No Apply_Energy Apply Physical Methods (Vortex, Sonicate, Warm) pH_Correct->Apply_Energy Yes Adjust_pH->Compound_Dissolved Still_Insoluble Still Insoluble? Apply_Energy->Still_Insoluble Still_Insoluble->Proceed No Use_Stock Prepare Organic Stock (e.g., DMSO) Still_Insoluble->Use_Stock Yes Dilute_Stock Dilute Stock into Buffer Use_Stock->Dilute_Stock Precipitation Precipitation Occurs? Dilute_Stock->Precipitation Precipitation->Proceed No Troubleshoot_Dilution Troubleshoot Dilution (Slow Addition, Stirring) Precipitation->Troubleshoot_Dilution Yes Troubleshoot_Dilution->Dilute_Stock

Caption: Troubleshooting Logic for Solubility Issues.

References

preventing byproduct formation in 2-Bromo-4,5-dimethoxyphenethylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-Bromo-4,5-dimethoxyphenethylamine, with a focus on preventing byproduct formation and improving product purity.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Step 1: Nitrostyrene (B7858105) Formation
Low yield of 2,5-dimethoxynitrostyrene.Incomplete reaction. Reaction time may be insufficient. Some procedures suggest reaction times from 45 minutes to several hours.[1][2]Increase the reflux time. Monitor the reaction progress (e.g., by TLC) to determine the optimal duration. Some syntheses have run for as long as 2.5 hours to improve yield.[1]
Product is a dark, tarry substance instead of orange crystals.Impurities from starting materials or side reactions. Pouring the hot reaction mixture into the crystallization solvent too slowly.Ensure high purity of 2,5-dimethoxybenzaldehyde (B135726). Pour the hot reaction mixture quickly into ice-cold isopropanol (B130326) (IPA) to facilitate rapid crystallization.[1] The resulting black residue can be recrystallized from fresh IPA to improve color and purity.[2]
Step 2: Reduction to 2C-H
Formation of dimeric impurities.This is a known side reaction, particularly when using sodium borohydride (B1222165) (NaBH₄) as the reducing agent.[1] The ratio of NaBH₄ to the nitrostyrene is critical.Increase the molar equivalents of NaBH₄ used in the reaction. Experimental data shows a significant reduction in dimer formation with higher equivalents of the reducing agent.[1] (See Table 1).
Low yield of 2,5-dimethoxyphenethylamine (2C-H).The choice of reducing agent (e.g., LiAlH₄, Al/Hg, NaBH₄) can significantly impact yield.[2][3] Incomplete reduction or difficult work-up procedures.Lithium aluminum hydride (LiAlH₄) is often cited as providing higher yields compared to alternatives like Al/Hg or NaBH₄.[2][3] For Al/Hg reductions, ensuring the complete reaction of the aluminum is crucial.[3]
Step 3: Bromination to 2C-B
Final product is a dark, discolored crystalline mass (brown or reddish-black).Presence of unreacted bromine or other impurities from the reaction. The reaction mixture is often described as a "nasty reddish-black" color.[1]Wash the filtered crystalline product with cold glacial acetic acid, followed by washes with solvents like ether or toluene (B28343) to remove residual bromine and other impurities.[2][4] Recrystallization from a solvent system like boiling IPA/Toluene can yield a pure white crystalline solid.[1][4]
Difficulty in precipitating the final product.The amount of product may be too small to crystallize effectively from the reaction mixture.[2] The choice of salt form (hydrobromide vs. hydrochloride) can also affect crystallization.Ensure a sufficient scale of reaction. If direct crystallization fails, perform an acid-base extraction to isolate the freebase, which can then be dissolved in an appropriate solvent and precipitated as the desired salt by gassing with HCl or adding HBr.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct during the reduction of 2,5-dimethoxynitrostyrene and how can I minimize it?

A1: The most commonly cited byproduct during the reduction step, especially with sodium borohydride, is a dimeric impurity.[1] Its formation is highly dependent on the amount of reducing agent used. To minimize this, it is crucial to use a sufficient molar excess of sodium borohydride.

Table 1: Effect of NaBH₄ Concentration on Dimer Formation
Equivalents of NaBH₄Molar Ratio of Nitroethane to Dimer
2.56.25 : 1
3.544 : 1
4.050 : 1
Data sourced from an NMR analysis of the reaction product.[1]

Q2: My bromination reaction yields a messy, dark precipitate. How can I improve the purity and color of my final product?

A2: A dark, often brown or grey, product from the bromination step is common and usually indicates the presence of residual bromine or other reaction impurities.[2] An effective purification involves washing the crude product. A common procedure is to wash the filtered crystals with cold glacial acetic acid, followed by an ether wash.[2][4] For higher purity, recrystallization from boiling isopropanol (IPA) or an IPA/Toluene mixture is recommended to obtain white crystals of the hydrochloride salt.[1][4]

Q3: There are several catalysts mentioned for the initial condensation step (Henry reaction). Which is most effective?

A3: Various catalysts are used for the condensation of 2,5-dimethoxybenzaldehyde with nitromethane (B149229), including ammonium (B1175870) acetate (B1210297), ethylenediammonium diacetate (EDDA), and cyclohexylamine.[1][2][5] While all can be effective, ammonium acetate in refluxing nitromethane is a frequently cited method.[1][2] The choice of catalyst can influence reaction time and yield, with some reports indicating that EDDA can produce high yields (over 80%) after extended reaction times at room temperature.[2]

Q4: Is it necessary to protect the amine group on 2C-H before bromination?

A4: While protecting the amine is a common strategy in organic synthesis to prevent side reactions, many published procedures for this specific synthesis perform the bromination directly on the 2,5-dimethoxyphenethylamine (2C-H) freebase dissolved in acetic acid, or on its acetate salt formed in situ, without an explicit protecting group.[1][5][6] The amine is protonated in the acidic medium, which deactivates it towards electrophilic attack by bromine.

Q5: Can N-Bromosuccinimide (NBS) be used as an alternative to elemental bromine for the final step?

A5: Yes, N-Bromosuccinimide (NBS) is often considered a more convenient and safer alternative to elemental bromine for aromatic bromination.[7] While many classic syntheses use elemental bromine dissolved in glacial acetic acid[6], NBS can be an effective brominating agent for this transformation.

Experimental Protocols

Protocol 1: Synthesis of 2,5-dimethoxynitrostyrene

This protocol is based on the condensation reaction between 2,5-dimethoxybenzaldehyde and nitromethane.

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser, combine 2,5-dimethoxybenzaldehyde (1 eq), ammonium acetate (0.25 eq), and nitromethane (used as both reactant and solvent).[1]

  • Reaction : Heat the mixture to a gentle reflux with stirring. The solution will typically progress from yellow to a deep reddish-black color. Maintain reflux for approximately 45-90 minutes.[1]

  • Crystallization : Remove from heat and carefully pour the hot reaction mixture into a larger volume of ice-cold 70% isopropyl alcohol (IPA).[1]

  • Isolation : Allow the mixture to stand, promoting the precipitation of orange crystals. Collect the solid product by vacuum filtration.

  • Purification : Wash the collected crystals with additional portions of ice-cold 70% IPA until the filtrate is no longer red. Dry the product thoroughly under vacuum. An incomplete reaction may require recrystallization from hot IPA.[2]

Protocol 2: Bromination of 2,5-dimethoxyphenethylamine (2C-H)

This protocol describes the final bromination step to yield the target compound.

  • Reaction Setup : Dissolve the 2,5-dimethoxyphenethylamine freebase (1 eq) in glacial acetic acid.[6] This reaction can be exothermic. Cool the solution in an ice bath to 0°C.[1]

  • Bromination : Slowly add a solution of elemental bromine (1 eq) dissolved in glacial acetic acid to the cooled amine solution with continuous stirring.[6]

  • Precipitation : The product, this compound hydrobromide, should precipitate from the solution, sometimes forming a thick crystalline mass.[2] Allow the reaction to stir for several hours, letting the ice bath melt.[1]

  • Isolation : Collect the crystalline solid by vacuum filtration.

  • Purification : Wash the crude product with cold glacial acetic acid to remove colored impurities, followed by a wash with a non-polar solvent like ether.[2][4] For high purity, the product can be recrystallized. Alternatively, perform an acid-base extraction: dissolve the crude product in water, basify with NaOH, extract the freebase with a solvent like ether or ethyl acetate, wash the organic layer, dry it, and precipitate the desired salt (e.g., hydrochloride by gassing with HCl).[1]

Visualized Workflows and Pathways

G cluster_0 Synthesis Workflow A 2,5-Dimethoxybenzaldehyde B Step 1: Henry Condensation (Nitromethane, NH4OAc) A->B C 2,5-Dimethoxynitrostyrene B->C D Step 2: Reduction (e.g., LiAlH4 or NaBH4) C->D E 2,5-Dimethoxyphenethylamine (2C-H) D->E F Step 3: Bromination (Br2, Acetic Acid) E->F G This compound (2C-B) F->G

Caption: High-level workflow for the synthesis of this compound.

G Nitrostyrene 2,5-Dimethoxynitrostyrene Reduction Reduction (Step 2) Nitrostyrene->Reduction Main Pathway Dimerization Dimerization Nitrostyrene->Dimerization Side Reaction Amine Desired Product: 2,5-Dimethoxyphenethylamine Reduction->Amine Dimer Dimeric Byproduct Dimerization->Dimer Condition Condition: Insufficient NaBH4 Condition->Dimerization

Caption: Byproduct formation pathway during the reduction of 2,5-dimethoxynitrostyrene.

G Start Problem: Low Purity of Final 2C-B Product CheckColor Is the product white? Start->CheckColor Good Purity is likely high. Consider analytical confirmation (NMR, GC-MS). CheckColor->Good Yes BadColor Is the product off-white, yellow, or brown? CheckColor->BadColor No DarkResidue Is it a dark, tarry residue? BadColor->DarkResidue No Wash Action: Wash crude product with cold acetic acid and ether. BadColor->Wash Yes AcidBase Action: Perform full acid-base extraction workup to isolate freebase before salting. DarkResidue->AcidBase Yes Recrystallize Action: Recrystallize from boiling IPA or IPA/Toluene. Wash->Recrystallize

Caption: Troubleshooting logic for purification of the final 2C-B product.

References

optimizing reaction conditions for 2-Bromo-4,5-dimethoxyphenethylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4,5-dimethoxyphenethylamine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Issue 1: Low Yield or Incomplete Reaction in the Nitrostyrene (B7858105) Formation Step

  • Question: My Henry condensation of 2,5-dimethoxybenzaldehyde (B135726) with nitromethane (B149229) is resulting in a low yield of the desired 2,5-dimethoxy-β-nitrostyrene. What are the potential causes and solutions?

  • Answer: Low yields in this step are a common issue and can often be attributed to several factors:

    • Catalyst Choice and Quality: The choice of catalyst is crucial. While ammonium (B1175870) acetate (B1210297) is commonly used, other catalysts like ethylenediammonium diacetate (EDDA) or cyclohexylamine (B46788) have also been reported.[1] Ensure the catalyst is anhydrous, as moisture can inhibit the reaction.

    • Reaction Time and Temperature: The reaction typically requires several hours at reflux or can be left at room temperature for an extended period (24-48 hours).[1][2] Insufficient reaction time will lead to incomplete conversion. Gentle heating can facilitate the dissolution of starting materials.[2]

    • Purity of Starting Materials: Ensure the 2,5-dimethoxybenzaldehyde is of high purity. Impurities can interfere with the condensation reaction.

    • Solvent: Isopropyl alcohol (IPA) or nitromethane itself can be used as the solvent.[1][2] Ensure the solvent is of an appropriate grade.

Issue 2: Difficulties with the Reduction of the Nitrostyrene

  • Question: I am facing challenges in reducing the 2,5-dimethoxy-β-nitrostyrene to 2,5-dimethoxyphenethylamine (2C-H). What are the common pitfalls and alternative methods?

  • Answer: The reduction of the nitrostyrene is a critical step with several potential challenges:

    • Lithium Aluminum Hydride (LAH) Reduction:

      • Safety and Handling: LAH is a highly reactive and pyrophoric reagent that must be handled with extreme care under anhydrous conditions.

      • Reaction Quenching: Improper quenching of the LAH reaction can lead to low yields and purification difficulties. A common method is the sequential addition of water and a sodium hydroxide (B78521) solution.[1]

      • Reductive Debromination: If starting with a brominated precursor, LAH can cause reductive displacement of the bromine atom.[3]

    • Alternative Reducing Agents:

      • Sodium Borohydride (NaBH4): This is a milder and safer reducing agent than LAH. The reaction is typically carried out in a protic solvent like ethanol (B145695) or isopropanol (B130326).[4][5]

      • Catalytic Transfer Hydrogenation: Using a catalyst like Palladium on carbon (Pd/C) with a hydrogen source such as ammonium formate (B1220265) is another alternative to LAH.[4]

      • Zinc Powder: Reduction using zinc powder in the presence of an acid like hydrochloric acid is also a viable method.[6]

Issue 3: Problems During the Bromination of 2,5-dimethoxyphenethylamine

  • Question: The bromination of 2,5-dimethoxyphenethylamine is not proceeding as expected, or I am getting a mixture of products. How can I optimize this step?

  • Answer: The electrophilic aromatic substitution (bromination) can be challenging to control:

    • Solvent Choice: Glacial acetic acid is a commonly used solvent for this reaction.[2][7]

    • Bromine Addition: Bromine should be added dropwise and with cooling to control the reaction's exothermicity and prevent side reactions.[8] A solution of bromine in the reaction solvent can aid in controlled addition.[2]

    • Formation of Isomers: While the 4-position is the desired site of bromination, the formation of other isomers is possible.[9][10] Careful control of reaction conditions, particularly temperature, can help minimize the formation of unwanted isomers.

    • Multiple Brominations: The addition of excess bromine can lead to the formation of di-bromo products.[9] Using a stoichiometric amount of bromine is critical.

    • In-situ Bromine Generation: An alternative to handling elemental bromine is its in-situ generation, for example, from potassium bromide and an oxidizing agent.[11]

Issue 4: Purification of the Final Product

  • Question: I am having difficulty purifying the final this compound product. What are effective purification techniques?

  • Answer: Purification is essential to obtain a product of high purity.

    • Salt Formation and Recrystallization: The most common method for purification is to convert the freebase into a salt, typically the hydrochloride (HCl) or hydrobromide (HBr) salt, followed by recrystallization.[4][11]

      • To form the HCl salt, the freebase is dissolved in a suitable solvent (e.g., ethyl acetate, methanol) and gassed with dry HCl or treated with a solution of HCl in a solvent.[4]

      • Recrystallization can be performed from solvents like boiling isopropanol (IPA).[12]

    • Washing: The crude product can be washed with solvents to remove impurities. Cold glacial acetic acid and ether washes are reported to be effective.[12]

    • Solvent Extraction: Liquid-liquid extraction can be used to separate the basic product from non-basic impurities. The product is typically extracted into an organic solvent from a basified aqueous solution.[4]

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

A1: The most common and well-documented starting material is 2,5-dimethoxybenzaldehyde.[1][2][5][7]

Q2: What are the key intermediates in the synthesis from 2,5-dimethoxybenzaldehyde?

A2: The synthesis typically proceeds through two key intermediates:

  • 2,5-dimethoxy-β-nitrostyrene, formed by the condensation of 2,5-dimethoxybenzaldehyde and nitromethane.[7]

  • 2,5-dimethoxyphenethylamine (also known as 2C-H), which is obtained after the reduction of the nitrostyrene intermediate.[4][7]

Q3: What are the safety precautions I should take during this synthesis?

A3: Several steps in this synthesis involve hazardous materials and reactions:

  • Lithium Aluminum Hydride (LAH): As mentioned, LAH is highly reactive and pyrophoric. It must be handled under an inert atmosphere and away from moisture.

  • Bromine: Elemental bromine is highly corrosive, toxic, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[2]

  • Strong Acids and Bases: The synthesis involves the use of strong acids (e.g., HCl, glacial acetic acid) and bases (e.g., NaOH). Handle with care to avoid chemical burns.

Q4: Can I start from a different precursor?

A4: While 2,5-dimethoxybenzaldehyde is the most common starting point, alternative routes exist. For instance, synthesis from anethole (B165797) (found in anise oil) has been described, which first involves the synthesis of 2,5-dimethoxybenzaldehyde as an intermediate.[5] Another approach starts from 1,4-dimethoxybenzene.[13]

Q5: How can I monitor the progress of the reactions?

A5: Thin-Layer Chromatography (TLC) is a suitable technique to monitor the progress of each reaction step by comparing the reaction mixture to the starting materials and expected products.[8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction products and purity assessment.[14]

Data Presentation

Table 1: Summary of Reaction Conditions for 2,5-dimethoxy-β-nitrostyrene Synthesis

ParameterCondition 1Condition 2Condition 3
Starting Material 2,5-dimethoxybenzaldehyde2,5-dimethoxybenzaldehyde2,5-dimethoxybenzaldehyde
Reagent NitromethaneNitromethaneNitromethane
Catalyst Ammonium AcetateEthylenediammonium Diacetate (EDDA)Cyclohexylamine
Solvent NitromethaneIsopropyl Alcohol (IPA)-
Temperature RefluxGentle Heating (~45°C) then Room Temp.Room Temperature (~25°C)
Reaction Time 4 hours48 hours20 hours
Yield 58%80%~50%
Reference [1][1][2][1]

Table 2: Comparison of Reduction Methods for 2,5-dimethoxy-β-nitrostyrene

MethodReducing AgentSolventKey ConsiderationsReference
Hydride Reduction Lithium Aluminum Hydride (LAH)Tetrahydrofuran (B95107) (THF)Highly reactive, requires anhydrous conditions.[1][7]
Hydride Reduction Sodium Borohydride (NaBH4)IsopropanolMilder and safer than LAH.[5]
Catalytic Hydrogenation Pd/C, Ammonium FormateMethanolAvoids pyrophoric reagents.[4]
Metal/Acid Reduction Zinc Powder, Hydrochloric AcidEthanol/WaterA classical reduction method.[6]

Experimental Protocols

Protocol 1: Synthesis of 2,5-dimethoxy-β-nitrostyrene

  • In a round-bottom flask, combine 2,5-dimethoxybenzaldehyde (e.g., 5.0 g), and ethylenediaminediacetate (EDDA) (e.g., 0.54 g) in isopropyl alcohol (e.g., 24 mL).[2]

  • Gently heat the mixture to approximately 45°C with stirring until all solids dissolve.[2]

  • Add nitromethane (e.g., 1.96 mL) to the solution. The mixture will turn yellow.[2]

  • Continue stirring for one hour. The solution will deepen in color to orange, and orange crystals should precipitate.[2]

  • Allow the mixture to stand at room temperature for 48 hours.[2]

  • Filter the precipitated crystals, wash with cold isopropyl alcohol, and air dry to obtain 2,5-dimethoxy-β-nitrostyrene.

Protocol 2: Reduction of 2,5-dimethoxy-β-nitrostyrene to 2,5-dimethoxyphenethylamine (2C-H) using LAH

  • To a dry, two-necked round-bottom flask under an inert atmosphere, add lithium aluminum hydride (LAH) (e.g., 20 g) to anhydrous tetrahydrofuran (THF) (e.g., 200 mL).[1]

  • Dissolve 2,5-dimethoxy-β-nitrostyrene (e.g., 20 g) in anhydrous THF (e.g., 200 mL).[1]

  • Add the nitrostyrene solution dropwise to the LAH suspension. The reaction is exothermic and will cause the THF to boil.[1]

  • After the addition is complete, reflux the mixture for 24 hours.[1]

  • Cool the reaction mixture and carefully quench by the sequential dropwise addition of isopropyl alcohol (e.g., 15 mL), followed by a 15% sodium hydroxide solution (e.g., 15 mL), and finally water (e.g., 50 mL).[1]

  • Filter the resulting white sludge through a pad of celite and wash the filter cake with additional THF.[1]

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The crude residue can be purified by dissolving in dilute acid, washing with an organic solvent, basifying the aqueous layer, and extracting the product into an organic solvent.

Protocol 3: Bromination of 2,5-dimethoxyphenethylamine (2C-H)

  • Dissolve 2,5-dimethoxyphenethylamine (e.g., 2.5 g) in glacial acetic acid (e.g., 4 mL). This reaction is exothermic.[2]

  • In a separate beaker, prepare a solution of bromine (e.g., 2.5 g, which is approximately 0.8 mL) in glacial acetic acid (e.g., 4 mL).[2]

  • Slowly add the bromine solution to the stirred solution of the phenethylamine. Some heat and hydrogen bromide gas will be evolved.[2]

  • After the addition, stir the mixture for a short period. The product, this compound hydrobromide, should precipitate.

  • Filter the product, wash with a small amount of cold glacial acetic acid and then with ether to remove excess bromine and acetic acid.

  • The hydrobromide salt can be converted to the hydrochloride salt and/or recrystallized for further purification.

Mandatory Visualization

Synthesis_Pathway DMB 2,5-Dimethoxybenzaldehyde Nitrostyrene 2,5-Dimethoxy-β-nitrostyrene DMB->Nitrostyrene NM Nitromethane NM->Nitrostyrene Catalyst Catalyst (e.g., EDDA) Catalyst->Nitrostyrene PEA 2,5-Dimethoxyphenethylamine (2C-H) Nitrostyrene->PEA Reduction Reduction Reduction (e.g., LAH) FinalProduct This compound PEA->FinalProduct Bromination Bromination Bromination (Br2, Acetic Acid)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Experiment Start Step1 Step 1: Nitrostyrene Formation Start->Step1 Problem Identify Issue (e.g., Low Yield) CheckPurity Check Purity of Starting Materials Problem->CheckPurity Low Yield? CheckConditions Verify Reaction Conditions (Temp, Time) Problem->CheckConditions Incomplete Reaction? CheckCatalyst Evaluate Catalyst/Reagent Quality Problem->CheckCatalyst No Reaction? ConsiderAlternatives Consider Alternative Methods Problem->ConsiderAlternatives Reduction Issues? Purification Optimize Purification Problem->Purification Impure Product? Step1->Problem Step2 Step 2: Reduction Step1->Step2 Successful Step2->Problem Step3 Step 3: Bromination Step2->Step3 Successful Step3->Problem CheckPurity->Step1 CheckConditions->Step1 CheckCatalyst->Step1 ConsiderAlternatives->Step2 Success Problem Resolved Purification->Success

References

Technical Support Center: Differentiating 2-Bromo-4,5-dimethoxyphenethylamine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the analytical challenges associated with differentiating positional isomers of 2-Bromo-4,5-dimethoxyphenethylamine.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to differentiate this compound isomers using a single analytical technique?

A1: Positional isomers of this compound possess the same molecular formula and, consequently, the same exact mass. This inherent similarity presents a significant analytical challenge. Techniques like mass spectrometry (MS) often yield very similar fragmentation patterns, making unambiguous identification based on mass spectra alone unreliable. Chromatographic techniques may also struggle to achieve baseline separation due to the subtle differences in physicochemical properties between isomers. Therefore, a multi-technique approach is crucial for definitive structural elucidation.[1][2]

Q2: What is the most effective overall strategy for differentiating these isomers?

A2: A multi-faceted analytical approach is the most robust strategy.[2] This typically involves an initial chromatographic separation followed by spectroscopic analysis. The recommended workflow is:

  • High-Performance Liquid Chromatography (HPLC) for initial separation.

  • Gas Chromatography-Mass Spectrometry (GC-MS) to obtain retention time data and mass spectra, which can provide initial clues and differentiate some isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for unambiguous structure elucidation and confirmation of the substitution pattern on the aromatic ring.[3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy as a complementary technique to confirm functional groups and compare the sample's "fingerprint" region with reference standards.[2]

Q3: Is chemical derivatization necessary for the GC-MS analysis of these isomers?

A3: While not always mandatory, derivatization can be highly beneficial. Derivatizing the primary amine group, for instance with trifluoroacetic anhydride (B1165640) (TFA), can improve chromatographic peak shape, reduce tailing, and potentially alter fragmentation pathways in the mass spectrometer, leading to more distinct mass spectra that can aid in isomer differentiation.[4]

Troubleshooting Guides

Gas Chromatography-Mass Spectrometry (GC-MS)
Problem Possible Cause(s) Suggested Solution(s)
Poor chromatographic resolution of isomers (co-eluting peaks). Inadequate column selectivity for closely related aromatic isomers.- Optimize the temperature program with a slower ramp rate to enhance separation. - Use a longer capillary column to increase the number of theoretical plates. - Employ a column with a different stationary phase (e.g., a more polar phase) that can offer different selectivity based on subtle polarity differences.[5]
Similar or identical mass spectra for different isomers. The isomers are positional and produce common fragment ions.- Do not rely on MS alone for identification. - Use high-resolution mass spectrometry to confirm the elemental composition. - Compare retention times with certified reference standards. - Employ derivatization to potentially induce unique fragmentation patterns. - Utilize NMR for definitive structural confirmation.
Peak tailing for the phenethylamine (B48288) compounds. Active sites in the GC inlet liner or on the column are interacting with the amine group.- Use a deactivated inlet liner. - Perform routine inlet maintenance, including replacing the septum and liner. - Trim the first few centimeters of the analytical column to remove active sites. - Derivatize the amine group to reduce its polarity and interaction with active sites.[6]
No peaks or very weak signal. Sample degradation in the hot injector or insufficient sample concentration.- Ensure the injector temperature is not excessively high, which could cause thermal degradation. - Verify the sample concentration and injection volume are appropriate. - Check for leaks in the injection port.
High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause(s) Suggested Solution(s)
Isomers are not separating. Mobile phase composition is not optimal for resolving compounds with very similar polarities. The stationary phase lacks the necessary selectivity.- Adjust the mobile phase composition. Try different organic modifiers (e.g., switch from acetonitrile (B52724) to methanol (B129727) or vice versa) as this can alter selectivity. - Modify the pH of the aqueous portion of the mobile phase. Since these are basic compounds, small changes in pH can significantly affect retention. - Use a column with a different stationary phase, such as a phenyl or pentafluorophenyl (PFP) phase, which can provide alternative separation mechanisms like π-π interactions for aromatic compounds.
Broad or split peaks. Column degradation or contamination. Mismatch between the sample solvent and the mobile phase.- Flush the column with a strong solvent to remove contaminants. - If the column is old or has been subjected to harsh conditions, replace it. - Dissolve the sample in the mobile phase whenever possible to ensure good peak shape.
Shifting retention times. Inconsistent mobile phase preparation or fluctuating column temperature.- Prepare fresh mobile phase daily and ensure accurate mixing. - Use a column oven to maintain a constant and stable temperature.

Data Presentation

Table 1: Comparative Analytical Data for Selected Bromo-dimethoxyphenethylamine Isomers

IsomerAnalytical TechniqueKey Differentiating Features
4-Bromo-2,5-dimethoxyphenethylamine (2C-B) GC-MSCharacteristic retention time and mass spectrum (though may be similar to other isomers). Key fragments often include ions corresponding to the loss of the amine side chain.
HPLCSpecific retention time on a given column/mobile phase system.
¹H NMRTwo singlets for the aromatic protons, indicating they are para to each other. Distinct chemical shifts for the two methoxy (B1213986) groups.[3]
FTIRUnique fingerprint region (below 1500 cm⁻¹) when compared to a reference standard.
This compound GC-MSDifferent retention time compared to 2C-B. Mass spectrum may show subtle differences in fragment ion ratios.
HPLCShould be separable from 2C-B with an optimized method.
¹H NMRThe aromatic protons will show a different splitting pattern (likely two doublets) compared to the two singlets of 2C-B, which is a key diagnostic feature.
FTIRThe fingerprint region will differ from that of 2C-B.
Other Positional Isomers (e.g., 5-Bromo-2,3-dimethoxy-) GC-MS & HPLCWill exhibit unique retention times that can be used for differentiation if reference standards are available.
¹H NMREach isomer will have a unique set of chemical shifts and coupling constants for the aromatic protons, providing a definitive fingerprint for its substitution pattern.
FTIRWill have a distinct fingerprint region.

Note: The exact retention times and mass spectral fragmentation patterns can vary depending on the specific instrumentation and analytical conditions used. Direct comparison with certified reference standards is essential for confident identification.

Experimental Protocols

GC-MS Analysis Protocol
  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or ethyl acetate). If derivatization is performed, add 50 µL of the sample solution to a vial, evaporate to dryness under a stream of nitrogen, and add 50 µL of trifluoroacetic anhydride (TFAA) and 50 µL of ethyl acetate. Cap the vial and heat at 70°C for 20 minutes. Cool to room temperature before injection.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL in splitless mode.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis: Compare the retention times and mass spectra of the unknown samples with those of certified reference standards for each isomer.

HPLC-UV Analysis Protocol
  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Instrumentation: A high-performance liquid chromatograph with a UV detector.

  • HPLC Conditions:

    • Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

    • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

    • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 280 nm.

  • Data Analysis: Compare the retention times of the unknown samples with those of certified reference standards.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the pure sample in 0.7 mL of a deuterated solvent (e.g., chloroform-d, methanol-d4) in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • ¹H NMR: Acquire standard proton spectra.

    • ¹³C NMR: Acquire proton-decoupled carbon spectra.

    • 2D NMR: Perform 2D experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range proton-carbon correlations, which is crucial for confirming the substitution pattern.[3]

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integrations of the signals, particularly in the aromatic region, to elucidate the specific substitution pattern of the bromo and dimethoxy groups on the phenethylamine core.

FTIR Spectroscopy Protocol
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is recommended due to its simplicity and minimal sample preparation. Place a small amount of the powdered sample directly onto the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Place the sample on the crystal and apply pressure to ensure good contact.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Compare the obtained spectrum with a library of reference spectra. Pay close attention to the fingerprint region (1500-400 cm⁻¹) for subtle differences that can distinguish between isomers.

Visualizations

Experimental_Workflow cluster_0 Initial Analysis cluster_1 Definitive Identification Sample Sample HPLC HPLC Sample->HPLC Separation GC-MS GC-MS Sample->GC-MS Separation & Fragmentation NMR NMR HPLC->NMR Pure Isomer Fractions GC-MS->NMR Ambiguous Spectra FTIR FTIR NMR->FTIR Confirmation Final_Report Final_Report NMR->Final_Report FTIR->Final_Report

Caption: Recommended experimental workflow for isomer differentiation.

Troubleshooting_Logic Start Start Problem Isomer Co-elution? Start->Problem Optimize_Chroma Optimize Chromatography (GC/HPLC parameters) Problem->Optimize_Chroma Yes Identified Identified Problem->Identified No Derivatize Consider Derivatization Optimize_Chroma->Derivatize Use_NMR Use NMR for Structural Elucidation Derivatize->Use_NMR Use_NMR->Identified

Caption: Logical steps for troubleshooting isomer co-elution.

References

Validation & Comparative

A Comparative Analysis of 2-Bromo-4,5-dimethoxyphenethylamine (2C-B) Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties of 2-Bromo-4,5-dimethoxyphenethylamine (2C-B) and its key derivatives. The information is supported by experimental data to facilitate informed decisions in research and development.

This compound, commonly known as 2C-B, is a synthetic phenethylamine (B48288) that has garnered significant interest in the scientific community for its psychoactive properties.[1] Its primary mechanism of action involves interaction with serotonin (B10506) receptors, particularly the 5-HT2A receptor, where it acts as a partial agonist.[2][3] This interaction is believed to be the foundation of its hallucinogenic effects.[1] The "2C" family of compounds, first synthesized by Alexander Shulgin, includes a range of derivatives with modifications to the 2C-B structure, leading to varied pharmacological profiles.[1]

This comparative analysis focuses on 2C-B and several of its notable derivatives, including 2C-C, 2C-I, DOB, and the N-benzyl substituted compounds (NBOMes). The addition of an N-(2-methoxybenzyl) group to the amine of 2C compounds results in a significant increase in potency.[4]

Quantitative Pharmacological Data

The following tables summarize the receptor binding affinities (Ki) and functional activities (EC50 and Emax) of 2C-B and its derivatives at key serotonin receptors. Lower Ki and EC50 values indicate higher binding affinity and potency, respectively. Emax represents the maximum efficacy of the compound.

Compound5-HT2A Ki (nM)5-HT2C Ki (nM)5-HT1A Ki (nM)Reference
2C-B1.13--[5]
2C-C----
2C-I1.04--[5]
DOB1.06--[5]
25B-NBOMe----
25C-NBOMe-4.61800[6]
25I-NBOMe0.64.61800[6]

| Compound | 5-HT2A EC50 (nM) | 5-HT2A Emax (%) | 5-HT2C EC50 (nM) | 5-HT2C Emax (%) | Reference | |---|---|---|---|---| | 2C-B | 1.2 | 101 | 0.63 | 98 |[2] | | 2C-C | - | - | - | - |[4] | | 2C-I | - | - | - | - |[6] | | DOB | - | - | - | - | - | | 25C-NBOMe | - | - | - | 60 |[6] | | 25I-NBOMe | - | - | - | 70 |[6] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Synthesis of this compound (2C-B)

A common synthetic route to 2C-B involves the following key steps:

Synthesis of N-benzyl Derivatives (NBOMes)

The N-benzylation of 2C compounds is typically achieved through reductive amination:

  • Imine Formation: The corresponding phenethylamine hydrochloride (e.g., 2C-B HCl) is reacted with a substituted benzaldehyde (B42025) in the presence of a base like triethylamine (B128534) (Et3N) in ethanol (B145695) to form the imine intermediate.[8]

  • Reduction: The imine is then reduced in situ using a reducing agent such as sodium borohydride (B1222165) (NaBH4) to yield the N-benzylphenethylamine.[8]

  • Workup and Purification: The reaction mixture is worked up by partitioning between an organic solvent and water, followed by extraction and purification of the final product.[8]

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor.

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., 5-HT2A) are prepared from cultured cells or brain tissue.[1]

  • Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A) and varying concentrations of the unlabeled test compound.[1][9]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.[9]

  • Counting: The radioactivity retained on the filters is measured using a scintillation counter.[9]

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of test compound that inhibits 50% of radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[10]

Calcium Flux Assay

This functional assay measures the ability of a compound to activate Gq-coupled receptors like the 5-HT2A receptor.

  • Cell Culture and Dye Loading: Cells stably expressing the receptor of interest are cultured in microplates. They are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1).[4][11]

  • Compound Addition: Varying concentrations of the test compound are added to the wells.[4]

  • Fluorescence Measurement: A fluorescence plate reader is used to measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.[4]

  • Data Analysis: Dose-response curves are generated to determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximal response).[4]

Visualizations

5-HT2A Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT2A_Receptor 5-HT2A Receptor Gq_G11 Gq/G11 5HT2A_Receptor->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Stimulates Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response Agonist 2C-B Derivative Agonist->5HT2A_Receptor Binds to

Caption: 5-HT2A receptor signaling cascade.

Experimental Workflow for Radioligand Binding Assay

G Start Start Membrane_Prep Prepare Cell Membranes with 5-HT2A Receptors Start->Membrane_Prep Incubation Incubate Membranes with Radioligand and Test Compound Membrane_Prep->Incubation Filtration Separate Bound and Free Radioligand by Filtration Incubation->Filtration Counting Quantify Radioactivity on Filters Filtration->Counting Data_Analysis Analyze Data to Determine Ki Counting->Data_Analysis End End Data_Analysis->End

Caption: Radioligand binding assay workflow.

Logical Relationship of 2C-B Derivatives

G cluster_derivatives Derivatives 2C_Backbone 2,5-Dimethoxyphenethylamine (2C-H) 2C_B 2C-B (4-Bromo) 2C_Backbone->2C_B Bromination 2C_C 2C-C (4-Chloro) 2C_Backbone->2C_C Chlorination 2C_I 2C-I (4-Iodo) 2C_Backbone->2C_I Iodination DOB DOB (α-methyl, 4-Bromo) 2C_B->DOB α-Methylation NBOMe N-Benzyl Derivatives (e.g., 25B-NBOMe) 2C_B->NBOMe N-Benzylation

Caption: Structural relationships of 2C-B derivatives.

References

A Comparative Pharmacological Guide: 2-Bromo-4,5-dimethoxyphenethylamine vs. 2C-B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological effects of two psychoactive phenethylamines: 2-Bromo-4,5-dimethoxyphenethylamine and its more widely studied positional isomer, 4-Bromo-2,5-dimethoxyphenethylamine, commonly known as 2C-B. While both compounds share a common chemical backbone, the placement of the bromine atom on the phenyl ring significantly influences their interaction with key neurological receptors, leading to distinct pharmacological profiles. This document summarizes available quantitative data, outlines experimental protocols for key assays, and visualizes relevant biological pathways and workflows to support research and drug development in this area.

Overview of the Compounds

2C-B (4-Bromo-2,5-dimethoxyphenethylamine) is a well-known psychedelic substance first synthesized by Alexander Shulgin. It is recognized for its hallucinogenic, mild stimulant, and entactogenic effects.[1] Its primary mechanism of action is understood to be agonism at serotonin (B10506) 5-HT2 receptors.[1]

This compound is a positional isomer of 2C-B. Limited research is available for this compound, but initial findings suggest that the altered position of the bromine atom leads to a significant reduction in its affinity for the serotonin 5-HT2A receptor, a key target for psychedelic compounds.

Quantitative Pharmacological Data

ParameterThis compound2C-B (4-Bromo-2,5-dimethoxyphenethylamine)
Receptor Binding Affinity (Ki, nM)
5-HT2AData not available. Qualitative reports suggest a notable decrease in affinity compared to 2C-B.~1.6 nM (EC50 in a functional assay)[2]
5-HT2CData not available.~4.1 nM (EC50 in a functional assay)[2]
Functional Activity (EC50, nM)
5-HT2A (Calcium Flux Assay)Data not available.1.6 nM[2]
5-HT2C (Calcium Flux Assay)Data not available.4.1 nM[2]
In Vivo Potency (Head-Twitch Response)
ED50Data not available.Potent induction of HTR in rodents[3]

Note: The data for 2C-B is derived from functional assays (EC50), which are indicative of both affinity and efficacy. Direct binding affinity (Ki) values may vary. The lack of quantitative data for this compound underscores the need for further research to enable a direct and meaningful comparison.

Key Pharmacological Differences

The primary pharmacological distinction between these two isomers lies in their interaction with the serotonin 5-HT2A receptor . The psychedelic effects of compounds like 2C-B are largely attributed to their agonist activity at this receptor. The reported "notable decrease in affinity" for the 5-HT2A receptor by this compound suggests that it is likely to be significantly less potent as a psychedelic, or may exhibit a different qualitative profile of effects.

Signaling Pathways and Experimental Workflows

To understand the pharmacological data, it is essential to be familiar with the relevant signaling pathways and the experimental methods used to generate the data.

Serotonin 5-HT2A Receptor Signaling Pathway

Activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR), by an agonist like 2C-B initiates a downstream signaling cascade. This pathway is central to the mechanism of action of many psychedelic compounds.

Gq_Signaling Agonist Agonist (e.g., 2C-B) Receptor 5-HT2A Receptor Agonist->Receptor Binds to G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

5-HT2A Receptor Gq Signaling Pathway
Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. A radiolabeled ligand with known affinity for the receptor is competed with the unlabeled test compound.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing 5-HT2A receptors Incubate Incubate membranes, radioligand, and test compound Membrane_Prep->Incubate Radioligand_Prep Prepare radioligand (e.g., [3H]ketanserin) Radioligand_Prep->Incubate Compound_Prep Prepare serial dilutions of test compound Compound_Prep->Incubate Filtration Rapidly filter to separate bound and free radioligand Incubate->Filtration Scintillation Add scintillation cocktail and count radioactivity Filtration->Scintillation IC50_Calc Determine IC50 value (concentration for 50% inhibition) Scintillation->IC50_Calc Ki_Calc Calculate Ki value (binding affinity) IC50_Calc->Ki_Calc

Radioligand Binding Assay Workflow
Experimental Workflow: Calcium Flux Functional Assay

Functional assays, such as the calcium flux assay, measure the biological response to receptor activation. An increase in intracellular calcium following agonist binding is a key indicator of Gq-coupled receptor activation.

Calcium_Flux_Workflow cluster_prep Preparation cluster_treatment Compound Addition cluster_measurement Measurement cluster_analysis Data Analysis Cell_Culture Culture cells expressing 5-HT2A receptors Dye_Loading Load cells with a calcium-sensitive dye Cell_Culture->Dye_Loading Add_Compound Add test compound (agonist) to cells Dye_Loading->Add_Compound Fluorescence_Reading Measure changes in fluorescence over time Add_Compound->Fluorescence_Reading EC50_Calc Generate dose-response curve and calculate EC50 value Fluorescence_Reading->EC50_Calc

Calcium Flux Functional Assay Workflow

Detailed Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the human 5-HT2A receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]Ketanserin (a 5-HT2A antagonist).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific determinant: Mianserin (10 µM).

  • Test compound (e.g., this compound or 2C-B).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, the radioligand ([3H]Ketanserin at a concentration near its Kd, typically 1-2 nM), and the membrane suspension. For total binding wells, omit the test compound. For non-specific binding wells, add the non-specific determinant.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Functional Assay for 5-HT2A Receptor

Objective: To determine the functional potency (EC50) of a test compound as an agonist at the human 5-HT2A receptor.

Materials:

  • A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

  • Cell culture medium.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compound.

  • A fluorescence plate reader capable of kinetic reads.

Procedure:

  • Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye dissolved in assay buffer to each well. Incubate for 30-60 minutes at 37°C.

  • Compound Addition: Prepare serial dilutions of the test compound in assay buffer.

  • Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading. Inject the test compound into the wells and continue to record the fluorescence signal over time to capture the transient increase in intracellular calcium.

  • Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response).

Head-Twitch Response (HTR) in Rodents

Objective: To assess the in vivo psychedelic-like activity of a compound. The head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor activation.[3]

Materials:

  • Male C57BL/6J mice.

  • Test compound.

  • Vehicle control (e.g., saline).

  • Observation chambers.

  • Video recording equipment (optional, but recommended for accurate scoring).

Procedure:

  • Acclimation: Acclimate the mice to the testing room and observation chambers for at least 60 minutes before the experiment.

  • Drug Administration: Administer the test compound or vehicle via a specific route (e.g., intraperitoneal or subcutaneous injection).

  • Observation: Place the mouse in the observation chamber and record its behavior for a set period (e.g., 30-60 minutes). A trained observer, blind to the treatment conditions, counts the number of head twitches. Alternatively, video recordings can be scored later.

  • Data Analysis: Compare the number of head twitches in the drug-treated groups to the vehicle control group. Construct a dose-response curve by plotting the mean number of head twitches against the dose of the test compound. The ED50 (the dose that produces 50% of the maximal response) can be calculated from this curve.

Conclusion

The available evidence, though limited for this compound, strongly suggests that the positional isomerism of the bromine atom significantly alters the pharmacological profile compared to the well-characterized psychedelic 2C-B. The predicted decrease in 5-HT2A receptor affinity for the 2-bromo isomer implies a likely reduction in psychedelic potency. This guide highlights the critical need for further quantitative pharmacological studies on this compound to fully elucidate its receptor interaction profile, functional activity, and in vivo effects. Such research will enable a more complete and direct comparison with 2C-B and contribute to a deeper understanding of the structure-activity relationships within this important class of phenethylamines.

References

A Comparative Efficacy Analysis of 2-Bromo-4,5-dimethoxyphenethylamine and DOB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two structurally related phenethylamine (B48288) derivatives: 2-Bromo-4,5-dimethoxyphenethylamine (commonly known as 2C-B) and 2,5-Dimethoxy-4-bromoamphetamine (DOB). Both compounds are recognized for their potent psychoactive effects, primarily mediated through their interaction with serotonin (B10506) receptors. This document synthesizes available experimental data on their receptor binding affinities, functional activities, and downstream signaling pathways to offer a comparative pharmacological profile.

Executive Summary

2C-B and DOB are potent agonists at serotonin 5-HT2 receptors, with a particular affinity for the 5-HT2A subtype, which is the primary target for classic psychedelic drugs. DOB, the alpha-methylated analog of 2C-B, is generally considered one of the most potent phenethylamine psychedelics.[1][2] While both compounds activate the canonical Gq/11 signaling pathway, leading to intracellular calcium mobilization, there is evidence suggesting potential differences in their functional selectivity, a concept known as biased agonism. This refers to the ability of a ligand to preferentially activate one downstream signaling pathway over another (e.g., G-protein signaling versus β-arrestin recruitment), which can significantly influence the qualitative effects of the drug.

Contradictory findings have been reported for 2C-B, with some studies characterizing it as a potent partial agonist at the 5-HT2A receptor, while others, using different experimental systems like Xenopus laevis oocytes, have found it to act as a 5-HT2A antagonist.[3][4][5] This highlights the importance of the experimental context in determining the pharmacological profile of a compound.

This guide will delve into the quantitative data available for both compounds, outline the experimental methodologies used to generate this data, and visualize the key signaling pathways and experimental workflows.

Quantitative Data Comparison

The following tables summarize the available quantitative data for the binding affinity (Ki) and functional potency (EC50) and efficacy (Emax) of 2C-B and DOB at the 5-HT2A receptor. It is crucial to note that the data are compiled from different studies using varied experimental conditions, which may impact direct comparability.

Table 1: 5-HT2A Receptor Binding Affinities (Ki)

CompoundKi (nM)RadioligandReceptor SourceReference
This compound (2C-B)8.6[3H]ketanserinHuman 5-HT2A[6]
DOB59[3H]ketanserinRat frontal cortex[7]

Table 2: 5-HT2A Receptor Functional Activity

CompoundAssayEC50 (nM)Emax (% of control)Cell LineReference
This compound (2C-B)Unknown1.2101-[3]
DOBInositol (B14025) Phosphate (B84403) Accumulation23Not ReportedRat 5-HT2A NIH-3T3[8]

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Materials:

  • Cell membranes expressing the human 5-HT2A receptor.

  • Radioligand: [3H]ketanserin.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test compounds (2C-B, DOB) at various concentrations.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add the assay buffer, a fixed concentration of [3H]ketanserin, and varying concentrations of the unlabeled test compound.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the Gq-coupled 5-HT2A receptor, leading to the production of inositol phosphates.

Materials:

  • Cells stably expressing the 5-HT2A receptor (e.g., NIH-3T3 or HEK293).

  • [3H]myo-inositol.

  • Assay medium containing LiCl (to inhibit inositol monophosphatase).

  • Test compounds (2C-B, DOB) at various concentrations.

  • Dowex AG1-X8 anion-exchange resin.

Procedure:

  • Plate the cells and label them overnight with [3H]myo-inositol.

  • Wash the cells and pre-incubate them in a buffer containing LiCl.

  • Add varying concentrations of the test compound and incubate for a specific duration.

  • Terminate the reaction by adding a lysis buffer (e.g., perchloric acid).

  • Neutralize the cell lysates.

  • Separate the radiolabeled inositol phosphates from free [3H]myo-inositol using anion-exchange chromatography.

  • Quantify the amount of [3H]inositol phosphates using a scintillation counter.

  • Plot the concentration-response curve to determine the EC50 and Emax values.

Signaling Pathways and Experimental Workflows

5-HT2A Receptor Signaling Pathway

The canonical signaling pathway for the 5-HT2A receptor involves coupling to the Gq/11 G-protein, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). DAG activates protein kinase C (PKC), while IP3 stimulates the release of intracellular calcium (Ca2+). Recent research has also highlighted the role of β-arrestin-mediated signaling, which can be engaged to different extents by various ligands, a phenomenon known as biased agonism.

Gq_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT2A 5-HT2A Receptor Gq Gq/11 5HT2A->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol PIP2->DAG hydrolysis IP3 Inositol Trisphosphate PIP2->IP3 hydrolysis PKC Protein Kinase C DAG->PKC Ca2+ Ca2+ Release IP3->Ca2+ Ligand 2C-B or DOB Ligand->5HT2A

Canonical 5-HT2A Receptor Gq Signaling Pathway.

Experimental Workflow for Functional Assay

The following diagram illustrates a generalized workflow for a cell-based functional assay to determine the potency and efficacy of a test compound.

experimental_workflow Cell_Culture Cell Culture (expressing 5-HT2A receptor) Labeling Labeling (e.g., [3H]myo-inositol) Cell_Culture->Labeling Stimulation Stimulation with 2C-B or DOB Labeling->Stimulation Lysis Cell Lysis & Termination Stimulation->Lysis Separation Separation of Analyte (e.g., Chromatography) Lysis->Separation Quantification Quantification (e.g., Scintillation Counting) Separation->Quantification Analysis Data Analysis (EC50, Emax) Quantification->Analysis

Generalized Experimental Workflow for Functional Assays.

Logical Relationship: Structure and Activity

DOB is the α-methylated analog of 2C-B. This structural modification generally leads to increased metabolic stability and can influence receptor binding and functional activity. The α-methylation in DOB is a key structural feature that distinguishes it from 2C-B and is thought to contribute to its higher potency and longer duration of action.

structure_activity Phenethylamine_Core Phenethylamine Core - 2-carbon chain - Amino group 2C-B This compound (2C-B) - Bromo at R4 - Methoxy at R2, R5 Phenethylamine_Core->2C-B Substitution DOB DOB - α-methylation - Increased Potency - Longer Duration 2C-B->DOB α-methylation

Structural Relationship between 2C-B and DOB.

Discussion and Conclusion

The available data suggest that both this compound (2C-B) and DOB are potent serotonergic agents that primarily target the 5-HT2A receptor. DOB appears to have a lower binding affinity (higher Ki) than 2C-B at this receptor, based on the limited data available from different studies. However, functional data for DOB indicates potent stimulation of the Gq pathway, with an EC50 of 23 nM in an inositol phosphate accumulation assay.[8]

The pharmacological profile of 2C-B is more complex, with some studies indicating it is a potent agonist with high efficacy, while others suggest it may act as an antagonist in certain experimental systems.[3][4] This discrepancy may be due to differences in the species from which the receptors were derived (human vs. rat), the specific cell lines used, and the downstream signaling pathways being measured.

A crucial area for future research is the investigation of biased agonism for both compounds. Understanding how 2C-B and DOB differentially engage G-protein versus β-arrestin signaling pathways will provide a more nuanced understanding of their efficacy and may help to explain the subtle differences in their reported subjective effects. The psychedelic effects of these compounds are thought to be primarily mediated by Gq signaling, and therefore, a direct comparison of their efficacy in this pathway is of high importance.[7]

References

A Comparative Guide to the Analytical Validation of 2-Bromo-4,5-dimethoxyphenethylamine (2C-B)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical methods for the validation of 2-Bromo-4,5-dimethoxyphenethylamine (2C-B), a psychoactive phenethylamine. The selection of an appropriate analytical method is critical for accurate quantification in various matrices, ranging from seized drug samples to biological fluids in clinical and forensic toxicology. This document outlines the performance characteristics of the two most prominent techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by published experimental data.

Comparison of Analytical Techniques

The choice between GC-MS and LC-MS/MS for the analysis of 2C-B depends on several factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. While both are powerful techniques, they possess distinct advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and reliable technique, often considered a gold standard in forensic toxicology. For a compound like 2C-B, which is a primary amine, derivatization is typically required to improve its chromatographic behavior and thermal stability. This adds a step to the sample preparation but can enhance sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has gained prominence due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization. This technique is particularly well-suited for the analysis of complex biological matrices like plasma and urine.

The following table summarizes the key validation parameters for both GC-MS and LC-MS/MS methods for the determination of 2C-B.

Data Presentation: Validation Parameters

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Analyte This compound (as TFA derivative)This compound
Matrix UrineHuman Plasma
Linearity (Range) 0.5 - 1.5 µg/mL0.5 - 100 ng/mL[1]
Correlation Coefficient (R²) Not explicitly stated, but a calibration curve was generated[2]> 0.99[3]
Limit of Detection (LOD) Not explicitly statedNot explicitly stated in the primary source, but related methods for similar compounds are in the low ng/mL range.
Limit of Quantification (LOQ) 0.5 µg/mL (as the lowest calibrator)0.5 ng/mL[1]
Accuracy (% Recovery) Not explicitly stated95.8 - 106.7%[1]
Precision (%RSD) Not explicitly statedIntra-day: 2.5 - 8.4%, Inter-day: 4.1 - 9.2%[1]

Note: The GC-MS method described in the cited literature focused on identification and quantification in a real sample, and while it mentions the use of matrix-matched calibrators and achieving "good results," a comprehensive set of validation data comparable to the LC-MS/MS method was not provided.[2]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method for 2C-B in Urine

This protocol is based on a method for the identification and quantification of 2C-B in a urine sample.[2][4]

1. Sample Preparation (Solid-Phase Extraction)

  • A detailed protocol for the solid-phase extraction (SPE) was not provided in the primary source. However, a general procedure for phenethylamines would involve conditioning a mixed-mode SPE cartridge, loading the acidified urine sample, washing the cartridge to remove interferences, and eluting the analyte with an appropriate solvent mixture.

2. Derivatization

  • The extracted and dried residue is derivatized using N-methyl-bis-trifluoroacetamide (MBTFA).

  • The reaction creates a stable trifluoroacetyl (TFA) derivative of 2C-B, which is more volatile and suitable for GC analysis.[2]

3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Shimadzu GC-2010 Plus (or equivalent)

  • Mass Spectrometer: Shimadzu QP 2010 Ultra (or equivalent)

  • Column: DB-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Injection Mode: Splitless, 1.0 µL injection volume

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a flow rate of 1.32 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp 1: 20°C/min to 200°C, hold for 2 minutes

    • Ramp 2: 10°C/min to 280°C, hold for 5 minutes

  • MS Interface Temperature: 280°C

  • Ion Source Temperature: 200°C

  • Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the 2C-B TFA derivative.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for 2C-B in Human Plasma

This protocol is based on a validated method for the quantification of 2C-B and its metabolites in human plasma.[1]

1. Sample Preparation (Protein Precipitation)

  • To a 50 µL plasma sample, add an internal standard solution.

  • Precipitate proteins by adding an organic solvent (e.g., acetonitrile).

  • Vortex and centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: Kinetex 2.6 µm XB-C18 analytical column.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A gradient program is used to achieve optimal separation.

  • Flow Rate: As appropriate for the column dimensions.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for 2C-B and its internal standard.

Mandatory Visualization

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Documentation & Implementation MD_Start Define Analytical Requirements MD_Optimize Optimize Critical Parameters (e.g., Mobile Phase, Column, MS settings) MD_Start->MD_Optimize MV_Protocol Develop Validation Protocol MD_Optimize->MV_Protocol Finalized Method MV_Specificity Specificity / Selectivity MV_Protocol->MV_Specificity MV_Linearity Linearity & Range MV_Specificity->MV_Linearity MV_Accuracy Accuracy MV_Linearity->MV_Accuracy MV_Precision Precision (Repeatability & Intermediate) MV_Accuracy->MV_Precision MV_LOD_LOQ LOD & LOQ MV_Precision->MV_LOD_LOQ MV_Robustness Robustness MV_LOD_LOQ->MV_Robustness MV_Stability Stability MV_Robustness->MV_Stability DI_Report Generate Validation Report MV_Stability->DI_Report Validation Complete DI_SOP Write Standard Operating Procedure (SOP) DI_Report->DI_SOP DI_Training Train Analysts DI_SOP->DI_Training DI_Routine Implement for Routine Analysis DI_Training->DI_Routine

References

Unveiling the Molecular Interactions: A Comparative Guide to the Cross-Reactivity of 2-Bromo-4,5-dimethoxyphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of 2-Bromo-4,5-dimethoxyphenethylamine (2C-B) with other structurally related phenethylamines. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams, this document aims to be an essential resource for understanding the pharmacological and analytical behavior of this compound.

Comparative Receptor Binding Affinities

This compound's primary pharmacological activity is mediated through its interaction with serotonin (B10506) (5-HT) receptors, particularly the 5-HT2A subtype.[1][2] Its binding affinity at this and other receptors can be compared with other notable phenethylamines to understand its relative potency and selectivity. The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of 2C-B and other selected phenethylamines at key serotonin receptors.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Phenethylamines at Serotonin Receptors

Compound5-HT2A5-HT2C5-HT1A
This compound (2C-B) 1.2 - 590.63>3000
2,5-Dimethoxy-4-iodophenethylamine (2C-I) Potent antagonistPartial agonist-
2,5-Dimethoxy-4-bromoamphetamine (DOB) 59--
Mescaline (3,4,5-trimethoxyphenethylamine) 150 - 12,000290 - 5,700-

Data synthesized from multiple sources.[1][3][4][5][6] Note that experimental conditions can vary between studies, leading to a range of reported values.

Table 2: Comparative Functional Potencies (EC50, nM) of Phenethylamines at Serotonin Receptors

Compound5-HT2A5-HT2B5-HT2C
This compound (2C-B) 1.2130.63
NBOMe Analogues of 2C Drugs 0.04 - 0.5--

Data from a study on NBOMe derivatives of 2C drugs.[1][4]

Immunoassay Cross-Reactivity

Immunoassays are common screening tools for detecting classes of drugs. However, their specificity can be limited, leading to cross-reactivity with structurally similar compounds. The cross-reactivity of 2C-B and other phenethylamines with commercially available amphetamine immunoassays is generally low.

Table 3: Cross-Reactivity of Phenethylamines in Amphetamine/Methamphetamine Immunoassays

CompoundAssay Target% Cross-Reactivity
2,5-Dimethoxy-4-bromophenethylamine (2C-B) Amphetamine/MDMA< 0.4%
2,5-Dimethoxyphenethylamine (2C-H) Amphetamine/MDMA< 0.4%
2,5-Dimethoxy-4-iodophenethylamine (2C-I) Amphetamine/MDMA< 0.4%
2,5-Dimethoxy-4-bromoamphetamine (DOB) Amphetamine/MDMA< 0.4%
4-Methylthioamphetamine (4-MTA) Methamphetamine/MDMA5 - 7%
4-Methylthioamphetamine (4-MTA) Amphetamine25 - 200%

Data from a study evaluating commercial enzyme-linked immunosorbent assays (ELISAs).[7] Concentrations up to 50,000 ng/mL of the 2C and DO series compounds were insufficient to produce a positive result in the tested assays.

Experimental Protocols

Radioligand Receptor Binding Assay (for 5-HT2A Receptor)

This protocol outlines a general method for determining the binding affinity of a test compound for the 5-HT2A receptor using a competitive radioligand binding assay.

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 cells) or from rat frontal cortex tissue.[8][9]

  • Radioligand: [3H]ketanserin, a commonly used antagonist radioligand for the 5-HT2A receptor.[8]

  • Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing various salts.

  • Test Compounds: Serial dilutions of the compounds of interest (e.g., 2C-B, other phenethylamines).

  • Non-specific Binding Control: A high concentration of a known 5-HT2A ligand (e.g., unlabeled ketanserin (B1673593) or spiperone) to determine non-specific binding.

  • 96-well Filter Plates: Millipore MultiScreen plates with GF/B filters are suitable.[5]

  • Scintillation Counter: A microplate scintillation counter for measuring radioactivity.

Procedure:

  • Plate Preparation: Pre-soak the wells of the 96-well filter plate with a blocking agent like 0.5% polyethyleneimine for approximately 2 hours to reduce non-specific binding to the filter material.[5]

  • Assay Incubation: In each well, combine the cell membranes, [3H]ketanserin, and either the assay buffer (for total binding), the non-specific binding control, or a specific concentration of the test compound.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 20-30 minutes).[5]

  • Filtration: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold to separate bound from unbound radioligand.

  • Washing: Wash the filters multiple times with cold wash buffer to remove any remaining unbound radioligand.[8]

  • Scintillation Counting: After the filters are dry, add a scintillation cocktail to each well and measure the radioactivity in counts per minute (CPM) using a microplate scintillation counter.[8]

Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding CPM from the total binding CPM.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from the competition curve.

  • Calculate Ki: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Differentiation

GC-MS is a powerful technique for the separation and identification of structurally similar compounds like phenethylamine (B48288) isomers. Derivatization is often employed to improve chromatographic resolution and produce more informative mass spectra.[10][11]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary Column: A nonpolar stationary phase column (e.g., HP-5 or equivalent) is typically used.

Sample Preparation and Derivatization:

  • Extraction: Extract the phenethylamines from the sample matrix (e.g., urine, seized material).

  • Derivatization: React the extracted analytes with a derivatizing agent such as trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-bis-trifluoroacetamide (MBTFA).[11] This process converts the primary or secondary amines into more volatile and thermally stable derivatives.

GC-MS Parameters (General):

  • Injection Mode: Split or splitless injection.

  • Oven Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points and interactions with the stationary phase. A typical program might start at a lower temperature and ramp up to a higher temperature.

  • Carrier Gas: Helium is commonly used.

  • Mass Spectrometer Mode: Electron Ionization (EI) is typically used for fragmentation.

  • Data Acquisition: Scan mode to acquire full mass spectra of the eluting compounds.

Data Analysis: The differentiation of isomers is based on a combination of their gas chromatographic retention times and their mass spectral fragmentation patterns. While some regioisomers may produce very similar mass spectra, their retention times will differ, allowing for their individual identification.[10][12] The trifluoroacetyl derivatives of primary and secondary amines can yield characteristic fragment ions that aid in structural differentiation.[10]

Mandatory Visualizations

Signaling Pathway

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm 5HT2A_Receptor 5-HT2A Receptor G_Protein Gq/11 Protein 5HT2A_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 -> DAG DAG PIP2->DAG -> Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response Phenethylamine Phenethylamine (e.g., 2C-B) Phenethylamine->5HT2A_Receptor Binds to

Caption: Canonical 5-HT2A Receptor Signaling Pathway.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Membranes Prepare Cell Membranes (with 5-HT2A Receptors) Incubate Incubate Membranes, Radioligand, and Test Compound Prepare_Membranes->Incubate Prepare_Reagents Prepare Radioligand, Test Compounds, and Buffers Prepare_Reagents->Incubate Filter Filter to Separate Bound and Unbound Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting (Measure Radioactivity) Wash->Count Calculate Calculate Specific Binding Count->Calculate Plot Plot Competition Curve Calculate->Plot Determine Determine IC50 and Ki Plot->Determine G Phenethylamine_Structure Core Phenethylamine Structure Structural_Analogs Structural Analogs (e.g., 2C-B, DOB, Mescaline) Phenethylamine_Structure->Structural_Analogs Receptor_Binding Receptor Binding Profile (e.g., 5-HT2A Affinity) Structural_Analogs->Receptor_Binding Determines Immunoassay Immunoassay Cross-Reactivity Structural_Analogs->Immunoassay Influences Analytical_Differentiation Analytical Differentiation (e.g., GC-MS, Raman) Structural_Analogs->Analytical_Differentiation Requires

References

A Comparative Guide to the Structure-Activity Relationship of 2-Bromo-4,5-dimethoxyphenethylamine (2C-B) Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Bromo-4,5-dimethoxyphenethylamine (2C-B) analogs, focusing on their structural modifications and the resulting impact on their pharmacological activity. The information presented herein is intended to support research and drug development efforts in the field of serotonergic compounds.

This compound, a synthetic phenethylamine, and its analogs are known for their interaction with serotonin (B10506) receptors, particularly the 5-HT2A receptor, which is a key target in psychedelic research and for the treatment of various neurological and psychiatric conditions.[1][2] Understanding the structure-activity relationship (SAR) of these compounds is crucial for designing novel ligands with specific receptor affinity, selectivity, and functional activity.

Quantitative Comparison of Receptor Binding Affinities and Functional Potency

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of 2C-B and its analogs at the human 5-HT2A and 5-HT2C receptors. Lower Ki and EC50 values indicate higher binding affinity and potency, respectively. It is important to note that direct comparisons of values across different studies should be made with caution due to variations in experimental conditions.[1]

Table 1: 5-HT2A Receptor Binding Affinities (Ki, nM) of 2C-B Analogs

CompoundChemical ClassR-Group (Nitrogen)4-Position SubstituentKi (nM)RadioligandReceptor Source
2C-BPhenethylamineHBromo8.6[3H]ketanserinHuman 5-HT2A receptors
2C-BPhenethylamineHBromo1.0[3H]DOB5-HT2 receptors
N-Methyl-2C-BPhenethylamineMethylBromo2.9[125I]DOISerotonin 5-HT2A receptor
N-Methyl-2C-BPhenethylamineMethylBromo380[3H]ketanserinNot Specified
25B-NBOMeN-Benzylphenethylamine2-methoxybenzylBromo0.29Not Specified5-HT2A receptor
2C-CPhenethylamineHChloro23.9[125I]DOIHEK cells expressing human 5-HT2A receptors
2C-IPhenethylamineHIodoNot SpecifiedNot SpecifiedNot Specified
DOBAmphetamineHBromo0.79[3H]DOB5-HT2 receptors

Note: The significant difference in Ki values for N-Methyl-2C-B highlights the importance of the radioligand used; [125I]DOI is an agonist, while [3H]ketanserin is an antagonist, and they may bind to different receptor conformations.[1]

Table 2: 5-HT2A and 5-HT2C Receptor Functional Potency (EC50, nM) of 2C-B Analogs

CompoundEC50 (nM) at 5-HT2AEmax (%) at 5-HT2AEC50 (nM) at 5-HT2CEmax (%) at 5-HT2C
2C-B1.21010.6398
25B-NBOMe (1b)0.074Not SpecifiedNot SpecifiedNot Specified

Key Structure-Activity Relationship Insights

The data reveals several key trends in the SAR of 2C-B analogs:

  • Substitution at the 4-Position: The nature of the substituent at the 4-position of the phenyl ring significantly influences receptor affinity and potency. Generally, decorating the 2,5-dimethoxyphenethylamine scaffold with a lipophilic substituent in this position increases agonist potency at 5-HT2 receptors.[3]

  • N-Alkylation: Sequential N-methylation of 2C-B has been reported to reduce affinity at the 5-HT2A receptor by approximately 10-fold.[4]

  • N-Benzylation: In contrast to simple alkylation, N-benzyl substitution on phenethylamines, creating the "NBOMe" class of compounds, dramatically increases both binding affinity and functional activity at the 5-HT2A receptor.[5][6] These compounds are often ultrapotent agonists.[4][6]

  • Receptor Selectivity: While many analogs show high affinity for the 5-HT2A receptor, their selectivity over other serotonin receptors, such as 5-HT2C and 5-HT1A, varies. For instance, N-benzyl substitution can confer high selectivity for 5-HT2A over 5-HT1A receptors.[4][6] Some compounds, however, may exhibit a lack of selectivity between 5-HT2A and 5-HT2C receptors.[7]

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Receptor Preparation: A source of the target receptor is required. This can be cultured cell lines (e.g., HEK293) engineered to express the human 5-HT2A receptor or brain tissue homogenates from animal models.[1]

  • Incubation: The receptor preparation is incubated with a known concentration of a radiolabeled ligand (e.g., [3H]ketanserin or [125I]DOI) that specifically binds to the receptor.[1] Varying concentrations of the unlabeled test compound are added to compete for binding with the radioligand.

  • Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration.[1]

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays (e.g., Calcium Flux Assay)

These assays measure the biological response elicited by a compound upon binding to its receptor, thus determining its potency (EC50) and efficacy (Emax).

  • Cell Culture: Cells expressing the receptor of interest (e.g., HEK293 cells with the 5-HT2A receptor) are cultured.

  • Loading with Indicator Dye: The cells are loaded with a fluorescent dye that is sensitive to changes in intracellular calcium concentration (e.g., Fluo-4).

  • Compound Addition: Varying concentrations of the test compound are added to the cells.

  • Signal Detection: Agonist binding to the Gq-coupled 5-HT2A receptor activates phospholipase C, leading to an increase in intracellular calcium. This change is detected as an increase in fluorescence intensity by a plate reader.

  • Data Analysis: The fluorescence data is used to construct a dose-response curve, from which the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response) are determined.

Visualizations

G 5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist 5-HT2A Agonist (e.g., 2C-B analog) Receptor 5-HT2A Receptor Agonist->Receptor Binds to G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Ca_Release->Cellular_Response

Caption: 5-HT2A Receptor Signaling Cascade.

G Experimental Workflow for Analog Characterization Synthesis Chemical Synthesis of Analogs Purification Purification & Characterization (e.g., NMR, MS) Synthesis->Purification Binding_Assay In Vitro Receptor Binding Assays (Ki) Purification->Binding_Assay Functional_Assay In Vitro Functional Assays (EC50, Emax) Purification->Functional_Assay SAR_Analysis Structure-Activity Relationship Analysis Binding_Assay->SAR_Analysis In_Vivo_Studies In Vivo Behavioral Pharmacology (Optional) Functional_Assay->In_Vivo_Studies Functional_Assay->SAR_Analysis In_Vivo_Studies->SAR_Analysis

Caption: Analog Characterization Workflow.

G Structure-Activity Relationship Summary cluster_structure Structural Modification cluster_activity Pharmacological Effect Core 2-Bromo-4,5-dimethoxy- phenethylamine Core N_Sub N-Substitution Core->N_Sub Pos4_Sub 4-Position Substitution Core->Pos4_Sub Affinity Receptor Affinity (Ki) N_Sub->Affinity N-Benzyl: Increases N-Methyl: Decreases Potency Functional Potency (EC50) N_Sub->Potency N-Benzyl: Increases Pos4_Sub->Affinity Lipophilic: Increases Selectivity Receptor Selectivity Pos4_Sub->Selectivity Pos4_Tweak Fine-tunes Selectivity->Pos4_Tweak Pos4_Tweak->Pos4_Sub

Caption: SAR of 2C-B Analogs.

References

A Comparative Efficacy Analysis of 2-Bromo-4,5-dimethoxyphenethylamine and Other 5-HT2A Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro efficacy of 2-Bromo-4,5-dimethoxyphenethylamine (2C-B) against a panel of other well-characterized 5-HT2A receptor agonists. The data presented herein is collated from multiple peer-reviewed studies to offer a broad perspective on the binding affinity, functional potency, and signaling profile of these compounds.

Introduction to 5-HT2A Receptor Agonism

The 5-hydroxytryptamine 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR), is a primary target for psychedelic drugs and a key player in various physiological and pathological processes in the central nervous system. Agonism at this receptor initiates a cascade of intracellular signaling events, primarily through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium (Ca2+) and activates protein kinase C (PKC).

However, the pharmacology of 5-HT2A agonists is complex, with different ligands capable of preferentially activating certain downstream signaling pathways over others, a phenomenon known as functional selectivity or biased agonism. This can lead to distinct pharmacological and behavioral effects. This guide will delve into the comparative efficacy of 2C-B, a substituted phenethylamine, in the context of other prominent 5-HT2A agonists from different chemical classes.

Comparative In Vitro Efficacy Data

The following tables summarize the binding affinities (Ki), functional potencies (EC50), and maximal efficacies (Emax) of this compound and other selected 5-HT2A agonists from various in vitro studies. It is important to note that direct comparisons between studies should be made with caution due to potential variations in experimental conditions.

Table 1: 5-HT2A Receptor Binding Affinities (Ki, nM)
Compound ClassCompoundKi (nM) at human 5-HT2AReference
Phenethylamine This compound (2C-B) 14 - 47[1]
(R)-DOI0.7 - 2.5[2]
Tryptamine Psilocin13 - 61[3]
LSD1.1 - 5.7[1]
Ergoline Lisuride1.2[4]

Note: Lower Ki values indicate higher binding affinity.

Table 2: Functional Potency (EC50, nM) and Efficacy (Emax, % relative to 5-HT) in Gq/11-Mediated Pathways (Calcium Flux or Inositol Phosphate Accumulation)
Compound ClassCompoundEC50 (nM)Emax (%)Reference
Phenethylamine This compound (2C-B) 1.6 - 11080 - 100[5]
(R)-DOI0.3 - 2080 - 100[6]
Tryptamine Psilocin4.3 - 5580 - 100[3]
LSD1.3 - 1580 - 100[6]
Ergoline Lisuride0.3 - 520 - 50[4]

Note: Lower EC50 values indicate higher potency. Emax values are often expressed relative to the maximal response of the endogenous agonist serotonin (B10506) (5-HT).

Table 3: Functional Potency (EC50, nM) and Efficacy (Emax, % relative to 5-HT) in β-Arrestin 2 Recruitment Assays
Compound ClassCompoundEC50 (nM)Emax (%)Reference
Phenethylamine This compound (2C-B) Data not consistently available in comparative studies-
(R)-DOI~30~100[6]
Tryptamine Psilocin~100~80[3]
LSD~10~100[6]
Ergoline Lisuride~1~30[4]

Signaling Pathways and Functional Selectivity

The differential activation of G-protein-dependent and β-arrestin-mediated signaling pathways by 5-HT2A agonists is a critical area of research. While the Gq/11 pathway is considered the canonical signaling route for 5-HT2A receptor activation, β-arrestin recruitment can lead to receptor desensitization, internalization, and activation of distinct downstream signaling cascades.

Gq_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Signaling cluster_downstream Downstream Effects 5HT2A_Agonist 5-HT2A Agonist (e.g., 2C-B) 5HT2A_Receptor 5-HT2A Receptor 5HT2A_Agonist->5HT2A_Receptor Binds to Gq_alpha Gαq 5HT2A_Receptor->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Induces PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Activates Beta_Arrestin_Pathway cluster_receptor Cell Membrane cluster_arrestin β-Arrestin Signaling cluster_downstream Downstream Effects 5HT2A_Agonist 5-HT2A Agonist 5HT2A_Receptor_P Phosphorylated 5-HT2A Receptor 5HT2A_Agonist->5HT2A_Receptor_P Binds & Induces Phosphorylation via GRK GRK Beta_Arrestin β-Arrestin 5HT2A_Receptor_P->Beta_Arrestin Recruits GRK->5HT2A_Receptor_P Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates Signaling_Complex Signaling Complex Formation (e.g., MAPK activation) Beta_Arrestin->Signaling_Complex Forms Binding_Assay_Workflow Start Start Prepare_Membranes Prepare cell membranes expressing 5-HT2A receptors Start->Prepare_Membranes Incubate Incubate membranes with radioligand (e.g., [3H]ketanserin) and varying concentrations of test compound Prepare_Membranes->Incubate Separate Separate bound and free radioligand via filtration Incubate->Separate Quantify Quantify radioactivity of bound radioligand Separate->Quantify Analyze Analyze data to determine IC50 and calculate Ki Quantify->Analyze End End Analyze->End Calcium_Flux_Workflow Start Start Culture_Cells Culture cells expressing 5-HT2A receptors in a microplate Start->Culture_Cells Load_Dye Load cells with a calcium-sensitive fluorescent dye Culture_Cells->Load_Dye Add_Compound Add varying concentrations of the test agonist Load_Dye->Add_Compound Measure_Fluorescence Measure the change in fluorescence over time Add_Compound->Measure_Fluorescence Analyze Analyze data to determine EC50 and Emax Measure_Fluorescence->Analyze End End Analyze->End

References

Differentiating 2-Bromo-4,5-dimethoxyphenethylamine from its Positional Isomers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of 2-Bromo-4,5-dimethoxyphenethylamine and its positional isomers is a critical analytical challenge. The subtle shifts in the positions of the bromo and methoxy (B1213986) groups on the phenyl ring can lead to significant differences in pharmacological and toxicological profiles. This guide provides a comprehensive comparison of analytical methodologies, supported by experimental data, to effectively distinguish between these closely related compounds.

The phenethylamine (B48288) scaffold is the backbone for a diverse range of psychoactive compounds, and substitutions on the aromatic ring give rise to numerous isomers. Among these, brominated dimethoxyphenethylamines, such as the well-known 4-Bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), present a particular challenge for analytical chemists due to their structural similarities. This guide focuses on the key analytical techniques that can be employed to differentiate this compound from its positional isomers.

Chemical Structures of Key Isomers

The primary compounds of interest are positional isomers where the bromine atom and two methoxy groups are arranged differently on the phenethylamine phenyl ring. The core structure remains the same, but the substitution pattern is the key differentiating feature.

G cluster_isomers Positional Isomers of Bromo-dimethoxyphenethylamine 2-Bromo-4,5-DMPEA 2-Bromo-4,5-DMPEA 4-Bromo-2,5-DMPEA (2C-B) 4-Bromo-2,5-DMPEA (2C-B) 5-Bromo-2,4-DMPEA 5-Bromo-2,4-DMPEA

Figure 1: Chemical structures of this compound and its common positional isomers.

Analytical Techniques for Isomer Differentiation

A combination of chromatographic and spectroscopic techniques is essential for the definitive identification of these positional isomers. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for separation and identification, while nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds. The separation of isomers is achieved based on their different interactions with the stationary phase of the GC column, leading to distinct retention times. The subsequent mass spectrometric analysis provides fragmentation patterns that can be used for identification.

Derivatization of the primary amine group, for example, with trifluoroacetic anhydride (B1165640) (TFA), is often employed to improve the chromatographic properties and to generate characteristic fragment ions.[1]

Experimental Protocol: GC-MS Analysis

A typical GC-MS protocol for the analysis of brominated dimethoxyphenethylamine isomers is as follows:

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol). For derivatization, evaporate the solvent and add the derivatizing agent (e.g., N-methyl-bis-trifluoroacetamide - MBTFA) and heat.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (5% diphenyl-95% dimethylpolysiloxane), is commonly used.

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low to a high m/z range (e.g., 40-500 amu).

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

Data Presentation: GC-MS Fragmentation

The mass spectra of these isomers can be very similar, but careful examination of the relative abundances of specific fragment ions can allow for their differentiation.[1][2] The presence of bromine results in characteristic isotopic patterns (M and M+2) for bromine-containing fragments.

IsomerKey Fragment Ions (m/z) and Relative AbundanceReference
Brominated 2,4-dimethoxyphenethylamine Shows a significant m/z 180 ion (loss of bromine from the molecular ion).[2]
Brominated 2,5-dimethoxyphenethylamine (2C-B) Does not show a significant m/z 180 ion.[2]
Brominated 2,6-dimethoxyphenethylamine Does not show a significant m/z 180 ion.[2]
N-(2-bromo-4,5-dimethoxybenzyl) substituted isomers (TFA derivatives) Can show unique fragment ions resulting from the displacement of bromine from the molecular ion.[1]
Liquid Chromatography (LC) Techniques

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), often coupled with mass spectrometry (LC-MS), are powerful techniques for separating non-volatile or thermally labile compounds like phenethylamines.[[“]] Reversed-phase chromatography is a common approach.

Experimental Protocol: HPLC Analysis

A representative HPLC method for separating these isomers is as follows:

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • HPLC Conditions:

    • Column: A C18 stationary phase is typically used.[2]

    • Mobile Phase: A gradient of an acidic buffer (e.g., phosphate (B84403) buffer pH 3) and an organic modifier (e.g., methanol (B129727) or acetonitrile).[2]

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 280 nm) or mass spectrometry.

Data Presentation: Chromatographic Separation

The retention times of the isomers will differ based on their polarity and interaction with the stationary phase. For example, in a reversed-phase system, more polar compounds will elute earlier.

IsomerRelative Retention OrderReference
Brominated 2,4-dimethoxyphenethylamine Lowest capacity factor (elutes first).[2]
Brominated 2,5-dimethoxyphenethylamine (2C-B) Intermediate capacity factor.[2]
Brominated 2,6-dimethoxyphenethylamine Highest affinity for the stationary phase (elutes last).[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of isomers. ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the definitive assignment of the substitution pattern on the aromatic ring. While less sensitive than MS techniques, NMR is highly specific for isomer differentiation.[[“]]

Experimental Workflow

The following diagram illustrates a typical workflow for the differentiation of bromo-dimethoxyphenethylamine isomers.

G Sample Sample containing Bromo-dimethoxyphenethylamine Isomers GCMS GC-MS Analysis Sample->GCMS LCMS LC-MS Analysis Sample->LCMS NMR NMR Spectroscopy Sample->NMR DataAnalysis Data Analysis and Comparison GCMS->DataAnalysis LCMS->DataAnalysis NMR->DataAnalysis Identification Isomer Identification DataAnalysis->Identification

Figure 2: General experimental workflow for the differentiation of positional isomers.

Biological Differentiation and Signaling Pathways

While analytical techniques provide the primary means of differentiation, it is important to note that positional isomers can exhibit different biological activities. For instance, many substituted phenethylamines act as agonists at serotonin (B10506) 5-HT2A receptors, and their potency and selectivity can be influenced by the substitution pattern.[4][5] The metabolic pathways of these isomers can also differ, leading to the formation of distinct metabolites.[6]

A detailed comparison of the signaling pathways for each specific positional isomer of this compound is an area of ongoing research. However, the general mechanism of action for psychoactive phenethylamines involves interaction with serotonergic systems.

G Phenethylamine Phenethylamine Isomer Receptor 5-HT2A Receptor Phenethylamine->Receptor GProtein Gq/G11 Protein Receptor->GProtein PLC Phospholipase C GProtein->PLC PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC CaRelease Ca²⁺ Release IP3->CaRelease CellularResponse Cellular Response PKC->CellularResponse CaRelease->CellularResponse

Figure 3: Simplified signaling pathway for 5-HT2A receptor activation by phenethylamines.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-4,5-dimethoxyphenethylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-Bromo-4,5-dimethoxyphenethylamine, a research chemical also known as 2C-B, is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Due to its hazardous characteristics and legal status as a controlled substance, stringent procedures must be followed. This guide provides detailed operational and disposal plans for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. A Safety Data Sheet (SDS) for a similar compound, 2C-B hydrochloride, indicates it is highly flammable and toxic if swallowed, in contact with skin, or inhaled.[1] It can also cause damage to the central nervous system and visual organs.[1] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a chemical fume hood.[2][3]

In the United States, 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) is classified as a Schedule I controlled substance under the Controlled Substances Act (CSA).[4][5] This designation means it has a high potential for abuse and no currently accepted medical use in the country.[5] This status imposes strict regulatory requirements for handling, storage, and disposal, which must be managed in coordination with your institution's Environmental Health & Safety (EHS) office and may require specific DEA protocols.

Quantitative Safety and Regulatory Data

The following table summarizes the key hazard classifications and regulatory status for this compound and its hydrochloride salt.

ParameterValueReference
GHS Hazard Pictograms Flame, Skull and crossbones, Health hazard[1]
GHS Signal Word Danger[1]
Hazard Statements H225: Highly flammable liquid and vaporH301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaledH370: Causes damage to organs (central nervous system, visual organs)[1]
US Legal Status Schedule I Controlled Substance[4][5]
Storage Temperature -20°C[6]

Standard Operating Procedure for Disposal

Disposal of this compound waste must be handled as hazardous and controlled substance waste. It is illegal and unsafe to dispose of this chemical via sink drains, evaporation, or in regular trash.[7][8][9]

Step 1: Waste Segregation and Collection
  • Identify Waste Streams: All materials that have come into contact with this compound are considered hazardous waste. This includes:

    • Unused or expired pure compound (solid).

    • Solutions containing the compound.

    • The first rinse of any container that held the chemical.[7]

    • Contaminated consumables (e.g., pipette tips, gloves, weigh boats, absorbent pads).

    • Spill cleanup materials.[8]

  • Use Appropriate Containers:

    • Collect all waste in a designated, leak-proof, and chemically compatible container.[7][8]

    • The container must be kept closed except when adding waste.[7]

    • Never mix incompatible waste streams.

Step 2: Labeling

Properly label the hazardous waste container immediately. The label must include:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound". Do not use abbreviations.[7]

  • The concentration or percentage of each chemical component in the container.

  • The date the container was first used for waste accumulation.

  • An indication of its status as a DEA Schedule I substance.

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Store the sealed waste container at or near the point of generation, under the control of the laboratory personnel.[10]

  • Laboratories are typically limited to accumulating no more than 25 gallons of total chemical waste and no more than one quart of acutely hazardous waste.[8]

  • Use secondary containment for all liquid waste to prevent spills.[7]

Step 4: Requesting Disposal
  • Once the waste container is full or has been in the lab for a set period (e.g., six to twelve months), contact your institution's EHS department to request a waste pickup.[7][10]

  • Inform EHS that the waste contains a Schedule I controlled substance, as special documentation and handling procedures will be required for final disposal at a licensed facility.

Experimental Protocol: Neutralization and Waste Preparation

This hypothetical protocol details the steps for quenching a reaction mixture containing this compound and preparing it for disposal.

  • Objective: To safely quench a reaction and prepare the resulting aqueous and organic waste streams for disposal.

  • Materials:

    • Reaction mixture containing this compound.

    • Saturated sodium bicarbonate (NaHCO₃) solution.

    • Ethyl acetate (B1210297) (or other suitable organic solvent).

    • Separatory funnel.

    • Designated hazardous waste containers for aqueous and organic waste.

  • Procedure:

    • Ensure all operations are performed in a certified chemical fume hood while wearing appropriate PPE.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly and carefully add saturated sodium bicarbonate solution to the reaction mixture to quench any unreacted reagents. Monitor for gas evolution.

    • Once quenching is complete, transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3x volume).

    • Aqueous Waste: Drain the aqueous layer into a clearly labeled hazardous waste container designated for "Aqueous Waste containing this compound (Schedule I)".

    • Organic Waste: Combine the organic extracts and drain them into a separate, clearly labeled hazardous waste container for "Organic Waste containing this compound (Schedule I)".

    • Container Rinsing: Rinse the separatory funnel and any other used glassware with a small amount of solvent. This first rinseate must be collected and added to the appropriate hazardous waste container.[7][11]

    • Seal both waste containers and store them in your lab's Satellite Accumulation Area for EHS pickup.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical workflow for the proper disposal of this compound.

G cluster_0 Step 1: Generation & Characterization cluster_1 Step 2: Collection & Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Disposal start Waste containing This compound is generated char Characterize waste: 1. Hazardous (Toxic) 2. DEA Schedule I Controlled Substance start->char collect Collect in a designated, compatible, sealed container char->collect label_waste Label container with: - Full Chemical Name - 'Hazardous Waste' - Concentration - Date - 'DEA Schedule I' collect->label_waste store Store in Satellite Accumulation Area (SAA) with secondary containment label_waste->store ehs_request Container Full or Time Limit Reached? Request EHS Pickup store->ehs_request ehs_pickup EHS collects waste for final, compliant disposal ehs_request->ehs_pickup

Caption: Disposal workflow for this compound waste.

References

Safeguarding Laboratory Personnel: Essential Protective Measures for Handling 2-Bromo-4,5-dimethoxyphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document outlines critical safety protocols and logistical procedures for the handling and disposal of 2-Bromo-4,5-dimethoxyphenethylamine. All personnel, including researchers, scientists, and drug development professionals, must adhere to these guidelines to mitigate risks associated with this halogenated organic compound.

Due to the limited specific safety data available for this compound, the following recommendations are based on information for the structurally similar and hazardous compound, 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), which is classified as a Schedule I controlled substance. This compound is considered acutely toxic and hazardous.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, dermal contact, and ingestion. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-Resistant GlovesPrimary: Butyl rubber gloves are recommended for their high resistance to a wide range of chemicals, including many halogenated organic compounds.[1] Secondary (for splash protection): Heavy-duty nitrile gloves (minimum 8 mil thickness) can be used, but must be replaced immediately upon contamination.[2] Always double-glove.
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles that meet ANSI Z87 standards are required at all times.[3] A full-face shield must be worn over the goggles when there is a risk of splashes or aerosol generation.
Respiratory Protection Air-Purifying Respirator (APR)A full-facepiece or half-mask respirator equipped with organic vapor (OV) cartridges is necessary, especially when handling the compound outside of a certified chemical fume hood or when aerosols may be generated.[4][5][6][7][8]
Body Protection Laboratory Coat and ApronA flame-resistant lab coat that fully covers the arms is required.[9] For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.
Foot Protection Closed-Toed ShoesSturdy, closed-toed shoes made of a non-porous material are mandatory to protect against spills.

Operational Plan for Safe Handling

Engineering Controls:

  • Chemical Fume Hood: All handling of this compound, including weighing, mixing, and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

Work Practices:

  • Avoid Aerosol Generation: Handle the compound in a manner that minimizes the creation of dust or aerosols.

  • Decontamination: Decontaminate all surfaces and equipment that come into contact with the chemical using a suitable solvent (e.g., ethanol (B145695) or acetone) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[10]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Disposal Plan

Waste Segregation and Collection:

  • Designated Waste Container: All solid and liquid waste contaminated with this compound must be collected in a clearly labeled, dedicated, and sealed container for "Halogenated Organic Waste."[10]

  • Labeling: The waste container must be labeled with the full chemical name and appropriate hazard symbols.

Disposal Procedure:

  • Licensed Disposal: The ultimate disposal of halogenated organic waste must be carried out through a licensed hazardous waste disposal facility, typically via high-temperature incineration.[10]

  • Institutional Guidelines: Follow all institutional and local regulations for hazardous waste disposal.

Emergency Procedures

Spill Response:

  • Evacuate and Alert: Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Don PPE: Before attempting cleanup, don the appropriate PPE as outlined in the table above.

  • Containment: For solid spills, carefully sweep the material into a designated hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite (B1170534) or sand) to contain and absorb the spill.

  • Decontamination: Decontaminate the spill area as described in the "Operational Plan for Safe Handling."

  • Waste Disposal: Collect all cleanup materials in the designated "Halogenated Organic Waste" container.

First Aid:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Diagrams

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) prep_hood Verify Chemical Fume Hood Certification and Function prep_ppe->prep_hood Ensure Safety Measures handle_weigh Weigh and Prepare Compound in Fume Hood prep_hood->handle_weigh Proceed to Handling handle_exp Conduct Experiment within Fume Hood handle_weigh->handle_exp Perform Work cleanup_decon Decontaminate Surfaces and Equipment handle_exp->cleanup_decon Complete Experiment cleanup_waste Segregate and Label Halogenated Organic Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe dispose_store Store Waste in Designated Secure Area cleanup_waste->dispose_store Transfer to Storage cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash dispose_pickup Arrange for Pickup by Licensed Hazardous Waste Vendor dispose_store->dispose_pickup

Caption: Workflow for Safe Handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.